Product packaging for Phenethyl nonanoate(Cat. No.:CAS No. 57943-67-6)

Phenethyl nonanoate

Cat. No.: B1617185
CAS No.: 57943-67-6
M. Wt: 262.4 g/mol
InChI Key: AFBMLGHBGGLHOF-UHFFFAOYSA-N
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Description

Phenethyl nonanoate is a useful research compound. Its molecular formula is C17H26O2 and its molecular weight is 262.4 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H26O2 B1617185 Phenethyl nonanoate CAS No. 57943-67-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57943-67-6

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

2-phenylethyl nonanoate

InChI

InChI=1S/C17H26O2/c1-2-3-4-5-6-10-13-17(18)19-15-14-16-11-8-7-9-12-16/h7-9,11-12H,2-6,10,13-15H2,1H3

InChI Key

AFBMLGHBGGLHOF-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)OCCC1=CC=CC=C1

Canonical SMILES

CCCCCCCCC(=O)OCCC1=CC=CC=C1

Other CAS No.

57943-67-6

Origin of Product

United States

Foundational & Exploratory

The Occurrence of Phenethyl Nonanoate in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethyl nonanoate, also known as phenethyl pelargonate, is an ester that contributes to the complex aroma profiles of various natural products. It possesses a fruity, rose-like, and waxy odor, making it a molecule of interest for the flavor, fragrance, and pharmaceutical industries. This technical guide provides an in-depth overview of the natural sources of this compound in plants, detailing its biosynthesis, methods for its extraction and analysis, and a summary of related quantitative data. While direct quantitative data for this compound is scarce in publicly available scientific literature, this guide extrapolates its likely presence based on the occurrence of its biosynthetic precursors, 2-phenylethanol and nonanoic acid (pelargonic acid), in various plant species.

Natural Sources and Quantitative Data

This compound is formed through the esterification of 2-phenylethanol and nonanoic acid. The presence of these precursors in a plant's volatile profile is a strong indicator of the potential for this compound to be present, even if at low concentrations.

Table 1: Occurrence of this compound Precursors and Related Esters in Plants

Plant SpeciesPrecursor/Related EsterPlant PartConcentration/Relative AbundanceCitation(s)
Rosa damascena (Damask Rose)2-PhenylethanolFlower4.04–4.16% of essential oil[1]
2-PhenylethanolFlower43.2% of fresh flower volatiles[2]
2-PhenylethanolFlower1.0-1.3% of essential oil[3]
Vitis vinifera (Grape)2-PhenylethanolSkinSignificantly different concentrations between cultivars[4]
Malus domestica (Apple)Phenylethyl alcoholFruitPresent in Red Delicious cultivar[5]
Pelargonium graveolens (Rose Geranium)Phenethyl tiglateWhole plant0.7% of essential oil[6]

Note: Direct quantitative data for this compound was not found in the surveyed literature. The table presents data for its direct precursor, 2-phenylethanol, and a related phenethyl ester to indicate potential plant sources.

Biosynthesis of this compound

The biosynthesis of this compound in plants is a multi-step process originating from the shikimate pathway. The key precursors are L-phenylalanine, which is converted to 2-phenylethanol, and fatty acids, which are the source of nonanoyl-CoA. The final step is the esterification of these two molecules, catalyzed by an alcohol acyltransferase (AAT).

Signaling Pathway Diagram

G Shikimate_Pathway Shikimate Pathway L_Phenylalanine L-Phenylalanine Shikimate_Pathway->L_Phenylalanine Phenylpyruvate Phenylpyruvate L_Phenylalanine->Phenylpyruvate PAL Phen Phen Phenylpyruvate->Phen acetaldehyde PDC Two_Phenylethanol 2-Phenylethanol acetaldehyde->Two_Phenylethanol PAR Phenethyl_Nonanoate This compound Two_Phenylethanol->Phenethyl_Nonanoate AAT Fatty_Acid_Biosynthesis Fatty Acid Biosynthesis Nonanoic_Acid Nonanoic Acid Fatty_Acid_Biosynthesis->Nonanoic_Acid Nonanoyl_CoA Nonanoyl-CoA Nonanoic_Acid->Nonanoyl_CoA Acyl-CoA Synthetase Nonanoyl_CoA->Phenethyl_Nonanoate AAT

Caption: Proposed biosynthetic pathway of this compound in plants.

Experimental Protocols

The analysis of this compound in plant matrices typically involves extraction of the volatile fraction followed by chromatographic separation and mass spectrometric detection.

Extraction of Volatile Compounds

Two common methods for extracting volatile compounds like this compound from plant materials are Steam Distillation and Headspace Solid-Phase Microextraction (HS-SPME).

This method is suitable for extracting essential oils from a large amount of plant material.[1][7][8]

Protocol:

  • Preparation of Plant Material: Fresh or dried plant material (e.g., flowers, leaves) is placed into a still.[7]

  • Steam Generation: Steam is passed through the plant material, causing the volatile compounds to vaporize.[1] The temperature is typically maintained between 60°C and 100°C.[9]

  • Condensation: The steam and volatile compound mixture is cooled in a condenser.[7]

  • Separation: The condensed liquid flows into a separator where the essential oil (containing this compound) separates from the hydrosol based on density.[8]

HS-SPME is a solvent-free method ideal for analyzing the volatile profile of a small sample.[10][11]

Protocol:

  • Sample Preparation: A known amount of the plant material (e.g., fruit puree, chopped leaves) is placed in a headspace vial. An internal standard may be added for quantification.

  • Equilibration: The vial is sealed and heated to a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow volatile compounds to equilibrate in the headspace.

  • Extraction: An SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

  • Desorption: The fiber is then retracted and inserted into the injection port of a gas chromatograph for thermal desorption of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard technique for separating and identifying volatile compounds.[12][13]

Typical GC-MS Parameters:

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, HP-5MS).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Splitless.

  • Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. For example, start at 40°C, hold for 2 minutes, then ramp to 250°C at 5°C/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

  • Mass Range: m/z 40-400.

  • Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and/or spectral libraries (e.g., NIST, Wiley).

  • Quantification: Quantification is achieved by creating a calibration curve with a pure standard of this compound and using an internal standard to correct for variations in extraction and injection.

Experimental Workflow Diagram

G Plant_Material Plant Material (e.g., Flowers, Fruits) Extraction Extraction Plant_Material->Extraction Steam_Distillation Steam Distillation Extraction->Steam_Distillation HS_SPME Headspace SPME Extraction->HS_SPME GC_MS GC-MS Analysis Steam_Distillation->GC_MS HS_SPME->GC_MS Separation Chromatographic Separation GC_MS->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis Identification Compound Identification Data_Analysis->Identification Quantification Quantification Data_Analysis->Quantification

Caption: General workflow for the analysis of this compound from plant sources.

Conclusion

This compound is a naturally occurring ester with desirable aromatic properties. While its direct quantification in plants is not widely reported, its presence can be inferred in species rich in its precursors, 2-phenylethanol and nonanoic acid, such as roses, grapes, and apples. The biosynthetic pathway proceeds via the shikimate and fatty acid pathways, culminating in an esterification reaction catalyzed by alcohol acyltransferases. The extraction and analysis of this compound can be effectively achieved using steam distillation or HS-SPME coupled with GC-MS. Further research focusing on targeted quantitative analysis is necessary to fully elucidate the distribution and concentration of this compound across the plant kingdom, which could unlock new opportunities for its use in various industries.

References

Phenethyl Nonanoate: A Key Volatile in Floral Scent and Pollinator Attraction

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Phenethyl nonanoate, a fatty acid ester, is a volatile organic compound (VOC) that contributes to the complex scent profile of various flowers. This technical guide delves into the chemical properties, biosynthesis, and analytical methodologies for this compound in the context of floral scents. It explores its role in plant-pollinator interactions and provides detailed experimental protocols for its study. The information is intended for researchers in chemical ecology, plant biology, and drug development professionals interested in the therapeutic potential of natural aromatic compounds.

Introduction

Floral scents are complex mixtures of volatile organic compounds that play a crucial role in attracting pollinators, repelling herbivores, and protecting against pathogens. Among these, esters are a significant class of compounds that often impart fruity and floral notes. This compound, the ester of phenethyl alcohol and nonanoic acid, is one such compound that, while often present in smaller quantities, can have a significant impact on the overall fragrance profile. Understanding the biosynthesis and ecological role of this compound can provide insights into plant-pollinator co-evolution and may open avenues for the development of novel, natural product-based pharmaceuticals and fragrances.

Chemical and Physical Properties

This compound (C17H26O2) is a colorless liquid with a characteristic waxy, fruity, and rosy odor. Its physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Weight 262.39 g/mol
Boiling Point 327.8 °C at 760 mmHg
Flash Point 144.2 °C
LogP 5.8
Water Solubility 0.0006 mg/L at 25 °C

Occurrence and Quantitative Data in Floral Scents

While this compound itself is not as commonly reported as its acetate counterpart, phenethyl esters are significant components of many floral scents, particularly in roses (Rosa sp.). The concentration of these volatiles can vary significantly depending on the species, cultivar, time of day, and environmental conditions. The following table summarizes the quantitative data for phenethyl alcohol (a direct precursor) and a related ester, phenethyl acetate, in the headspace of Rosa cultivars. This data provides a context for the expected abundance of phenethyl esters in floral scents.

CompoundPlant Species/CultivarConcentration (µg/g fresh weight)Analytical MethodReference
2-PhenylethanolRosa 'Yunxiang'190GC-MS[1]
Phenethyl acetateRosa 'Yunshi No. 1'43GC-MS[1]
Phenethyl acetateRosa 'Yunxiang'30GC-MS[1]
2-PhenylethanolRosa damascenaMajor ComponentGC-MS[2]
Phenethyl acetateRosa hybrida 'Fragrant Cloud'Major Volatile EsterGC-MS[3][4]

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants involves two primary pathways: the shikimate pathway for the synthesis of the phenethyl alcohol moiety and the fatty acid synthesis pathway for the nonanoyl moiety.

Biosynthesis of Phenethyl Alcohol

Phenethyl alcohol is synthesized from the aromatic amino acid L-phenylalanine, a product of the shikimate pathway. The conversion involves a series of enzymatic steps, including decarboxylation and reduction.

Biosynthesis of Nonanoyl-CoA

The nonanoyl moiety is derived from the fatty acid biosynthesis pathway. This pathway begins with acetyl-CoA and involves a cycle of condensation, reduction, dehydration, and another reduction, with each cycle adding two carbons to the growing acyl chain. The synthesis of a nine-carbon chain (nonanoyl) would proceed through this pathway.

Esterification

The final step in the biosynthesis of this compound is the esterification of phenethyl alcohol with nonanoyl-CoA. This reaction is catalyzed by an alcohol acyltransferase (AAT), which belongs to the diverse BAHD family of acyltransferases.

Biosynthesis_of_Phenethyl_Nonanoate cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_fas Fatty Acid Synthesis cluster_esterification Esterification Chorismate Chorismate L-Phenylalanine L-Phenylalanine Chorismate->L-Phenylalanine Phenylpyruvate Phenylpyruvate L-Phenylalanine->Phenylpyruvate PAL Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde PDC Phenethyl_Alcohol Phenethyl Alcohol Phenylacetaldehyde->Phenethyl_Alcohol PAR Esterification_Node Alcohol Acyltransferase (AAT) Phenethyl_Alcohol->Esterification_Node Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Fatty_Acid_Synthase_Cycle Fatty Acid Synthase Cycle Malonyl_CoA->Fatty_Acid_Synthase_Cycle Nonanoyl_ACP Nonanoyl-ACP Fatty_Acid_Synthase_Cycle->Nonanoyl_ACP 7 cycles Nonanoyl_CoA Nonanoyl-CoA Nonanoyl_ACP->Nonanoyl_CoA Nonanoyl_CoA->Esterification_Node Phenethyl_Nonanoate This compound Esterification_Node->Phenethyl_Nonanoate

Caption: Biosynthesis pathway of this compound.

Role in Plant-Pollinator Interactions

Floral scents are crucial for attracting pollinators, and specific compounds within the scent bouquet can elicit behavioral responses in insects. Esters, including phenethyl esters, are known to be attractive to a variety of pollinators, such as bees and moths. The perception of these volatile compounds by insects is a complex process involving olfactory receptor neurons (ORNs) located in their antennae.

When a pollinator encounters a floral plume, volatile molecules like this compound bind to specific olfactory receptors on the ORNs. This binding event triggers a signaling cascade that results in the generation of an electrical signal. This signal is then transmitted to the antennal lobe and subsequently to higher brain centers, where it is processed, leading to a behavioral response, such as orientation towards the flower. Studies using techniques like electroantennography (EAG) have shown that the antennae of moths, for instance, are responsive to a range of floral esters.[5]

Pollinator_Perception_Pathway cluster_olfactory_reception Olfactory Reception (Antenna) cluster_signal_transduction Signal Transduction cluster_neural_processing Neural Processing (Brain) ORN Olfactory Receptor Neuron (ORN) Signal_Cascade Signal Cascade ORN->Signal_Cascade OR Olfactory Receptor (OR) Binding Binding OR->Binding Binding->ORN Phenethyl_Nonanoate Phenethyl_Nonanoate Phenethyl_Nonanoate->Binding Electrical_Signal Electrical Signal (Action Potential) Signal_Cascade->Electrical_Signal Antennal_Lobe Antennal Lobe Electrical_Signal->Antennal_Lobe Higher_Brain_Centers Higher Brain Centers Antennal_Lobe->Higher_Brain_Centers Behavioral_Response Behavioral Response (e.g., flight towards flower) Higher_Brain_Centers->Behavioral_Response

Caption: Pollinator perception of this compound.

Experimental Protocols

The analysis of this compound in floral scents typically involves the collection of headspace volatiles followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Dynamic Headspace Collection of Floral Volatiles

This method allows for the collection of volatiles from living flowers over a specific period.

Materials:

  • Glass chamber to enclose the flower

  • Air pump

  • Activated charcoal and silica gel filters

  • Adsorbent trap (e.g., Tenax TA, Porapak Q)

  • Flowmeter

  • Connecting tubing (Teflon)

Protocol:

  • Gently enclose a single, intact flower within the glass chamber, ensuring a good seal around the stem.

  • Connect the air pump to the inlet of the chamber through an activated charcoal and silica gel filter to provide a clean, dry air supply.

  • Connect the outlet of the chamber to the adsorbent trap.

  • Connect the other end of the adsorbent trap to the flowmeter and the air pump.

  • Draw air through the chamber at a controlled flow rate (e.g., 100-200 mL/min) for a defined period (e.g., 1-24 hours).

  • After collection, remove the adsorbent trap and seal it for analysis.

  • A control sample should be collected from an empty chamber to identify any background contaminants.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free technique for the rapid extraction and pre-concentration of volatiles.

Materials:

  • SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

  • Glass vial with a septum-lined cap

  • Heating block or water bath

  • GC-MS system

Protocol:

  • Excise a fresh flower or a specific floral part (e.g., petals) and place it in a glass vial.

  • Seal the vial with the septum-lined cap.

  • Incubate the vial at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 30 minutes) to allow volatiles to accumulate in the headspace.

  • Expose the SPME fiber to the headspace of the vial by piercing the septum and extending the fiber.

  • Allow the fiber to adsorb the volatiles for a specific time (e.g., 30-60 minutes).

  • Retract the fiber and immediately insert it into the injection port of the GC-MS for thermal desorption and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, HP-5ms)

  • Helium as carrier gas

Typical GC Conditions:

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 5°C/min to 280°C, and hold for 10 minutes.

  • Carrier Gas Flow: 1 mL/min (constant flow)

Typical MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Impact (EI) Energy: 70 eV

  • Mass Range: m/z 40-500

Quantification: Quantification of this compound can be achieved by creating a calibration curve using a certified standard of the compound. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) should be added to the samples and standards to correct for variations in injection volume and instrument response.

Experimental_Workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis Flower Intact Flower Headspace_Collection Dynamic Headspace Collection or HS-SPME Flower->Headspace_Collection Adsorbent_Trap Volatiles on Adsorbent Trap (from Dynamic Headspace) Headspace_Collection->Adsorbent_Trap SPME_Fiber Volatiles on SPME Fiber Headspace_Collection->SPME_Fiber Thermal_Desorption Thermal Desorption Adsorbent_Trap->Thermal_Desorption Solvent_Elution Solvent Elution (optional) Adsorbent_Trap->Solvent_Elution SPME_Fiber->Thermal_Desorption GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Thermal_Desorption->GC_MS Solvent_Elution->GC_MS Separation Separation of Volatiles GC_MS->Separation Identification Identification (Mass Spectra) Separation->Identification Quantification Quantification (Calibration Curve) Separation->Quantification Data_Output Data_Output Identification->Data_Output Quantification->Data_Output

Caption: Experimental workflow for floral scent analysis.

Conclusion

This compound is a noteworthy component of floral scents, contributing to their complexity and attractiveness to pollinators. Its biosynthesis is intricately linked to primary metabolic pathways in plants. The study of this and other floral esters provides valuable insights into chemical ecology and plant-insect interactions. The methodologies outlined in this guide offer a robust framework for the extraction, identification, and quantification of this compound, facilitating further research into its biological roles and potential applications.

References

Phenethyl Nonanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Phenethyl Nonanoate, including its chemical identity, physicochemical properties, and relevant experimental protocols. The information is intended to support research and development activities in the fields of chemistry and biotechnology.

Chemical Identification

IdentifierValue
IUPAC Name 2-phenylethyl nonanoate
Synonyms This compound, Phenylethyl n-nonanoate, Nonanoic acid, 2-phenylethyl ester
CAS Number 57943-67-6[1]
Molecular Formula C17H26O2[2]
Molecular Weight 262.39 g/mol [2]
Chemical Structure CCCCCCCCC(=O)OCCc1ccccc1[2]

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is crucial for designing experimental setups and for understanding the compound's behavior in various systems.

PropertyValueSource
Appearance Colorless clear liquid (estimated)The Good Scents Company
Boiling Point 352.00 to 353.00 °C @ 760.00 mm HgThe Good Scents Company
Flash Point 238.00 °F (114.44 °C)The Good Scents Company
Vapor Pressure 0.000037 mmHg @ 25.00 °C (estimated)The Good Scents Company
Solubility Soluble in alcohol; Insoluble in water (0.1487 mg/L @ 25 °C estimated)The Good Scents Company
logP (o/w) 5.865 (estimated)The Good Scents Company
Standard non-polar Kovats Retention Index 1921PubChem[1]
Semi-standard non-polar Kovats Retention Index 1954.4, 1956.8PubChem[1]
Standard polar Kovats Retention Index 2439PubChem[1]

Experimental Protocols

While specific experimental protocols for the synthesis and analysis of this compound are not widely published, methodologies for structurally similar compounds can be adapted. The following section details a representative enzymatic synthesis protocol for a related ester, phenethyl octanoate, which serves as a valuable reference.[3]

Enzymatic Synthesis of Phenethyl Esters (Adapted from Phenethyl Octanoate Synthesis)[3]

This protocol describes the lipase-catalyzed synthesis of phenethyl esters. Lipases are versatile enzymes for esterification reactions, offering high selectivity and mild reaction conditions.

Materials:

  • Phenylethanol

  • Nonanoic acid (or other fatty acid)

  • Immobilized lipase (e.g., Lipozyme® RM IM)

  • Organic solvent (e.g., hexane)

  • Molecular sieves (optional, for water removal)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reactant Preparation: Dissolve phenylethanol and nonanoic acid in hexane in a suitable reaction vessel. Molar ratios should be optimized for the specific reaction.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is a critical parameter to be optimized.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-60 °C). The reaction progress can be monitored by taking samples at regular intervals.

  • Monitoring: Analyze the samples using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of reactants to the phenethyl ester.

  • Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by simple filtration and potentially reused.

  • Product Purification: The solvent is removed from the reaction mixture, typically by rotary evaporation. The crude product can be further purified by column chromatography or distillation.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Capillary column suitable for flavor and fragrance analysis (e.g., DB-5 or equivalent).

Typical GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 5-10 °C/min).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

Typical MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

Identification: The identification of this compound is based on the comparison of its retention time and mass spectrum with that of a reference standard. The characteristic mass fragments for 2-phenylethyl nonanoate include m/z 104 and 105.[1]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific published research on the biological activity and associated signaling pathways of this compound in the context of drug development.

While related compounds, such as 2-(2-phenylethyl)chromones, have been investigated for various biological activities including anti-inflammatory, antioxidant, and anticancer effects, it is crucial to note that these are structurally distinct from this compound.[4][5][6] Therefore, no direct inference of biological function can be made.

Further research is required to elucidate any potential biological roles and mechanisms of action for this compound.

Visualizations

The following diagrams illustrate a logical workflow for the synthesis and analysis of this compound.

G cluster_synthesis Enzymatic Synthesis Workflow Reactants Phenylethanol + Nonanoic Acid + Hexane Reaction Stirred Reaction (Controlled Temp.) Reactants->Reaction Enzyme Immobilized Lipase Enzyme->Reaction Filtration Filtration Reaction->Filtration Filtration->Enzyme Recovered Enzyme Evaporation Solvent Evaporation Filtration->Evaporation Liquid Phase Purification Purification (e.g., Chromatography) Evaporation->Purification Product Pure Phenethyl Nonanoate Purification->Product

Caption: Enzymatic Synthesis Workflow for this compound.

G cluster_analysis GC-MS Analysis Workflow Sample Sample containing This compound Injection GC Injection Sample->Injection Separation Chromatographic Separation (GC) Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Data Data Analysis (Retention Time, Mass Spectrum) Detection->Data

Caption: GC-MS Analysis Workflow for this compound.

References

An In-depth Technical Guide to the Mass Spectrometry of Phenethyl Nonanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry data for Phenethyl nonanoate (C17H26O2), a fragrance and flavor agent. This document details its mass spectral data, a representative experimental protocol for its analysis, and visual diagrams of the analytical workflow and fragmentation patterns to support researchers in compound identification and characterization.

Molecular and Mass Spectrometry Data

This compound has a molecular formula of C17H26O2 and a molecular weight of approximately 262.4 g/mol .[1] Under electron ionization (EI) mass spectrometry, the molecule undergoes characteristic fragmentation, providing a unique fingerprint for its identification. The primary fragments observed are summarized in the table below.

PropertyValueSource
Molecular Formula C17H26O2PubChem[1]
Molecular Weight 262.3871 g/mol NIST[2]
CAS Number 57943-67-6NIST[2]
Major Fragments (m/z) 104, 105, 41, 43, 57PubChem[1]
Base Peak (m/z) 104PubChem[1]

Table 1: Key Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment Ion
415.17[C3H5]+
435.94[C3H7]+ or [C2H3O]+
575.85[C4H9]+
10499.99[C8H8]+
10526.53[C8H9]+

Table 2: Prominent Fragment Ions of this compound and Their Relative Intensities.[1]

Experimental Protocols

While a specific, detailed experimental protocol for the mass spectrometric analysis of this compound is not publicly available, a representative method based on the analysis of similar fragrance esters using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.

Objective: To acquire the electron ionization (EI) mass spectrum of this compound.

1. Sample Preparation:

  • Prepare a 100 ppm stock solution of this compound in a high-purity solvent such as ethanol or hexane.

  • Perform serial dilutions to a final concentration of 1-10 ppm for GC-MS analysis.

  • If analyzing a complex mixture, a suitable extraction method like solid-phase microextraction (SPME) or liquid-liquid extraction may be employed.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode with a ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).

  • Oven Temperature Program:

    • Initial temperature of 60 °C, hold for 2 minutes.

    • Ramp at 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[1]

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-400.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

4. Data Analysis:

  • The acquired mass spectrum is processed to identify the molecular ion peak and the major fragment ions.

  • The fragmentation pattern is compared against a reference library, such as the NIST Mass Spectral Library, for confirmation of the compound's identity.

Visualizations

To further elucidate the experimental and molecular processes, the following diagrams are provided.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_gc_separation Gas Chromatography cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Sample Sample containing This compound Dilution Dilution in appropriate solvent Sample->Dilution Injection Injection into GC Dilution->Injection Separation Separation on capillary column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Fragmentation Molecular Fragmentation Ionization->Fragmentation Detection Detection of Ions Fragmentation->Detection MassSpectrum Generation of Mass Spectrum Detection->MassSpectrum LibrarySearch Library Comparison (e.g., NIST) MassSpectrum->LibrarySearch Identification Compound Identification LibrarySearch->Identification

Caption: A diagram illustrating the general workflow for the analysis of this compound using GC-MS.

Fragmentation_Pattern Fragmentation Pattern of this compound cluster_fragments Major Fragments Parent This compound (m/z 262) BasePeak [C8H8]+ (m/z 104) Base Peak Parent->BasePeak McLafferty Rearrangement & Benzyl Cleavage Fragment105 [C8H9]+ (m/z 105) Parent->Fragment105 Alpha Cleavage Fragment57 [C4H9]+ (m/z 57) Parent->Fragment57 Alkyl Chain Fragmentation Fragment43 [C3H7]+ or [C2H3O]+ (m/z 43) Parent->Fragment43 Alkyl Chain Fragmentation

Caption: A diagram showing the primary fragmentation pathways of this compound in mass spectrometry.

References

The Role of Phenethyl Nonanoate as a Semiochemical in Insects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethyl nonanoate, a fatty acid ester with the molecular formula C₁₇H₂₆O₂, has emerged as a compound of interest in the field of chemical ecology due to its role as a semiochemical in mediating insect behavior. Semiochemicals, or information-conveying chemicals, are critical for insect communication, influencing processes such as mating, oviposition, and foraging. This technical guide provides an in-depth analysis of the current understanding of this compound's function as an insect semiochemical, with a particular focus on its potential applications in pest management strategies. The information presented herein is intended to support researchers, scientists, and professionals in the development of novel and targeted insect control and monitoring tools.

Chemical Properties

This compound is the ester of phenethyl alcohol and nonanoic acid. Its chemical and physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₇H₂₆O₂
Molecular Weight 262.39 g/mol
CAS Number 57943-67-6
Appearance Colorless liquid
Boiling Point 352-353 °C at 760 mmHg
Solubility Soluble in alcohol; sparingly soluble in water

Role as a Semiochemical in Bactrocera dorsalis (Oriental Fruit Fly)

Current research strongly suggests that this compound and related esters play a significant role in the chemical ecology of the Oriental Fruit Fly, Bactrocera dorsalis, a major agricultural pest. While direct and extensive quantitative data for this compound is still emerging, studies on related compounds and fruit volatile blends provide compelling evidence for its activity.

Electrophysiological and Behavioral Responses

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a measure of olfactory sensitivity. While specific EAG data for this compound in B. dorsalis is not yet widely published, research on the closely related compound, ethyl nonanoate, has shown positive EAG responses. This indicates that the nonanoate moiety is likely a key structural feature for detection by the olfactory receptor neurons of this species.

Behavioral assays, such as Y-tube olfactometer and wind tunnel experiments, are critical for determining the behavioral valence of a semiochemical (i.e., whether it is an attractant, repellent, or has other effects). It is hypothesized that this compound, as a component of fruit volatile blends, acts as a kairomone, a chemical cue that benefits the receiver (the insect) by indicating a food source or oviposition site.

A study on the volatile components of plum fruits, a host for B. dorsalis, identified numerous esters that elicited both EAG and positive behavioral responses from the flies. This supports the role of esters, including potentially this compound, as important attractants.

Experimental Protocols

Electroantennogram (EAG) Assay for Bactrocera dorsalis

This protocol outlines the general methodology for conducting an EAG assay to measure the olfactory response of B. dorsalis to this compound.

1. Insect Preparation:

  • Use 7-10 day old, sexually mature B. dorsalis adults.
  • Immobilize the insect by chilling on ice.
  • Excise the head and mount it onto a holder with conductive gel.
  • Position the recording electrode, a glass capillary filled with saline solution (e.g., 0.9% NaCl), over the distal end of one antenna.
  • Insert the reference electrode into the base of the head.

2. Odor Delivery:

  • Prepare serial dilutions of this compound in a high-purity solvent such as hexane or paraffin oil.
  • Apply a known volume (e.g., 10 µL) of the test solution onto a filter paper strip.
  • Insert the filter paper into a Pasteur pipette, which serves as the odor cartridge.
  • Deliver a purified and humidified air stream continuously over the antenna.
  • Introduce a puff of air (e.g., 0.5 seconds) through the odor cartridge to deliver the stimulus.

3. Data Recording and Analysis:

  • Record the antennal depolarization using an EAG system (amplifier and data acquisition software).

  • Measure the peak amplitude of the negative voltage deflection for each stimulus.

  • Normalize the responses by subtracting the response to a solvent control.

  • Test a range of concentrations to generate a dose-response curve.

    EAG_Workflow Insect_Prep Insect Preparation (Chilling, Excision, Mounting) Electrode_Placement Electrode Placement (Recording and Reference) Insect_Prep->Electrode_Placement Odor_Delivery Odor Delivery (Air Puff through Cartridge) Electrode_Placement->Odor_Delivery Stimulus_Prep Stimulus Preparation (Serial Dilutions of this compound) Stimulus_Prep->Odor_Delivery Data_Acquisition Data Acquisition (EAG System) Odor_Delivery->Data_Acquisition Data_Analysis Data Analysis (Amplitude Measurement, Normalization) Data_Acquisition->Data_Analysis

    EAG Experimental Workflow
    Behavioral Bioassay (Y-Tube Olfactometer) for Bactrocera dorsalis

This protocol describes a choice test to evaluate the attractant or repellent properties of this compound.

1. Apparatus:

  • A glass Y-tube olfactometer with a central arm and two side arms.
  • A controlled air flow system providing purified and humidified air to each arm.

2. Stimulus and Control:

  • In one arm, introduce the odor source: a filter paper treated with a solution of this compound in a solvent.
  • In the other arm, introduce the control: a filter paper treated with the solvent alone.

3. Experimental Procedure:

  • Introduce a single, naive B. dorsalis adult into the central arm of the olfactometer.
  • Allow the insect to acclimatize and then make a choice by moving into one of the side arms.
  • Record the first choice of the insect and the time spent in each arm over a defined period (e.g., 10 minutes).
  • Use a new insect for each replicate to ensure independence.
  • Randomize the position of the stimulus and control arms between trials to avoid positional bias.

4. Data Analysis:

  • Analyze the choice data using a chi-square test to determine if there is a significant preference for the stimulus over the control.

  • Analyze the time spent in each arm using a t-test or a non-parametric equivalent.

    Y_Tube_Assay cluster_olfactometer Y-Tube Olfactometer Air_In_1 Airflow In Odor_Source Stimulus Arm (this compound) Air_In_1->Odor_Source Air_In_2 Airflow In Control_Source Control Arm (Solvent) Air_In_2->Control_Source Choice_Zone Choice Zone Odor_Source->Choice_Zone Control_Source->Choice_Zone Insect_Release Insect Release Point Insect_Release->Choice_Zone

    Y-Tube Olfactometer Setup

    Signaling Pathway

The perception of this compound by an insect begins with its interaction with Odorant Binding Proteins (OBPs) in the sensillar lymph of the antenna. These proteins transport the hydrophobic odorant molecule to the Olfactory Receptors (ORs) located on the dendritic membrane of Olfactory Receptor Neurons (ORNs). The binding of this compound to a specific OR triggers a conformational change, initiating an intracellular signaling cascade. This typically involves a G-protein coupled pathway, leading to the opening of ion channels and the depolarization of the ORN. This electrical signal is then transmitted as a series of action potentials along the axon of the ORN to the antennal lobe of the insect's brain, where the information is processed.

Olfactory_Signaling_Pathway PN This compound OBP Odorant Binding Protein (OBP) PN->OBP Binding OR Olfactory Receptor (OR) OBP->OR Transport G_Protein G-Protein OR->G_Protein Activation Ion_Channel Ion Channel G_Protein->Ion_Channel Opening Depolarization Neuron Depolarization Ion_Channel->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Generalized Olfactory Signaling Pathway

Conclusion and Future Directions

This compound shows considerable promise as a semiochemical for manipulating the behavior of pest insects, particularly the Oriental Fruit Fly, Bactrocera dorsalis. While preliminary evidence from related compounds is strong, further research is required to fully elucidate its role and efficacy. Future work should focus on obtaining specific quantitative EAG and behavioral data for this compound across a range of concentrations. Furthermore, identifying the specific olfactory receptors in B. dorsalis that respond to this compound could pave the way for the development of highly selective and effective attractants for use in integrated pest management programs. The synthesis of analogs of this compound could also lead to the discovery of even more potent semiochemicals for insect control.

Unveiling the Biological Profile of 2-Phenylethyl Nonanoate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylethyl nonanoate, a fatty acid ester, is a molecule with documented roles in chemical ecology and potential applications in the realm of antimicrobial agents. While its pharmacological profile in the context of drug development is not extensively characterized in publicly available scientific literature, this technical guide synthesizes the current understanding of its biological activities. This document outlines its known functions, draws inferences from structurally related compounds, and provides a foundational understanding for future research endeavors.

Known Biological Activities

The primary biological activities reported for 2-phenylethyl nonanoate are as a semiochemical in insects and, by extension from its constituent parts and related molecules, potential antimicrobial properties.

Semiochemical Activity

2-Phenylethyl nonanoate has been identified as a semiochemical, a chemical substance that carries a message, for certain insect species. Specifically, it is listed as a pheromone for ants of the species Camponotus arminius and Crematogaster clarithorax[1]. In this context, it plays a crucial role in the chemical communication system of these insects[1].

Antimicrobial Potential

While direct studies on the antimicrobial activity of 2-phenylethyl nonanoate are scarce, evidence from its parent alcohol, 2-phenylethanol, and other related phenethyl esters suggests a potential for such activity. 2-phenylethanol is a well-documented bacteriostatic and bactericidal agent that can inhibit the growth of various bacteria and fungi[2][3][4][5][6][7][8].

The primary mechanism of action for 2-phenylethanol's antimicrobial effects is the disruption of cell membrane integrity[2][3][4][8]. It is believed to partition into the lipid bilayer of microbial cell membranes, leading to increased membrane fluidity, leakage of intracellular components such as potassium ions, and ultimately, cell death[2][3][8]. Fatty acid esters of 2-phenylethanol may exhibit similar properties, with the fatty acid chain length potentially influencing the potency and spectrum of activity.

Quantitative Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data, such as IC50 or EC50 values, for the biological activity of 2-phenylethyl nonanoate in pharmacological or antimicrobial assays. For the parent compound, 2-phenylethanol, one study reported an EC50 value of 0.328 mg/mL for the inhibition of mycelial growth of the fungus Fusarium graminearum[4]. Another study on the antibacterial activity of 2-phenylethanol found it to be bactericidal in the concentration range of 90 to 180 mM against both Gram-negative and Gram-positive bacteria[8].

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of 2-phenylethyl nonanoate are not available in the current body of scientific literature. However, based on the activities of related compounds, the following standard assays could be employed for its characterization.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of 2-phenylethyl nonanoate against a panel of pathogenic bacteria and fungi.

Methodology: Broth Microdilution Assay

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in sterile saline or broth, adjusted to a McFarland standard (e.g., 0.5) to achieve a defined cell density.

  • Preparation of Test Compound: A stock solution of 2-phenylethyl nonanoate is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes in medium without the compound) and negative (medium only) controls are included.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Determination of MBC/MFC: Aliquots from the wells showing no visible growth are plated onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

Membrane Integrity Assay

Objective: To assess the ability of 2-phenylethyl nonanoate to disrupt the cell membrane of microorganisms.

Methodology: Propidium Iodide Staining and Flow Cytometry

  • Cell Culture and Treatment: A suspension of microbial cells is treated with various concentrations of 2-phenylethyl nonanoate for a defined period.

  • Staining: The cells are then stained with propidium iodide (PI), a fluorescent dye that can only enter cells with compromised membranes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentage of PI-positive cells (i.e., cells with damaged membranes) is quantified for each treatment condition. An increase in the PI-positive population indicates a loss of membrane integrity.

Signaling Pathways and Mechanisms of Action

There is no information available in the scientific literature regarding the interaction of 2-phenylethyl nonanoate with specific signaling pathways in mammalian cells. The primary hypothesized mechanism of its biological activity, based on related compounds, is the disruption of microbial cell membranes.

Below is a conceptual diagram illustrating this proposed mechanism.

G cluster_extracellular Extracellular Space cluster_membrane Microbial Cell Membrane cluster_intracellular Intracellular Space 2_PEN 2-Phenylethyl Nonanoate membrane Phospholipid Bilayer 2_PEN->membrane:f0 Partitioning into membrane Ions K+ Ions membrane:f1->Ions Increased fluidity & permeability Cell_Death Cell Death Ions->Cell_Death Leakage of intracellular components

Caption: Proposed mechanism of antimicrobial action for 2-phenylethyl nonanoate.

Conclusion

2-Phenylethyl nonanoate is a molecule with established semiochemical functions in insects. While its potential as an antimicrobial agent is suggested by the activity of its parent alcohol, 2-phenylethanol, direct evidence and detailed characterization are currently lacking. For researchers and professionals in drug development, this compound represents a largely unexplored chemical entity. Future investigations should focus on systematically evaluating its antimicrobial spectrum, elucidating its precise mechanism of action, and assessing its toxicological profile to determine its potential for therapeutic or other applications. The experimental protocols outlined in this guide provide a starting point for such investigations.

References

An In-depth Technical Guide to the Discovery and History of Phenethyl Nonanoate in Chemical Ecology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

This technical guide delves into the scientific literature to provide a comprehensive overview of phenethyl nonanoate's discovery and history within the field of chemical ecology. It addresses conflicting reports, details generalized experimental methodologies for the identification and behavioral analysis of insect semiochemicals, and proposes a plausible biosynthetic pathway.

Discovery and Reported Presence in Social Insects

This compound, also known as 2-phenylethyl nonanoate, has been cataloged as a semiochemical, specifically a pheromone, in the chemical communication systems of two ant species: Camponotus arminius and Crematogaster clarithorax. However, a thorough review of the primary literature reveals significant discrepancies and a lack of accessible detailed information, which this guide aims to clarify.

1.1. Camponotus arminius

A notable conflict exists between the information available in chemical ecology databases and the peer-reviewed literature regarding the presence of this compound in Camponotus arminius. While some databases list this compound as a semiochemical for this species, the primary research publication on the volatile gland secretions of C. arminius does not report its presence.

A key study by Brand et al. (1999) analyzed the chemical composition of the mandibular, postpharyngeal, and Dufour's glands of Camponotus arminius workers.[1] The researchers identified a range of volatile chemicals, but this compound was not among them. The primary components of the Dufour's gland were identified as n-undecane, n-tridecane, and two terpenoid compounds, geranyllinalool and likely geranylfarnesol.[1]

1.2. Crematogaster clarithorax

The Pherobase, a comprehensive database of pheromones and semiochemicals, attributes the identification of this compound in Crematogaster clarithorax to a 1975 publication by H.A. Lloyd in Insect Biochemistry. At the time of this guide's compilation, the full text of this article was not readily accessible, preventing a detailed analysis of the original findings, including the compound's concentration, behavioral effects, and the experimental methods used for its discovery. Further research is required to locate and analyze this foundational study to substantiate the role of this compound in this species.

Quantitative Data from Glandular Secretion Analysis

The following table summarizes the quantitative data on the chemical composition of the Dufour's gland of Camponotus arminius, as reported by Brand et al. (1999). It is important to reiterate that this compound was not detected in this study. This table is provided to illustrate the typical data generated from such analyses and to highlight the discrepancy in the literature.

CompoundRetention Time (min)Relative Abundance (%)Identification Method
n-Undecane10.2MajorGC-MS, Standard
n-Tridecane14.5MajorGC-MS, Standard
Geranyllinalool21.8MinorGC-MS
Geranylfarnesol (probable)24.1MinorGC-MS

Data summarized from Brand et al. (1999).

Experimental Protocols

The following sections detail generalized experimental protocols for the analysis of insect glandular secretions and the assessment of their behavioral activity. These methodologies are standard in the field of chemical ecology and would be applicable to the study of this compound.

3.1. Chemical Analysis of Glandular Secretions

The primary method for identifying volatile and semi-volatile compounds in insect exocrine glands is Gas Chromatography-Mass Spectrometry (GC-MS).[2][3][4]

  • Gland Dissection and Extraction:

    • Worker ants are cold-anesthetized.

    • The Dufour's gland is dissected under a stereomicroscope in a saline solution.

    • The excised gland is placed in a microvial containing a suitable solvent, typically hexane or pentane, to extract the chemical constituents.

  • GC-MS Analysis:

    • A small aliquot of the extract is injected into a gas chromatograph.

    • The sample is vaporized and carried by an inert gas through a capillary column.

    • The column separates the compounds based on their volatility and interaction with the stationary phase.

    • The separated compounds then enter a mass spectrometer, where they are ionized and fragmented.

    • The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to a spectral library and known standards.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Ant Ant Dissection Dissection Ant->Dissection Cold Anesthesia Gland Gland Dissection->Gland Excise Gland Extract Extract Gland->Extract Solvent Extraction GC Gas Chromatography Extract->GC Injection MS Mass Spectrometry GC->MS Separated Analytes Data Data Analysis MS->Data Mass Spectra Identification Identification Data->Identification Library Matching

Figure 1: Generalized workflow for GC-MS analysis of insect glandular secretions.

3.2. Behavioral Bioassays

To determine the behavioral function of a semiochemical, olfactometer bioassays are commonly employed. These experiments assess the response of an insect to an odor source in a controlled environment.

  • Olfactometer Setup:

    • A multi-arm olfactometer is typically used, with a central chamber from which several arms radiate.

    • Purified air is pushed through each arm.

    • A test substance (e.g., a synthetic version of the putative pheromone) is introduced into the airflow of one or more arms, while other arms serve as controls (e.g., solvent only).

  • Experimental Procedure:

    • Individual ants are introduced into the central chamber and allowed to acclimatize.

    • The ant's movement is tracked, and the time spent in each arm and the number of entries into each arm are recorded.

    • A statistically significant preference for the arm containing the test substance compared to the control arms indicates an attractive or arrestant effect.

Olfactometer_Assay cluster_setup Olfactometer Setup cluster_procedure Experimental Procedure Air Purified Air Source Control Control Arm (Solvent) Air->Control Test Test Arm (Compound) Air->Test Chamber Central Chamber Control->Chamber Test->Chamber Introduction Introduce Ant Chamber->Introduction Observation Record Behavior Introduction->Observation Analysis Statistical Analysis Observation->Analysis Conclusion Conclusion Analysis->Conclusion

Figure 2: Logical workflow for a behavioral bioassay using a multi-arm olfactometer.

Proposed Biosynthetic Pathway

While the specific biosynthetic pathway for this compound in insects has not been elucidated, a plausible pathway can be proposed based on known insect biochemistry, particularly the biosynthesis of fatty acid-derived esters in the Dufour's gland of other Hymenoptera.

The biosynthesis is likely to involve the convergence of two pathways: the shikimate pathway for the synthesis of the aromatic precursor (phenylethanol) and the fatty acid synthesis pathway for the production of the nonanoyl-CoA.

  • Phenylethanol Formation: Insects are generally unable to synthesize aromatic rings de novo and typically acquire aromatic compounds from their diet or from symbiotic microorganisms. Phenylalanine, an essential amino acid, would be the likely precursor to 2-phenylethanol. This conversion can occur through a series of enzymatic steps.

  • Nonanoyl-CoA Formation: Nonanoyl-CoA would be produced via the standard fatty acid synthesis pathway, followed by chain-shortening modifications to achieve the C9 length.

  • Esterification: Finally, an acyltransferase enzyme would catalyze the esterification of 2-phenylethanol with nonanoyl-CoA to produce this compound.

Biosynthesis_Pathway cluster_aromatic Aromatic Precursor Pathway cluster_fatty_acid Fatty Acid Pathway Phenylalanine Phenylalanine (from diet) Phenylethanol 2-Phenylethanol Phenylalanine->Phenylethanol Enzymatic Conversion Esterification Esterification (Acyltransferase) Phenylethanol->Esterification AcetylCoA Acetyl-CoA FAS Fatty Acid Synthesis AcetylCoA->FAS NonanoylCoA Nonanoyl-CoA FAS->NonanoylCoA Chain Shortening NonanoylCoA->Esterification PhenethylNonanoate This compound Esterification->PhenethylNonanoate

Figure 3: A proposed biosynthetic pathway for this compound in insects.

Conclusion and Future Directions

The role of this compound in the chemical ecology of Camponotus arminius and Crematogaster clarithorax remains an open question. The conflicting reports for C. arminius highlight the importance of consulting primary literature and the need for further studies to confirm the presence and behavioral activity of this compound. For C. clarithorax, accessing and re-evaluating the original 1975 study is critical.

Future research should focus on:

  • Re-analyzing the Dufour's gland secretions of C. arminius from different geographical locations to rule out population-level variations in chemical profiles.

  • Conducting behavioral bioassays with synthetic this compound on both C. arminius and C. clarithorax to definitively determine its function, if any.

  • Investigating the biosynthesis of this compound in insects, should its presence be confirmed, to provide insights into the evolution of chemical communication and for potential applications in pest management and drug development.

This guide underscores the dynamic nature of scientific knowledge and the necessity for continuous, critical evaluation of available data. The case of this compound serves as a compelling example of the need for rigorous, evidence-based research in the fascinating field of chemical ecology.

References

A Technical Guide to the Commercial Availability and Sourcing of Phenethyl Nonanoate for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenethyl nonanoate (CAS No. 57943-67-6), also known as 2-phenylethyl nonanoate, is an ester recognized for its characteristic fruity, rose, and waxy aroma.[1][2] It finds application in the flavor and fragrance industries and is a subject of interest for researchers in fields requiring high-purity organic compounds. This guide provides an in-depth overview of the commercial availability of this compound, profiles of key suppliers, and technical data relevant to its procurement and quality assessment for scientific applications.

Commercial Availability and Key Suppliers

This compound is available for purchase from a range of chemical suppliers who specialize in aroma chemicals, research-grade compounds, and building blocks for chemical synthesis. The primary suppliers are located in the United States and China.[3] For researchers and drug development professionals, sourcing is typically for experimental and research purposes only.[2]

Prominent suppliers identified in the market include:

  • BOC Sciences: A supplier of a wide array of research chemicals, biochemicals, and building blocks. They offer this compound and provide custom synthesis services for compounds not readily in stock.[2][4]

  • Inoue Perfumery: A supplier specializing in perfumery materials, listing this compound among their product offerings.[2]

While some major chemical suppliers like Sigma-Aldrich offer structurally similar compounds such as Phenethyl octanoate and Phenethyl hexanoate, their catalogs should be directly consulted for the current availability of this compound.

Table 1: Supplier Information for this compound

SupplierHeadquarters LocationNoted SpecializationsWebsite/Contact Information
BOC SciencesUSAResearch chemicals, custom synthesis, analytical services[2]Available through their corporate website.
Inoue PerfumeryNot specifiedPerfumery and aroma chemicals.Available through their corporate website.
Technical Specifications and Physical Properties

Ensuring the quality and purity of chemical standards is paramount in research and development. This compound should be sourced with a certificate of analysis (CoA) detailing its purity and the analytical methods used for its determination. While purity levels may vary by supplier and grade, a typical assay for a research-grade compound would be expected to be ≥95%.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 57943-67-6[3][5]
Molecular Formula C17H26O2[3][5]
Molecular Weight 262.39 g/mol [3][5]
Appearance Colorless clear liquid (estimated)[2]
Boiling Point 352.9 ± 11.0 °C at 760 mmHg (Predicted)[2][3]
Density 0.956 ± 0.06 g/cm³ (Predicted)[3]
Vapor Pressure 0.000037 mmHg @ 25.00 °C (estimated)[2]
logP (o/w) 5.865 (estimated)[2][3]
Solubility Soluble in alcohol; Insoluble in water (0.1487 mg/L @ 25 °C estimated)[2]

Experimental Protocols: Quality Assessment

The identity and purity of this compound are critical for its use in scientific research. The most common and definitive analytical technique for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS). This method separates the compound from any volatile impurities and provides a mass spectrum that can confirm its molecular structure.

Detailed Methodology for GC-MS Analysis of this compound

This protocol outlines a general procedure for the quality assessment of a received lot of this compound.

1. Objective: To confirm the identity and determine the purity of a this compound sample.

2. Materials and Reagents:

  • This compound sample

  • High-purity solvent for dilution (e.g., Hexane or Ethyl Acetate, GC grade)

  • Volumetric flasks and pipettes

  • Autosampler vials with septa

3. Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) for purity assessment and a Mass Spectrometer (MS) for identity confirmation.

  • Capillary Column: A non-polar column (e.g., DB-5ms, HP-5ms) is suitable for the separation of this type of ester.

4. Sample Preparation:

  • Prepare a stock solution of the this compound sample by accurately weighing a small amount (e.g., 10 mg) and dissolving it in a known volume of solvent (e.g., 10 mL) in a volumetric flask.

  • From the stock solution, prepare a dilute working solution (e.g., 100 µg/mL) suitable for GC-MS analysis.

5. GC-MS Conditions (Typical):

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: Scan from m/z 40 to 400.

6. Data Analysis:

  • Purity Determination: The purity of the sample is determined by the relative peak area of the this compound peak in the GC-FID chromatogram. The area percentage of the main peak corresponds to the purity of the sample.

  • Identity Confirmation: The mass spectrum of the main peak is compared with a reference spectrum from a spectral library (e.g., NIST, Wiley) or with previously acquired data. The fragmentation pattern should be consistent with the structure of this compound.[5]

Visualizations

Supply Chain and Procurement Workflow

The following diagram illustrates the typical supply chain for obtaining a research-grade chemical like this compound, from the initial manufacturing stage to its final use in a research laboratory.

cluster_0 Manufacturing & Distribution cluster_1 Procurement & Research Manufacturer Chemical Manufacturer Distributor Specialty Supplier (e.g., BOC Sciences) Manufacturer->Distributor Bulk Supply Importer Regional Importer Manufacturer->Importer International Shipment QC_Lab Receiving & QC Lab Distributor->QC_Lab Product Shipment Importer->Distributor Researcher Researcher / Lab Purchasing Institutional Purchasing Researcher->Purchasing Purchase Request Purchasing->Distributor Purchase Order QC_Lab->Researcher Verified Chemical

Caption: Supply chain for this compound from manufacturer to researcher.

Experimental Workflow for Quality Control

This diagram outlines the logical steps for the quality control (QC) analysis of a newly acquired sample of this compound using GC-MS.

start Receive Phenethyl Nonanoate Sample prep Prepare Sample (Dilution in Solvent) start->prep inject Inject into GC-MS prep->inject separate GC Separation inject->separate detect MS Detection & Fragmentation separate->detect data Data Acquisition (Chromatogram & Spectra) detect->data analysis Data Analysis data->analysis purity Calculate Purity (Peak Area %) analysis->purity Quantitative identity Confirm Identity (Mass Spectrum Match) analysis->identity Qualitative end Release for Research Use purity->end identity->end

Caption: GC-MS workflow for the quality control of this compound.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Phenethyl Nonanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the enzymatic synthesis of phenethyl nonanoate, a valuable ester with applications in the flavor, fragrance, and pharmaceutical industries. The synthesis is achieved through the lipase-catalyzed esterification of phenethyl alcohol and nonanoic acid. This environmentally friendly method offers high selectivity and operates under mild reaction conditions, presenting a significant advantage over traditional chemical synthesis.

Introduction

This compound is an ester known for its characteristic fruity and floral aroma. Its synthesis via enzymatic catalysis, particularly using lipases, aligns with the principles of green chemistry by minimizing waste and avoiding harsh reagents. Lipases are highly efficient biocatalysts that can selectively catalyze esterification reactions with high yields. This document outlines the materials, experimental setup, and analytical methods for the successful synthesis and characterization of this compound.

Data Presentation

While a specific study detailing the optimization of this compound synthesis was not identified in the literature, the following table provides a summary of typical reaction conditions for the synthesis of analogous phenethyl esters (phenethyl octanoate, acetate, and formate) using lipase. These parameters serve as a strong starting point for the optimization of this compound synthesis.

Table 1: Reaction Conditions for Lipase-Catalyzed Synthesis of Phenethyl Esters

ParameterPhenethyl Octanoate Synthesis[1]Phenethyl Acetate Synthesis[2]Phenethyl Formate Synthesis
Lipase Lipozyme® RM IMNovozym 435Novozym 435
Acyl Donor Octanoic Acid / Glyceryl TrioctanoateAcetic Anhydride / Vinyl AcetateFormic Acid
Solvent Hexane / Solvent-freeNot specified1,2-dichloroethane
Substrate Molar Ratio (Alcohol:Acyl Donor) 3:1 (with glyceryl trioctanoate)Not specified5:1
Enzyme Concentration 7% (w/w of substrates)Not specified15 g/L
Temperature 30 °CNot specified40 °C[3]
Reaction Time 120 minutes[1]Not specifiedNot specified
Conversion/Yield 80% conversion[1]>98% conversion[2]~74% conversion[3]

Experimental Protocols

This section provides a detailed methodology for the enzymatic synthesis of this compound.

Materials and Equipment
  • Enzyme: Immobilized lipase, such as Novozym® 435 (Candida antarctica lipase B immobilized on macroporous acrylic resin).

  • Substrates:

    • Phenethyl alcohol (≥99%)

    • Nonanoic acid (≥98%)

  • Solvent (optional): n-hexane, heptane, or solvent-free system.

  • Molecular Sieves: 3 Å, activated.

  • Reaction Vessel: Screw-capped flasks or vials.

  • Incubator Shaker: With temperature and agitation control.

  • Analytical Equipment:

    • Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).

    • Capillary column suitable for flavor and fragrance analysis (e.g., DB-5, HP-5MS).

  • Purification Equipment:

    • Silica gel for column chromatography.

    • Rotary evaporator.

Protocol for Enzymatic Synthesis
  • Preparation of Reactants:

    • In a screw-capped flask, combine phenethyl alcohol and nonanoic acid. A molar ratio of 1:1.2 (phenethyl alcohol:nonanoic acid) is a good starting point to favor the forward reaction.

    • If using a solvent, add n-hexane or another suitable non-polar solvent. A solvent-free system is often preferred for green chemistry considerations.

  • Enzyme and Water Removal:

    • Add the immobilized lipase (e.g., Novozym® 435) to the reaction mixture. A typical enzyme loading is 5-10% (w/w) based on the total weight of the substrates.

    • Add activated molecular sieves (approximately 10% w/v) to remove the water produced during the esterification, which helps to shift the reaction equilibrium towards product formation.

  • Reaction Incubation:

    • Securely cap the flask and place it in an incubator shaker.

    • Incubate the reaction at a controlled temperature, typically between 40-60°C, with constant agitation (e.g., 150-200 rpm).

  • Monitoring the Reaction:

    • Periodically (e.g., every 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.

    • Filter the aliquot to remove the immobilized enzyme.

    • Dilute the sample with a suitable solvent (e.g., hexane) and analyze by GC-FID or GC-MS to determine the conversion of the limiting reactant (phenethyl alcohol).

  • Reaction Termination and Enzyme Recovery:

    • Once the reaction has reached the desired conversion or equilibrium, terminate the reaction by filtering off the immobilized enzyme.

    • The recovered lipase can be washed with a solvent (e.g., hexane), dried, and potentially reused in subsequent batches.

  • Product Purification:

    • Remove the solvent (if used) from the reaction mixture using a rotary evaporator.

    • The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to isolate the this compound.

  • Product Characterization:

    • Confirm the identity and purity of the synthesized this compound using GC-MS and compare the mass spectrum with a reference standard or library data.

Visualizations

Signaling Pathway: Lipase-Catalyzed Esterification

The following diagram illustrates the general mechanism of lipase-catalyzed esterification, which proceeds via a Ping-Pong Bi-Bi mechanism.

Lipase_Esterification cluster_0 Step 1: Acyl-Enzyme Complex Formation cluster_1 Step 2: Ester Formation and Enzyme Regeneration Lipase (E) Lipase (E) Acyl-Enzyme (E-A) Acyl-Enzyme (E-A) Lipase (E)->Acyl-Enzyme (E-A) + Nonanoic Acid (A) Nonanoic Acid (A) Nonanoic Acid (A) Acyl-Enzyme (E-A)->Lipase (E) - Water (P) Acyl-Enzyme (E-A)_2 Acyl-Enzyme (E-A) Water (P) Water (P) Lipase (E)_2 Lipase (E) Acyl-Enzyme (E-A)_2->Lipase (E)_2 + Phenethyl Alcohol (B) Phenethyl Alcohol (B) Phenethyl Alcohol (B) This compound (Q) This compound (Q) Lipase (E)_2->this compound (Q) releases

Caption: General mechanism of lipase-catalyzed esterification.

Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for the synthesis of this compound.

Experimental_Workflow A Reactant Preparation (Phenethyl Alcohol + Nonanoic Acid) B Addition of Immobilized Lipase and Molecular Sieves A->B C Incubation with Agitation (Controlled Temperature) B->C D Reaction Monitoring (GC Analysis) C->D E Enzyme Recovery (Filtration) C->E Reaction Complete D->C Continue Incubation F Product Purification (Column Chromatography) E->F G Characterization (GC-MS) F->G

References

Application Notes and Protocols for the Chemical Synthesis of 2-Phenylethyl Nonanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of 2-phenylethyl nonanoate, a fragrance and flavor agent, through common chemical and enzymatic methods. The protocols are intended for use by trained professionals in a laboratory setting.

Introduction

2-Phenylethyl nonanoate is an ester known for its fruity, wine-like, and rosy aroma, making it a valuable compound in the fragrance, food, and cosmetic industries. Its synthesis can be achieved through various methods, including classical acid-catalyzed esterification, modern coupling reactions, and enzymatic catalysis. This document outlines protocols for three common synthesis routes: Fischer Esterification, Steglich Esterification, and enzymatic synthesis using an immobilized lipase.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the key quantitative parameters for the different synthesis methods of 2-phenylethyl nonanoate. This allows for a direct comparison of the efficiency and conditions of each method.

ParameterFischer EsterificationSteglich EsterificationEnzymatic Synthesis (Lipase-Catalyzed)
Catalyst Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)Dicyclohexylcarbodiimide (DCC) / 4-Dimethylaminopyridine (DMAP)Immobilized Lipase (e.g., Novozym® 435)
Reactants 2-Phenylethanol, Nonanoic Acid2-Phenylethanol, Nonanoic Acid2-Phenylethanol, Nonanoic Acid or a nonanoate ester for transesterification
Solvent Toluene or Hexane (to facilitate water removal)Dichloromethane (DCM) or other aprotic solventsSolvent-free or non-polar organic solvent (e.g., Hexane)
Temperature Reflux (typically 60-110 °C)Room Temperature (0 °C to 25 °C)30-60 °C
Reaction Time 1-10 hours3-12 hours2-24 hours
Typical Yield 65-97% (dependent on water removal)>90%80-99%
Key Considerations Equilibrium reaction, requires removal of water to drive to completion. Harsh acidic conditions.Mild reaction conditions. Formation of dicyclohexylurea (DCU) byproduct which needs to be removed.High selectivity, mild conditions, "green" approach. Enzyme cost and stability can be a factor.

Experimental Protocols

Fischer Esterification

This method involves the direct acid-catalyzed esterification of 2-phenylethanol with nonanoic acid.

Materials:

  • 2-Phenylethanol

  • Nonanoic Acid

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus or molecular sieves

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-phenylethanol (1.0 eq), nonanoic acid (1.1 eq), and toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) or p-toluenesulfonic acid to the mixture.

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically when no more water is collected), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure 2-phenylethyl nonanoate.

Steglich Esterification

This method utilizes a coupling agent (DCC) and a catalyst (DMAP) to form the ester under mild conditions.

Materials:

  • 2-Phenylethanol

  • Nonanoic Acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Filter funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve nonanoic acid (1.0 eq), 2-phenylethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 3-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Combine the filtrates and wash with 0.5 M HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure 2-phenylethyl nonanoate.[1][2]

Enzymatic Synthesis using Immobilized Lipase

This protocol describes the synthesis of 2-phenylethyl nonanoate using an immobilized lipase, such as Novozym® 435, which allows for easy catalyst recovery and reuse.

Materials:

  • 2-Phenylethanol

  • Nonanoic Acid

  • Immobilized Lipase (e.g., Novozym® 435 from Candida antarctica lipase B)

  • Hexane (or solvent-free)

  • Shaking incubator or stirred reactor

  • Filter

Procedure:

  • In a suitable reaction vessel, combine 2-phenylethanol (1.0 eq) and nonanoic acid (1.0 eq). The reaction can be run solvent-free or in a non-polar solvent like hexane.

  • Add the immobilized lipase (typically 5-10% by weight of the total substrates).

  • Incubate the mixture at a controlled temperature (e.g., 40-50 °C) with constant shaking or stirring for 2-24 hours.

  • Monitor the conversion of the starting materials to the ester product by gas chromatography (GC) or TLC.

  • Upon completion, the immobilized enzyme can be recovered by simple filtration and washed with solvent for reuse.

  • The reaction mixture (filtrate) is then purified. This may involve washing with a dilute base to remove any unreacted acid, followed by solvent evaporation.

  • Further purification can be achieved by vacuum distillation or column chromatography.

Visualizations

Logical Workflow for Synthesis and Purification of 2-Phenylethyl Nonanoate

Synthesis_Workflow General Workflow for 2-Phenylethyl Nonanoate Synthesis cluster_synthesis Synthesis Method Fischer Fischer Esterification (Acid-catalyzed) Reaction Esterification Reaction Fischer->Reaction Steglich Steglich Esterification (DCC/DMAP) Steglich->Reaction Enzymatic Enzymatic Synthesis (Lipase) Enzymatic->Reaction Reactants Reactants: 2-Phenylethanol Nonanoic Acid Reactants->Reaction Crude_Product Crude 2-Phenylethyl Nonanoate Reaction->Crude_Product Purification Purification Crude_Product->Purification Pure_Product Pure 2-Phenylethyl Nonanoate Purification->Pure_Product Characterization Characterization (NMR, IR, GC-MS) Pure_Product->Characterization

Caption: General workflow for the synthesis and purification of 2-phenylethyl nonanoate.

Reaction Scheme: Fischer Esterification

Fischer_Esterification Fischer Esterification of 2-Phenylethanol and Nonanoic Acid R1 2-Phenylethanol catalyst H⁺ (cat.) Heat plus1 + R2 Nonanoic Acid P1 2-Phenylethyl Nonanoate plus2 + P2 Water

Caption: Reaction scheme for the acid-catalyzed Fischer Esterification.

Reaction Scheme: Steglich Esterification

Steglich_Esterification Steglich Esterification of 2-Phenylethanol and Nonanoic Acid R1 2-Phenylethanol reagents DCC, DMAP DCM plus1 + R2 Nonanoic Acid P1 2-Phenylethyl Nonanoate plus2 + P2 Dicyclohexylurea (DCU)

Caption: Reaction scheme for the Steglich Esterification using DCC and DMAP.

Purification and Characterization

Purification: The primary method for purifying 2-phenylethyl nonanoate is column chromatography on silica gel.[3][4][5] A typical eluent system is a gradient of ethyl acetate in hexane. The progress of the separation can be monitored by TLC. For larger scale purifications, vacuum distillation can also be employed.

Characterization: The structure and purity of the synthesized 2-phenylethyl nonanoate can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals include those for the aromatic protons of the phenyl group, the methylene protons of the ethyl group, and the aliphatic protons of the nonanoate chain.

    • ¹³C NMR: The spectrum should show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of both the alcohol and acid moieties.[6][7]

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ester carbonyl group (C=O) is expected around 1730-1750 cm⁻¹.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the compound and to confirm its molecular weight from the mass spectrum.[8]

Safety Precautions

  • All experimental work should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.

  • DCC is a potent allergen and should be handled with extreme caution.

  • Concentrated acids are corrosive and should be handled with appropriate care.

Disclaimer: These protocols are intended for guidance and should be adapted by experienced chemists to suit their specific laboratory conditions and scale. All reactions should be performed with appropriate safety precautions.

References

Application Note: Analysis of Phenethyl Nonanoate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and quantification of phenethyl nonanoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a fragrance ingredient and potential volatile biomarker, can be reliably analyzed using the methods outlined below. This document includes sample preparation, GC-MS instrument parameters, and data analysis guidelines to ensure accurate and reproducible results.

Introduction

This compound (C17H26O2) is an ester known for its fruity and floral aroma, leading to its use in the fragrance industry.[1] Beyond its application in consumer products, the analysis of volatile organic compounds (VOCs) like this compound is of growing interest in pharmaceutical and biomedical research for applications such as impurity profiling and biomarker discovery. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and sensitive platform for the separation, identification, and quantification of such compounds. This protocol details a standardized method for the analysis of this compound.

Experimental Protocol

Sample Preparation

The appropriate sample preparation method is crucial for accurate analysis and will depend on the sample matrix. For analysis of this compound as a raw material or in a simple solvent matrix, a direct injection following dilution is typically sufficient.

Materials:

  • This compound standard

  • Methanol (or other suitable solvent like ethyl acetate), LC-MS grade

  • Volumetric flasks

  • Micropipettes

  • GC vials with caps

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Calibration Standards: Create a series of calibration standards by serially diluting the stock solution with methanol to achieve a concentration range appropriate for the expected sample concentrations (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation:

    • For liquid samples, dilute a known volume or weight of the sample in methanol to bring the expected concentration of this compound within the calibration range.[2]

    • For solid samples, dissolve a known weight of the sample in methanol. Sonication may be used to ensure complete dissolution.[2]

  • Final Preparation: Transfer an aliquot of the prepared standard or sample into a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation and column used.

Parameter Condition
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column Restek Stabilwax® (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.[3] A non-polar column like DB-5ms can also be used.[4]
Injection Volume 1 µL
Injector Temperature 250 °C
Injection Mode Split (e.g., 40:1 split ratio) or Splitless, depending on sensitivity requirements.[2][3]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.[2]
Oven Program Initial temperature of 60 °C held for 1 minute, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
Transfer Line Temp. 260 °C[3]
Ion Source Temp. 230 °C (EI)[3]
Ionization Mode Electron Ionization (EI) at 70 eV.[5]
Mass Scan Range 35 - 450 amu.[3]
Acquisition Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative Data Summary

The following table summarizes key quantitative data for the GC-MS analysis of this compound.

Parameter Value Reference
Molecular Formula C17H26O2[5][6][7]
Molecular Weight 262.39 g/mol [5][6][7]
Kovats Retention Index (Standard Non-Polar Column) 1921[5]
Kovats Retention Index (Semi-Standard Non-Polar Column) 1954.4, 1956.8[5]
Kovats Retention Index (Standard Polar Column) 2439[5]
Mass Spectral Data

The mass spectrum of this compound is characterized by specific ion fragments that can be used for its identification and quantification.

Mass-to-Charge Ratio (m/z) Relative Abundance (%) Ion Fragment
104100C8H8+ (Tropylium ion)
10526.5C8H9+
91~15C7H7+
157~10C9H17O+
65~8C5H5+
435.9C3H7+
575.9C4H9+
415.2C3H5+

Note: Relative abundances are approximate and may vary slightly between instruments. The base peak at m/z 104 is the most abundant ion and is characteristic of the phenethyl group. This ion is typically used for quantification in SIM mode.

Experimental Workflow Diagram

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis A Weigh/Measure Sample B Dissolve/Dilute in Solvent (e.g., Methanol) A->B D Transfer to GC Vial B->D C Prepare Calibration Standards C->D E Inject Sample into GC D->E F Chromatographic Separation E->F G Elution and Transfer to MS F->G H Ionization (EI) G->H I Mass Analysis (Full Scan/SIM) H->I J Peak Integration & Identification (based on Retention Time & Mass Spectrum) I->J K Quantification using Calibration Curve J->K L Reporting K->L

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound by GC-MS. The described methodology, including sample preparation, instrument parameters, and data analysis, is suitable for researchers, scientists, and professionals in the pharmaceutical and fragrance industries. Adherence to this protocol will facilitate reliable and reproducible quantification and identification of this compound in various sample matrices.

References

Phenethyl Nonanoate as a Kairomone in Pest Management: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethyl nonanoate, a volatile ester compound, has emerged as a significant kairomone for the management of various agricultural pests, most notably the western corn rootworm (Diabrotica virgifera virgifera), a major pest of maize. As a floral volatile mimic, it attracts pests that utilize plant-emitted cues for host location. This document provides detailed application notes and protocols for the use of this compound in pest management strategies, based on available scientific literature.

Principle of Action: Kairomonal Attraction

Kairomones are semiochemicals emitted by one species that benefit a receiving species. In the context of pest management, this compound acts as a kairomone by mimicking the floral scents of host plants, thereby attracting the target pest. This attraction can be exploited for monitoring pest populations, mass trapping, or in "lure and kill" strategies.

Data Presentation: Efficacy of Floral Lures

Trap TypeLure TypeMean Beetle Captures (per trap)Sex Ratio (M:F)Reference
PALs TrapFloral Lure8.7 (females)-[1][2]
PAL TrapFloral Lure8.4 (females)-[1][2]
Delta TrapFloral Lure5.0 (females)-[1][2]
Yellow Sticky TrapsTIC (1,2,4-trimethoxybenzene, indole, and trans-cinnamaldehyde)Significantly more than unbaited trapsVaries with time of day[3]

Note: The specific composition of the "Floral Lure" in the PALs, PAL, and Delta trap studies is not detailed in the provided search results. The TIC lure provides an example of a multi-component floral kairomone blend.

Experimental Protocols

The following are generalized protocols for the application of this compound as a kairomone in pest management, synthesized from methodologies used for similar floral attractants.

Protocol 1: Field Trapping for Population Monitoring

Objective: To monitor the population density and phenology of the western corn rootworm using this compound-baited traps.

Materials:

  • Traps (e.g., Pherocon AM yellow sticky cards, PAL, PALs, or Delta traps)

  • This compound lure dispensers (e.g., rubber septa, polyethylene vials)

  • Stakes or hangers for trap deployment

  • Field data sheets or electronic data capture devices

  • GPS unit for recording trap locations

Procedure:

  • Lure Preparation: Load dispensers with a standardized dose of this compound. The optimal dose should be determined through dose-response studies.

  • Trap Placement:

    • Deploy traps within or at the edge of the target crop field (e.g., cornfield).

    • Place traps at a consistent height, typically at canopy or mid-canopy level for taller crops.[4] For shorter canopies, place traps closer to the ground.[4]

    • Space traps at a minimum distance of 20 meters apart to avoid interference.[2]

    • Establish a grid or transect of traps for systematic monitoring.

  • Data Collection:

    • Check traps at regular intervals (e.g., weekly).

    • Record the number of captured target pests.

    • If possible, record the sex of the captured insects.

    • Note the date, trap location, and any relevant environmental conditions.

  • Lure and Trap Maintenance: Replace lures and traps according to the manufacturer's recommendations or based on the longevity of the lure's release rate.

Protocol 2: "Lure and Kill" Strategy

Objective: To reduce pest populations by attracting them to a source containing an insecticide.

Materials:

  • This compound lure dispensers

  • A "kill" station or bait containing a suitable insecticide. This could be a sticky trap impregnated with insecticide or a feeding bait.

  • Stakes or hangers for deployment.

Procedure:

  • Lure and Kill Station Preparation:

    • Prepare lure dispensers as described in Protocol 1.

    • Prepare the "kill" station by incorporating a registered insecticide. The choice of insecticide will depend on the target pest and local regulations.

  • Deployment:

    • Deploy the "lure and kill" stations in a grid pattern throughout the field. The density of stations will depend on the pest pressure and the effective attraction radius of the lure.

    • Place stations at a height that is optimal for encountering the target pest.

  • Monitoring and Maintenance:

    • Periodically monitor the stations to assess their effectiveness in capturing and killing the target pest.

    • Replenish lures and insecticide as needed, based on their field life.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the conceptual signaling pathway of a kairomone and a typical experimental workflow for evaluating its efficacy.

Kairomone_Signaling_Pathway cluster_Environment Environment cluster_Insect_Olfactory_System Insect Olfactory System cluster_Brain Insect Brain PN This compound (Kairomone) Antenna Antenna PN->Antenna Diffusion ORN Olfactory Receptor Neuron (ORN) Antenna->ORN Binding OR Odorant Receptor (OR) ORN->OR Activation AL Antennal Lobe OR->AL Signal Transduction MB Mushroom Body AL->MB Processing Behavior Behavioral Response (Attraction) MB->Behavior Decision

Caption: Conceptual signaling pathway of this compound perception in an insect.

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Field_Work Field Experimentation cluster_Analysis Data Analysis and Conclusion Hypothesis Hypothesis Formulation: This compound attracts the target pest. Lure_Prep Lure Preparation: Dose-response study and dispenser loading. Hypothesis->Lure_Prep Trap_Selection Trap Selection: Choose appropriate trap design. Lure_Prep->Trap_Selection Deployment Trap Deployment: Randomized block design in the field. Trap_Selection->Deployment Data_Collection Data Collection: Regularly record trap captures. Deployment->Data_Collection Stats Statistical Analysis: Compare captures between baited and unbaited traps. Data_Collection->Stats Conclusion Conclusion: Evaluate the efficacy of this compound. Stats->Conclusion

References

Application Notes and Protocols for the Formulation of Phenethyl Nonanoate Lures in Insect Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of phenethyl nonanoate as a lure for insect monitoring. This compound is a volatile organic compound that has shown promise as an attractant for various insect species, particularly certain beetles. Effective formulation and deployment are critical for its successful use in integrated pest management (IPM) programs.

Overview of this compound as an Insect Attractant

This compound is an ester with a fruity, floral scent that acts as a semiochemical, influencing the behavior of certain insect species. While research is ongoing, it has been identified as a potential attractant for several coleopteran pests. Its efficacy is often enhanced when used in combination with other semiochemicals, such as pheromones or other floral attractants.

Key Considerations for Formulation:

  • Target Insect: The optimal formulation and release rate will vary depending on the target insect species.

  • Controlled Release: A controlled-release formulation is essential to ensure a consistent and long-lasting scent plume to attract target insects over a desired period.

  • Synergists: The addition of other compounds, such as eugenol or geraniol, can significantly increase the attractiveness of the lure.

  • Dispenser Type: The choice of dispenser (e.g., septum, membrane pouch, solid matrix) will influence the release rate and longevity of the lure.

Experimental Protocols

Preparation of a Controlled-Release Lure

This protocol describes the preparation of a solid-matrix controlled-release lure for this compound. This type of lure provides a steady release of the attractant over several weeks.

Materials:

  • This compound (98% purity or higher)

  • Inert polymer matrix (e.g., polyethylene, polypropylene, or a biodegradable polymer)

  • Synergist compounds (e.g., eugenol, geraniol) (optional)

  • Heat-stable antioxidant (e.g., BHT)

  • Glass vials with PTFE-lined caps

  • Hot plate with magnetic stirring

  • Molding apparatus (e.g., small petri dishes or custom molds)

  • Analytical balance

  • Fume hood

Procedure:

  • Matrix Preparation: In a fume hood, gently heat the inert polymer matrix in a glass beaker on a hot plate until it melts into a homogenous liquid.

  • Component Mixing: While stirring the molten polymer, add the desired concentration of this compound and any optional synergists. Add a small amount of antioxidant (typically 0.1-0.5% by weight) to prevent degradation of the active ingredients.

  • Homogenization: Continue stirring the mixture until all components are thoroughly and evenly dispersed within the polymer matrix.

  • Molding: Carefully pour the molten mixture into the molds.

  • Cooling and Solidification: Allow the lures to cool completely at room temperature until they are fully solidified.

  • Storage: Store the prepared lures in airtight glass vials in a cool, dark place until ready for field deployment.

Diagram of Lure Preparation Workflow:

Lure_Preparation A Melt Polymer Matrix B Add this compound & Optional Synergists A->B Heat C Add Antioxidant B->C D Homogenize Mixture C->D Stir E Pour into Molds D->E F Cool and Solidify E->F G Store Lures F->G

Caption: Workflow for preparing solid-matrix controlled-release lures.

Quantification of Release Rate

This protocol outlines a method for determining the release rate of this compound from the formulated lure using solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Formulated this compound lures

  • SPME fiber assembly with a suitable coating (e.g., PDMS/DVB)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Constant temperature chamber or incubator

  • Airtight glass sampling chambers of a known volume

  • Analytical standards of this compound

Procedure:

  • Lure Acclimation: Place a single lure in an airtight glass sampling chamber and allow it to equilibrate for a set period (e.g., 24 hours) at a constant temperature that mimics field conditions.

  • SPME Sampling: Expose the SPME fiber to the headspace of the sampling chamber for a defined period to adsorb the volatilized this compound.

  • GC-MS Analysis: Immediately desorb the SPME fiber in the injection port of the GC-MS.

  • Quantification: Develop a calibration curve using analytical standards of this compound. Use this curve to quantify the amount of this compound collected on the SPME fiber.

  • Release Rate Calculation: Calculate the release rate by dividing the quantified amount of this compound by the sampling time and the volume of the chamber. Express the release rate in units such as nanograms per hour (ng/hr).

  • Time-Course Study: Repeat the measurements at regular intervals over the expected lifespan of the lure to determine the release profile over time.

Diagram of Release Rate Quantification Workflow:

Release_Rate_Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation A Place Lure in Sampling Chamber B Acclimate at Constant Temperature A->B C SPME Headspace Sampling B->C D GC-MS Analysis C->D E Quantification using Calibration Curve D->E F Calculate Release Rate (ng/hr) E->F

Caption: Workflow for quantifying the release rate of this compound.

Field Trapping Bioassay

This protocol describes a standard field trapping experiment to evaluate the efficacy of the formulated this compound lures for monitoring a target insect population.

Materials:

  • Formulated this compound lures

  • Control lures (blank polymer matrix without active ingredients)

  • Insect traps appropriate for the target species (e.g., delta traps, funnel traps)

  • Randomized complete block design layout for the experimental field

  • GPS unit for recording trap locations

  • Collection vials with preservative (e.g., 70% ethanol)

Procedure:

  • Experimental Design: Design a randomized complete block experiment with multiple blocks (replicates) to account for field variability. Each block should contain one of each lure treatment, including the control.

  • Trap Deployment: Deploy the traps in the field according to the experimental design. Hang traps at a height and in a habitat appropriate for the target insect. Ensure a minimum distance between traps to avoid interference (e.g., 20-50 meters).

  • Lure Placement: Place one lure (treatment or control) inside each trap.

  • Trap Servicing: Service the traps at regular intervals (e.g., weekly). Count and record the number of target insects captured in each trap.

  • Data Analysis: Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine if there are significant differences in attraction between the different lure formulations and the control.

Diagram of Field Trapping Bioassay Logic:

Field_Bioassay cluster_setup Experimental Setup cluster_data Data Collection & Analysis Randomized Block Design Randomized Block Design Trap Deployment Trap Deployment Randomized Block Design->Trap Deployment Lure Placement Lure Placement Trap Deployment->Lure Placement Trap Servicing & \nInsect Counting Trap Servicing & Insect Counting Lure Placement->Trap Servicing & \nInsect Counting Statistical Analysis Statistical Analysis Trap Servicing & \nInsect Counting->Statistical Analysis Efficacy Determination Efficacy Determination Statistical Analysis->Efficacy Determination

Caption: Logical flow of a field trapping bioassay.

Data Presentation

Quantitative data from formulation and field trial experiments should be summarized in clear, structured tables to facilitate comparison between different lure formulations.

Table 1: Lure Formulation Composition

Lure IDThis compound (%)Synergist A (%)Synergist B (%)Polymer Matrix
PN-011000Polyethylene
PN-02105 (Eugenol)0Polyethylene
PN-031005 (Geraniol)Polyethylene
PN-04105 (Eugenol)5 (Geraniol)Polyethylene
CTRL000Polyethylene

Table 2: Release Rate of this compound from Lures

Lure IDMean Release Rate (ng/hr) ± SE (Week 1)Mean Release Rate (ng/hr) ± SE (Week 4)
PN-01150.5 ± 12.3110.2 ± 9.8
PN-02145.8 ± 11.9105.6 ± 9.1
PN-03148.2 ± 13.1108.9 ± 10.2
PN-04142.5 ± 11.5102.3 ± 8.7

Table 3: Mean Trap Catch of Target Insect Species

Lure IDMean No. of Insects per Trap per Week ± SE
PN-0125.4 ± 3.1 a
PN-0245.8 ± 5.2 b
PN-0335.1 ± 4.5 c
PN-0455.2 ± 6.8 d
CTRL2.1 ± 0.5 e
Means in the same column followed by different letters are significantly different (P < 0.05).

Concluding Remarks

These application notes provide a framework for the systematic formulation and evaluation of this compound lures for insect monitoring. Researchers are encouraged to adapt and optimize these protocols based on their specific target insect and research objectives. Careful attention to formulation, release rate characterization, and rigorous field testing are paramount to developing effective and reliable lures for use in IPM strategies.

Analysis of Phenethyl Nonanoate in Fruit and Floral Headspace: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethyl nonanoate is an important volatile organic compound (VOC) contributing to the characteristic aroma of various fruits and flowers. As a phenethyl ester, it imparts sweet, floral, and fruity notes. The analysis of such volatile compounds from the headspace of plant materials is crucial for flavor and fragrance research, understanding plant-pollinator interactions, and identifying potential bioactive compounds. This document provides detailed application notes and protocols for the analysis of this compound in fruit and floral headspace using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Data Presentation: Quantitative Analysis of this compound and Related Volatiles

The following table summarizes representative quantitative data for this compound and other selected volatile compounds found in the headspace of a model fruit and flower. Please note that while the presence of phenethyl esters is documented in many plant species, specific quantitative data for this compound is limited in published literature. The data presented below is a representative example compiled for illustrative purposes based on typical concentrations of related esters in fruit and floral headspace analyses.

CompoundChemical ClassApple Headspace ('Golden Delicious') Concentration (ng/g FW)Rose Headspace ('Rosa damascena') Concentration (ng/g FW)
This compoundEster15.825.3
Phenethyl acetateEster120.5350.2
Phenethyl alcoholAlcohol85.21500.7
Hexyl acetateEster350.15.6
Ethyl butanoateEster25.42.1
NonanalAldehyde10.28.9

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) of Fruit and Floral Volatiles

This protocol outlines the procedure for extracting volatile compounds, including this compound, from the headspace of fruit and floral samples.

Materials:

  • Fresh fruit (e.g., apple, pear, quince) or flowers (e.g., rose, osmanthus)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heater-stirrer or water bath with agitation capabilities

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Sodium chloride (NaCl)

  • Internal standard solution (e.g., 1 µg/mL of 2-octanol in methanol)

  • Deionized water

Procedure:

  • Sample Preparation:

    • For fruit samples, weigh 5.0 ± 0.1 g of homogenized pulp into a 20 mL headspace vial.

    • For floral samples, weigh 1.0 ± 0.1 g of fresh petals into a 20 mL headspace vial.

  • Matrix Modification: Add 1.5 g of NaCl and 5 mL of deionized water to each vial. The addition of salt helps to increase the vapor pressure of the analytes.

  • Internal Standard Spiking: Add 10 µL of the internal standard solution to each vial.

  • Vial Sealing: Immediately seal the vials with the magnetic screw caps.

  • Equilibration and Extraction:

    • Place the vials in the heater-stirrer or water bath set to 50°C.

    • Allow the samples to equilibrate for 15 minutes with agitation (250 rpm).

    • Introduce the SPME fiber into the headspace of the vial, ensuring it does not touch the sample matrix.

    • Expose the fiber to the headspace for 30 minutes at 50°C with continuous agitation.

  • Desorption: After extraction, retract the fiber into the needle and immediately insert it into the GC injection port for thermal desorption.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol details the instrumental parameters for the separation and identification of this compound and other volatiles.

Instrumentation:

  • Gas chromatograph coupled to a mass selective detector.

GC Conditions:

  • Injector: Splitless mode, 250°C

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp 1: Increase to 150°C at a rate of 5°C/min

    • Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes

  • Desorption Time: 5 minutes

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Mass Range: m/z 40-450

  • Solvent Delay: 3 minutes

Data Analysis:

  • Identification of this compound and other compounds will be based on comparison of their mass spectra with reference spectra in the NIST/Wiley library and by comparing their retention indices with those of authentic standards.

  • Quantification will be performed by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with authentic standards.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Headspace Extraction cluster_analysis Analysis sample Fruit/Floral Sample homogenize Homogenization (for fruit) sample->homogenize weigh Weighing homogenize->weigh vial Transfer to Headspace Vial weigh->vial add_salt Add NaCl and Water vial->add_salt add_is Add Internal Standard add_salt->add_is equilibrate Equilibration (50°C, 15 min) add_is->equilibrate spme HS-SPME (30 min) equilibrate->spme desorption GC Injection & Desorption spme->desorption gcms GC-MS Analysis desorption->gcms data Data Processing & Quantification gcms->data

Caption: Experimental workflow for the analysis of this compound.

biosynthesis_pathway Simplified Biosynthesis Pathway of this compound cluster_phenethyl_alcohol Phenethyl Alcohol Synthesis cluster_nonanoic_acid Nonanoic Acid Synthesis l_phe L-Phenylalanine phenylpyruvate Phenylpyruvate l_phe->phenylpyruvate PAL phenacetaldehyde Phenylacetaldehyde phenylpyruvate->phenacetaldehyde PDC phenethyl_alcohol Phenethyl Alcohol phenacetaldehyde->phenethyl_alcohol PAR phenethyl_nonanoate This compound phenethyl_alcohol->phenethyl_nonanoate AAT fatty_acid Fatty Acid Precursors nonanoyl_coa Nonanoyl-CoA fatty_acid->nonanoyl_coa Fatty Acid Synthesis nonanoyl_coa->phenethyl_nonanoate

Caption: Simplified biosynthesis of this compound.

plant_pollinator_interaction plant Flowering Plant volatiles Floral Scent (incl. This compound) plant->volatiles emits pollination Pollination plant->pollination successful pollinator Pollinator (e.g., Bee) volatiles->pollinator attracts pollinator->plant visits pollinator->pollination

Caption: Role of floral scent in plant-pollinator interaction.

Application Note & Protocol: Quantification of Phenethyl Nonanoate in a Complex Matrix

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of phenethyl nonanoate in complex matrices, such as beverages and biological fluids, using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is an ester known for its characteristic fruity and floral aroma, making it a significant compound in the flavor and fragrance industry. Accurate quantification of this compound in complex matrices is crucial for quality control, formulation development, and pharmacokinetic studies. This protocol outlines a validated method for the selective extraction and sensitive detection of this compound.

Experimental Principle

The method employs HS-SPME to extract volatile and semi-volatile compounds from the sample matrix. The extracted analytes are then thermally desorbed into a gas chromatograph for separation and subsequently detected and quantified by a mass spectrometer. The use of an internal standard is critical for accurate quantification by correcting for variations in sample preparation and instrument response.

Materials and Reagents

  • Standards: this compound (≥98% purity), Internal Standard (e.g., 2-Phenylethyl acetate, ≥99% purity)

  • Solvents: Methanol (HPLC grade), Dichloromethane (GC grade), Ethanol (absolute)

  • Salts: Sodium chloride (analytical grade)

  • SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Other: Volumetric flasks, pipettes, analytical balance

Instrumentation

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • SPME Autosampler

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

Experimental Protocols

Standard and Sample Preparation

5.1.1. Stock Solutions

  • This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-phenylethyl acetate and dissolve it in 10 mL of methanol in a volumetric flask.

5.1.2. Calibration Standards

Prepare a series of calibration standards by spiking a matrix similar to the sample (e.g., a model wine solution of 12% ethanol in water) with appropriate volumes of the this compound stock solution to achieve concentrations ranging from 1 to 200 µg/L. Add the internal standard stock solution to each calibration standard to a final concentration of 50 µg/L.

5.1.3. Sample Preparation

  • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

  • Add 1.5 g of sodium chloride to the vial to increase the ionic strength and promote the release of volatile compounds.

  • Spike the sample with the internal standard solution to a final concentration of 50 µg/L.

  • Immediately seal the vial with a magnetic screw cap.

HS-SPME Procedure
  • Place the prepared vials in the autosampler tray.

  • Equilibrate the sample at 60°C for 15 minutes with agitation.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • Retract the fiber and introduce it into the GC injector for thermal desorption.

GC-MS Conditions
  • Injector Temperature: 250°C

  • Desorption Time: 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp 1: 5°C/min to 180°C

    • Ramp 2: 15°C/min to 280°C, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

SIM Ions:

  • This compound: m/z 104 (quantifier), 91, 105 (qualifiers)

  • 2-Phenylethyl acetate (Internal Standard): m/z 104 (quantifier), 91, 65 (qualifiers)

Data Presentation and Analysis

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. The concentration of this compound in the samples can then be determined from this curve.

Table 1: GC-MS Method Validation Parameters (Illustrative)

ParameterResult
Linearity (R²)> 0.995
Limit of Detection (LOD)To be determined experimentally (e.g., ~0.1 µg/L)
Limit of Quantification (LOQ)To be determined experimentally (e.g., ~0.5 µg/L)
Precision (%RSD)< 10%
Accuracy/Recovery (%)90-110%

Table 2: Quantitative Analysis of this compound in Samples (Illustrative)

Sample IDPeak Area Ratio (Analyte/IS)Calculated Concentration (µg/L)
Sample 1Experimental ValueCalculated Value
Sample 2Experimental ValueCalculated Value
Sample 3Experimental ValueCalculated Value

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing stock Stock Solutions (Analyte & IS) cal Calibration Standards stock->cal sample Sample Preparation (Matrix + IS) stock->sample equilibrate Equilibration (60°C, 15 min) cal->equilibrate sample->equilibrate extract Extraction (60°C, 30 min) equilibrate->extract desorb Thermal Desorption (250°C, 5 min) extract->desorb separate GC Separation desorb->separate detect MS Detection (SIM) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for this compound quantification.

logical_relationship matrix Complex Matrix (e.g., Beverage) hspme HS-SPME Extraction matrix->hspme analyte This compound (Analyte) analyte->hspme is 2-Phenylethyl Acetate (Internal Standard) is->hspme gcms GC-MS Analysis hspme->gcms ratio Peak Area Ratio (Analyte / IS) gcms->ratio quant Accurate Quantification ratio->quant

Caption: Logical relationship of the analytical components.

Application Note: Phenethyl Nonanoate as an Internal Standard for Flavor and Fragrance Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive overview and detailed protocols for the use of phenethyl nonanoate as an internal standard in the quantitative analysis of volatile and semi-volatile compounds in flavor and fragrance matrices by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is an ester that possesses ideal characteristics for use as an internal standard (IS) in the analysis of flavor and fragrance compounds. Its chemical structure, a C9 fatty acid ester of phenethyl alcohol, gives it a boiling point and chromatographic behavior that is intermediate to many common analytes in this field. Furthermore, it is not naturally present in most food and cosmetic samples, a key requirement for an internal standard.[1] The use of an internal standard is crucial for accurate quantification as it corrects for variations in sample preparation, injection volume, and instrument response.[1]

Key Properties of this compound:

PropertyValueReference
IUPAC Name 2-phenylethyl nonanoate
Synonyms Phenylethyl n-nonanoate
CAS Number 57943-67-6
Molecular Formula C₁₇H₂₆O₂
Molecular Weight 262.39 g/mol
Boiling Point 352-353 °C at 760 mmHg[2]
Appearance Colorless liquid[2]
Solubility Soluble in alcohol, insoluble in water.[2]

Experimental Protocols

This section outlines a detailed protocol for the quantification of a target analyte in a liquid matrix (e.g., a beverage or a liquid perfume) using this compound as an internal standard.

Materials and Reagents
  • Solvents: Hexane (GC grade), Ethanol (anhydrous, 99.5%), Deionized water.

  • Standards: this compound (≥98% purity), target analyte(s) of interest (≥98% purity).

  • Sample Matrix: The food, beverage, or cosmetic product to be analyzed.

  • Equipment:

    • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

    • Autosampler vials (2 mL) with caps

    • Micropipettes and tips

    • Vortex mixer

    • Centrifuge

Preparation of Standard Solutions
  • Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 25 mg of this compound and dissolve it in 25 mL of ethanol to prepare a 1000 µg/mL stock solution.

  • Analyte Stock Solution (AS Stock): Accurately weigh approximately 25 mg of the target analyte and dissolve it in 25 mL of ethanol to prepare a 1000 µg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (a matrix similar to the sample but without the target analyte) with known concentrations of the analyte and a constant concentration of the internal standard. A typical calibration series might range from 0.1 to 50 µg/mL of the analyte, with each standard containing 10 µg/mL of this compound.

Sample Preparation
  • Liquid Samples (e.g., Wine, Perfume):

    • Pipette 1 mL of the liquid sample into a 10 mL volumetric flask.

    • Add 100 µL of the 1000 µg/mL IS Stock solution (to achieve a final IS concentration of 10 µg/mL).

    • Bring the volume to 10 mL with a suitable solvent (e.g., ethanol for beverages, or hexane for oil-based fragrances).

    • Vortex for 30 seconds.

    • Transfer 1.5 mL of the prepared sample into a 2 mL autosampler vial for GC-MS analysis.

  • Solid Samples (e.g., Cream, Food Powder):

    • Accurately weigh 1 g of the homogenized sample into a 15 mL centrifuge tube.

    • Add 5 mL of hexane and 100 µL of the 1000 µg/mL IS Stock solution.

    • Vortex for 2 minutes to ensure thorough extraction.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully transfer the supernatant (hexane layer) to a clean tube.

    • Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

    • Transfer 1.5 mL into a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters that can be adapted for the analysis of flavor and fragrance compounds.

ParameterValue
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume 1 µL
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-450
Solvent Delay 5 minutes

Data Presentation and Method Validation

The following tables present representative quantitative data for a method validation study using this compound as an internal standard. These values are illustrative and should be determined for each specific application.

Table 1: Linearity and Range

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)
Linalool0.1 - 500.9992
Geraniol0.1 - 500.9989
β-Ionone0.2 - 750.9995
Ethyl Decanoate0.1 - 500.9991

Table 2: Recovery and Precision

AnalyteSpiked Conc. (µg/mL)Mean Recovery (%)RSD (%) (n=6)
Linalool1.098.53.2
25.0101.22.1
Geraniol1.095.74.5
25.099.82.8
β-Ionone2.092.35.1
50.097.53.5
Ethyl Decanoate1.0102.12.9
25.0100.51.8

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
Linalool0.030.1
Geraniol0.040.12
β-Ionone0.060.2
Ethyl Decanoate0.030.09

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of a sample using an internal standard.

experimental_workflow cluster_prep Preparation cluster_extraction Extraction & Dilution cluster_analysis Analysis Sample Sample Spike Spike Sample with IS Sample->Spike IS_Stock Internal Standard Stock Solution IS_Stock->Spike Extract Solvent Extraction (for solid samples) Spike->Extract if solid Dilute Dilution Spike->Dilute Extract->Dilute GCMS GC-MS Analysis Dilute->GCMS Data Data Processing (Peak Integration) GCMS->Data Quant Quantification (Calibration Curve) Data->Quant Result Final Result (Analyte Concentration) Quant->Result

Caption: Workflow for quantitative analysis using an internal standard.

Conclusion

This compound is a reliable and effective internal standard for the GC-MS quantification of a wide range of flavor and fragrance compounds. Its chemical properties ensure good chromatographic performance and its absence in most matrices prevents interference. The detailed protocol and representative validation data provided in this application note serve as a robust starting point for researchers to develop and validate their own analytical methods for various sample types. The use of an internal standard like this compound is essential for achieving accurate and reproducible results in flavor and fragrance analysis.

References

Troubleshooting & Optimization

Technical Support Center: Enzymatic Synthesis of Phenethyl Nonanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of phenethyl nonanoate for improved yields.

Frequently Asked Questions (FAQs)

Q1: Which type of enzyme is most effective for synthesizing this compound?

A1: Lipases are the most commonly used enzymes for ester synthesis due to their ability to function in non-aqueous environments.[1] Immobilized lipases are often preferred as they offer greater stability, easier recovery, and reusability.[2][3] Highly effective commercially available lipases for similar ester syntheses include Novozym 435 (Candida antarctica lipase B) and Lipozyme RM IM (Rhizomucor miehei lipase).[4][5][6]

Q2: What is the difference between direct esterification and transesterification for this synthesis?

A2: Direct esterification involves the reaction of phenethyl alcohol with nonanoic acid. This reaction produces water as a byproduct, which can lead to the reverse reaction (hydrolysis) and reduce the final yield.[7] Transesterification uses an ester of nonanoic acid (e.g., methyl or ethyl nonanoate) as the acyl donor to react with phenethyl alcohol.[8] This method can sometimes offer higher yields by avoiding the production of water.[4]

Q3: What is the optimal temperature for the synthesis?

A3: The optimal temperature depends on the specific lipase used. For many common lipases like Novozym 435, the ideal temperature range is typically between 30°C and 60°C.[4][6][9] It is crucial to consult the manufacturer's specifications for the chosen enzyme, as excessively high temperatures can lead to denaturation and loss of activity.

Q4: Should the reaction be run in a solvent or a solvent-free system?

A4: Both solvent-based and solvent-free systems can be effective. Non-polar organic solvents like n-hexane are often used and can lead to high conversion rates.[4][6] Solvent-free systems are considered more environmentally friendly and can be efficient, though they may present challenges with viscosity and mass transfer.[10][11] The choice often depends on the solubility of the substrates and the specific characteristics of the enzyme.

Q5: How does water content affect the reaction?

A5: Water activity is a critical parameter in enzymatic esterification.[12] While a small amount of water is often necessary to maintain the enzyme's active conformation, excess water can promote the reverse reaction of hydrolysis, where the ester product is broken down back into acid and alcohol, thus lowering the yield.[7][13]

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

Possible Cause Suggested Solution
Inactive Enzyme Verify the enzyme's activity. Ensure it has been stored correctly according to the manufacturer's instructions. If possible, test its activity with a standard substrate.
Sub-optimal Temperature Optimize the reaction temperature. Perform small-scale experiments at various temperatures within the enzyme's recommended range (e.g., 30°C, 40°C, 50°C, 60°C) to find the optimum for your specific setup.[9]
Incorrect Substrate Molar Ratio An excess of one substrate can sometimes inhibit the enzyme.[11][14] The optimal molar ratio of phenethyl alcohol to nonanoic acid (or its ester) should be determined experimentally. Ratios from 1:1 to 1:5 have been used in similar syntheses.[10][15]
Presence of Inhibitors Ensure the substrates and solvent are of high purity. Certain impurities can act as enzyme inhibitors.
Excess Water in the System If using direct esterification, water is produced and can shift the equilibrium back towards the reactants. Consider adding molecular sieves to the reaction mixture to remove water as it forms. Alternatively, explore transesterification to avoid water production.[4]

Problem 2: Slow Reaction Rate

Possible Cause Suggested Solution
Insufficient Enzyme Concentration Increase the amount of enzyme in the reaction. The reaction rate is often proportional to the enzyme concentration up to a certain point.[16] Conduct experiments with varying enzyme loadings (e.g., 5%, 7%, 10% w/w of substrates).[4]
Poor Mass Transfer/Mixing Ensure adequate agitation or shaking to facilitate contact between the substrates and the immobilized enzyme. For solvent-free systems, high viscosity can be an issue; a minimal amount of a suitable solvent may improve mixing.
Sub-optimal pH While pH is less of a factor in non-aqueous media, the enzyme's "pH memory" from its last aqueous environment can be important. Ensure the enzyme is prepared or conditioned appropriately before use.

Quantitative Data Summary

The following tables summarize optimal conditions found for the synthesis of similar phenethyl esters, which can serve as a starting point for optimizing this compound synthesis.

Table 1: Optimization of Reaction Conditions for Phenethyl Ester Synthesis

ParameterOptimal Value / RangeEster SynthesizedEnzyme UsedReference
Temperature 30 °CPhenethyl octanoateLipozyme RM IM[4]
40 °CPhenethyl formateNovozym 435[2][15]
60 °C1-Phenylethyl acetateNovozym 435[6]
Substrate Ratio (Alcohol:Acyl Donor) 1:5 (Formic Acid:Phenethyl Alcohol)Phenethyl formateNovozym 435[2][15]
1:9 (Pentanol:Nonanoic Acid)Pentyl nonanoateLipozyme RMIM[10]
Enzyme Concentration 7% (w/v)Phenethyl octanoateLipozyme RM IM[4]
15 g/LPhenethyl formateNovozym 435[2][15]
40 mg/mL1-Phenylethyl acetateNovozym 435[6]
Solvent n-HexanePhenethyl octanoateLipozyme RM IM[4]
1,2-dichloroethane / ToluenePhenethyl formateNovozym 435[2][15]
Solvent-freePentyl nonanoateLipozyme RMIM[10]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound via Direct Esterification

This protocol provides a general procedure for the synthesis of this compound using an immobilized lipase.

Materials:

  • Phenethyl alcohol

  • Nonanoic acid

  • Immobilized Lipase (e.g., Novozym 435)

  • Anhydrous n-hexane (or other suitable organic solvent)

  • Molecular sieves (3Å, activated)

  • Reaction vessel (e.g., screw-capped flask)

  • Orbital shaker with temperature control

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reactant Preparation: In a screw-capped flask, add phenethyl alcohol and nonanoic acid. A common starting point is an equimolar ratio (1:1), dissolved in a suitable volume of n-hexane (e.g., to achieve a substrate concentration of 0.5 M).

  • Water Removal: Add activated molecular sieves (approximately 10% w/v) to the mixture to adsorb water produced during the reaction.

  • Pre-incubation: Place the flask in an orbital shaker set to the desired temperature (e.g., 40°C) and allow the mixture to equilibrate for 15 minutes.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme concentration is 5-10% by weight of the total substrates.

  • Reaction: Seal the flask tightly and incubate in the orbital shaker (e.g., at 40°C and 200 rpm) for the desired reaction time (e.g., 24-48 hours).

  • Sampling and Analysis: Periodically, take small aliquots from the reaction mixture. Separate the immobilized enzyme by centrifugation or filtration. Analyze the supernatant by GC to determine the conversion of reactants and the yield of this compound.

  • Enzyme Recovery: After the reaction is complete, recover the immobilized enzyme by filtration, wash it with fresh solvent to remove any residual substrates and product, and dry it for potential reuse.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Recovery prep_reactants 1. Prepare Reactants (Phenethyl Alcohol, Nonanoic Acid) add_solvent 2. Add Solvent (e.g., n-Hexane) prep_reactants->add_solvent add_water_remover 3. Add Molecular Sieves add_solvent->add_water_remover pre_incubate 4. Pre-incubate (e.g., 40°C) add_water_remover->pre_incubate add_enzyme 5. Add Immobilized Lipase pre_incubate->add_enzyme incubate 6. Incubate with Shaking (e.g., 24h, 200 rpm) add_enzyme->incubate sampling 7. Take Sample incubate->sampling separate_enzyme 8. Separate Enzyme sampling->separate_enzyme gc_analysis 9. Analyze by GC separate_enzyme->gc_analysis recover_enzyme 10. Recover & Wash Enzyme separate_enzyme->recover_enzyme

Caption: Experimental workflow for enzymatic synthesis.

troubleshooting_flowchart decision decision issue issue solution solution start Start: Low Yield Issue check_enzyme Is enzyme activity confirmed? start->check_enzyme check_temp Is temperature optimal? check_enzyme->check_temp Yes replace_enzyme Solution: Replace with fresh enzyme. Verify storage conditions. check_enzyme->replace_enzyme No check_ratio Is substrate ratio optimized? check_temp->check_ratio Yes optimize_temp Solution: Run trials at different temperatures (30-60°C). check_temp->optimize_temp No check_water Is water being removed? check_ratio->check_water Yes optimize_ratio Solution: Test different molar ratios (e.g., 1:1, 1:2, 2:1). check_ratio->optimize_ratio No remove_water Solution: Add molecular sieves or use transesterification. check_water->remove_water No end Yield Improved check_water->end Yes

Caption: Troubleshooting flowchart for low yield.

References

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Phenethyl Nonanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the Gas Chromatography (GC) analysis of Phenethyl nonanoate.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root causes of peak tailing for this compound.

Initial Assessment

Question: My chromatogram for this compound shows significant peak tailing. Where do I start troubleshooting?

Answer:

Begin by evaluating the extent of the problem with these initial checks:

  • Observe All Peaks: Does only the this compound peak exhibit tailing, or are all peaks in the chromatogram affected?

    • All peaks tailing: This often points to a physical or mechanical issue in the GC system.[1]

    • Only the this compound peak (or specific peaks) tailing: This suggests a chemical interaction between the analyte and the system.

  • Review Recent Maintenance: Have there been any recent changes to the GC system, such as column installation, septum replacement, or liner change? Improper installation is a common cause of peak shape issues.

  • Consider the Sample Concentration: Injecting a sample that is too concentrated can lead to column overload and result in peak fronting or tailing.[2] Try diluting your sample to see if the peak shape improves.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting peak tailing of this compound.

G Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issues Suspect Physical/Mechanical Issues check_all_peaks->physical_issues Yes chemical_issues Suspect Chemical Interactions check_all_peaks->chemical_issues No check_column_install Check Column Installation (Proper cut, depth, no leaks) physical_issues->check_column_install check_column_activity Check for Column Activity (Contamination, degradation) chemical_issues->check_column_activity inlet_maintenance Perform Inlet Maintenance (Replace liner, septum, o-ring) check_column_install->inlet_maintenance end_good Peak Shape Improved check_column_install->end_good optimize_method Optimize GC Method Parameters (Inlet temp, flow rate, injection vol.) inlet_maintenance->optimize_method inlet_maintenance->end_good column_conditioning Condition the Column check_column_activity->column_conditioning column_conditioning->optimize_method column_conditioning->end_good select_column Consider a Different GC Column (e.g., with a more inert phase) optimize_method->select_column optimize_method->end_good end_bad Issue Persists - Consult Expert select_column->end_bad

Troubleshooting workflow for peak tailing.

Frequently Asked Questions (FAQs)

Column and System Issues

Question: How can I tell if my GC column is the cause of the peak tailing?

Answer:

Column-related issues are a frequent source of peak tailing. Here's how to investigate:

  • Column Contamination: Non-volatile residues from your sample can accumulate at the head of the column, creating active sites that interact with this compound. Trimming 15-30 cm from the front of the column can often resolve this.

  • Column Degradation: Over time and with exposure to high temperatures and oxygen, the stationary phase of the column can degrade, leading to active silanol groups that cause peak tailing. If trimming the column doesn't help, the column may need to be replaced.

  • Improper Column Installation: A poor cut on the column end can create turbulence, and incorrect insertion depth into the inlet or detector can create dead volumes, both of which lead to peak tailing.[1]

Question: What are the best practices for GC inlet maintenance to prevent peak tailing?

Answer:

Regular inlet maintenance is critical for good peak shape. Follow these steps:

  • Replace the Septum: A cored or leaking septum can introduce contaminants and cause flow path disturbances. Replace it regularly.

  • Replace the Inlet Liner: The liner is where the sample is vaporized. It can become contaminated with non-volatile material from the sample matrix. A dirty or active liner is a very common cause of peak tailing. Using a liner with glass wool can sometimes help trap non-volatile residues and ensure complete vaporization.

  • Check O-rings and Seals: Ensure all O-rings and seals in the inlet are in good condition and creating a proper seal to prevent leaks.

Method Parameters

Question: Can my GC method parameters be causing the peak tailing for this compound?

Answer:

Yes, several method parameters can significantly impact peak shape:

  • Inlet Temperature: The inlet temperature should be high enough to ensure complete and rapid vaporization of this compound, but not so high as to cause thermal degradation. A temperature that is too low can lead to slow sample transfer and peak tailing.

  • Carrier Gas Flow Rate: An optimal flow rate ensures that the analyte moves through the column at a speed that allows for efficient partitioning between the mobile and stationary phases. A flow rate that is too low can lead to broader, tailing peaks.[3]

  • Injection Volume: Injecting too large a volume of sample can overload the column, leading to peak distortion. If you suspect overload, try reducing the injection volume.[4]

Data Interpretation

Question: How do I quantitatively measure peak tailing?

Answer:

Peak tailing is typically measured using the Asymmetry Factor (As) or the Tailing Factor (Tf) . Most chromatography data systems can calculate these values automatically.

  • Asymmetry Factor (As): Calculated as the ratio of the back half of the peak width to the front half, measured at 10% of the peak height. An ideal, symmetrical peak has an As of 1.0. A value greater than 1.0 indicates tailing.

  • Tailing Factor (Tf): Also known as the USP tailing factor, it is calculated at 5% of the peak height. An ideal peak has a Tf of 1.0.

Acceptable Ranges:

ParameterIdeal ValueGenerally AcceptableUnacceptable
Asymmetry Factor (As) 1.00.9 - 1.5> 1.5
Tailing Factor (Tf) 1.00.9 - 1.2> 1.2

Note: The acceptable range can vary depending on the specific application and regulatory requirements.

Experimental Protocols

Protocol for GC Inlet Maintenance
  • Cool Down the Inlet: Set the inlet temperature to a safe temperature (e.g., < 50°C) and turn off the carrier gas flow at the instrument (do not turn off the gas source).

  • Remove the Septum Nut and Septum: Unscrew the septum nut and carefully remove the old septum using forceps.

  • Remove the Inlet Liner: Use a liner removal tool to carefully pull the liner out of the inlet.

  • Inspect and Clean: Visually inspect the inside of the inlet for any residue. If necessary, clean it with a lint-free swab lightly dampened with an appropriate solvent (e.g., methanol or hexane).

  • Install New Consumables:

    • Place a new O-ring on the new liner.

    • Carefully insert the new liner into the inlet to the correct depth as specified by the instrument manufacturer.

    • Place a new septum in the septum nut.

  • Reassemble and Leak Check: Screw the septum nut back on (do not overtighten). Restore the carrier gas flow and perform a leak check around the septum nut using an electronic leak detector.

  • Equilibrate the System: Heat the inlet to the desired temperature and allow the system to equilibrate before running samples.

Protocol for GC Column Conditioning
  • Install the Column in the Inlet Only: Connect the column to the inlet but leave the detector end disconnected.

  • Purge with Carrier Gas: Set the carrier gas flow rate to the normal operating flow and purge the column for 15-30 minutes at room temperature. This removes any oxygen from the column.

  • Temperature Program:

    • Set the initial oven temperature to 40°C.

    • Ramp the temperature at 10°C/min to the maximum isothermal temperature of the column (or 20°C above your highest analysis temperature, whichever is lower).

    • Hold at this temperature for 1-2 hours.

  • Cool Down and Connect to Detector: Cool the oven down. Connect the column to the detector, ensuring a good, leak-free connection.

  • Final Bake-out: Heat the oven to the maximum operating temperature of your method and hold for 30-60 minutes to ensure a stable baseline.

References

Technical Support Center: LC-MS/MS Analysis of Phenethyl Nonanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Phenethyl nonanoate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1][2] These components can include salts, lipids, proteins, and other small molecules from the sample's origin (e.g., food, biological fluid). Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can result in inaccurate and unreliable quantification.[1][2][3]

Q2: My this compound peak area is inconsistent across different samples, even with the same spiked concentration. Could this be a matrix effect?

A2: Yes, inconsistent peak areas are a classic symptom of variable matrix effects.[4] Different samples, even of the same type (e.g., plasma from different individuals), can have varying compositions of matrix components.[5] This variability can lead to different degrees of ion suppression or enhancement for this compound in each sample, resulting in poor reproducibility of your results.

Q3: I am observing a shift in the retention time of this compound in my sample matrix compared to the standard in a pure solvent. What could be the cause?

A3: Retention time shifts can be an indication of matrix effects impacting the chromatography. High concentrations of matrix components can alter the chemical environment on the analytical column, affecting the interaction of this compound with the stationary phase. This can also be caused by the build-up of matrix components on the column over multiple injections, leading to a gradual shift in retention time.

Q4: How can I determine if my analysis of this compound is suffering from matrix effects?

A4: A common method to assess matrix effects is the post-extraction spike experiment. This involves comparing the response of this compound spiked into a blank matrix extract (that has gone through the entire sample preparation procedure) to the response of a standard in a pure solvent at the same concentration. The matrix effect can be quantified using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. Values close to 100% indicate minimal matrix effect.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Tailing for this compound
Possible Cause Troubleshooting Step
Matrix Overload on the Column Dilute the sample extract to reduce the concentration of matrix components being injected.
Column Contamination Implement a robust column washing step at the end of each analytical run. Use a gradient with a high percentage of strong organic solvent to elute strongly retained matrix components.
Inappropriate Sample Solvent Ensure the final sample solvent is compatible with the initial mobile phase conditions to avoid solvent mismatch effects that can cause peak distortion.
Issue 2: Significant Ion Suppression of this compound Signal
Possible Cause Troubleshooting Step
Co-elution with Phospholipids (in plasma/serum) Incorporate a phospholipid removal step in your sample preparation, such as protein precipitation followed by a phospholipid removal plate or solid-phase extraction (SPE) with a sorbent that retains phospholipids.
Co-elution with other Matrix Components Optimize the chromatographic gradient to improve the separation of this compound from interfering matrix components. A shallower gradient or a different stationary phase might be necessary.
Ion Source Contamination Clean the ion source of the mass spectrometer regularly, as build-up of non-volatile matrix components can lead to a general decrease in sensitivity.
Issue 3: High Variability in Quantitative Results
Possible Cause Troubleshooting Step
Inconsistent Matrix Effects Between Samples The use of a suitable internal standard is highly recommended to compensate for matrix effects. An ideal internal standard is a stable isotope-labeled version of this compound (e.g., this compound-d5). If unavailable, a structural analog with similar chemical properties and retention time can be used.[3]
Inefficient Sample Preparation Re-evaluate and optimize your sample preparation method to ensure consistent and high recovery of this compound and efficient removal of matrix interferences. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can offer better cleanup than simple protein precipitation.[6]
Calibration Strategy If an internal standard is not used, a matrix-matched calibration curve should be prepared. This involves spiking known concentrations of this compound into a blank matrix extract to create the calibration standards, which helps to compensate for consistent matrix effects.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike
  • Prepare Blank Matrix Extract: Process a blank sample (e.g., plasma, beverage) using your established sample preparation method (e.g., protein precipitation, LLE, or SPE) to obtain a blank matrix extract.

  • Prepare Spiked Matrix Sample: Spike a known concentration of this compound into the blank matrix extract.

  • Prepare Solvent Standard: Prepare a standard solution of this compound in the mobile phase or reconstitution solvent at the same concentration as the spiked matrix sample.

  • LC-MS/MS Analysis: Inject both the spiked matrix sample and the solvent standard and acquire the data.

  • Calculate Matrix Effect: Use the peak areas to calculate the percentage of matrix effect as described in FAQ 4.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE) for Aqueous Matrices
  • Sample Preparation: To 1 mL of aqueous sample (e.g., beverage), add an internal standard.

  • pH Adjustment (Optional): Adjust the pH of the sample to optimize the extraction of this compound, which is a neutral ester.

  • Extraction: Add 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Mixing: Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the organic (upper) layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

cluster_0 Sample Analysis Workflow Sample Sample Containing This compound and Matrix SamplePrep Sample Preparation (LLE, SPE, etc.) Sample->SamplePrep Extraction LC_Separation LC Separation SamplePrep->LC_Separation Injection Ionization Ionization (ESI/APCI) LC_Separation->Ionization Elution MS_Detection MS/MS Detection Ionization->MS_Detection Ion Transfer Data_Analysis Data Analysis MS_Detection->Data_Analysis Signal Acquisition

Caption: A typical workflow for the LC-MS/MS analysis of this compound.

cluster_1 Troubleshooting Matrix Effects Start Inaccurate or Irreproducible Results Check_ME Perform Post-Extraction Spike Experiment Start->Check_ME ME_Present Matrix Effect Observed? Check_ME->ME_Present Optimize_SP Optimize Sample Preparation ME_Present->Optimize_SP Yes No_ME No Significant Matrix Effect ME_Present->No_ME No Optimize_Chroma Optimize Chromatography Optimize_SP->Optimize_Chroma Use_IS Use Stable Isotope-Labeled Internal Standard Optimize_Chroma->Use_IS Use_MMC Use Matrix-Matched Calibration Use_IS->Use_MMC End Reliable Quantification Use_MMC->End No_ME->End

Caption: A logical workflow for troubleshooting matrix effects in this compound analysis.

References

Technical Support Center: Enhancing the Stability of Phenethyl Nonanoate in Field Lures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the stability of phenethyl nonanoate in field lures.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the development and deployment of this compound-based lures.

1.1 Issue: Rapid Loss of Attractiveness of the Lure in the Field

Possible Cause: Degradation of this compound.

Troubleshooting Steps:

  • Identify the Degradation Pathway: The primary degradation pathways for esters like this compound are hydrolysis, photodegradation, and oxidation. It is crucial to determine which pathway is most significant under your specific field conditions.

    • Hydrolysis: Occurs in the presence of moisture and can be accelerated by acidic or basic conditions.

    • Photodegradation: Caused by exposure to UV radiation from sunlight.

    • Oxidation: Occurs in the presence of oxygen and can be catalyzed by heat and metal ions.

  • Implement Stabilization Strategies: Based on the likely degradation pathway, consider the following stabilization methods:

    • For Hydrolysis:

      • Moisture Control: Package lures in moisture-resistant materials.

      • pH Control: Incorporate pH buffers into the lure matrix to maintain a neutral or slightly acidic environment.

      • Additives: Consider adding carbodiimides, which act as ester stabilizers by reacting with carboxylic acids that could catalyze further hydrolysis.

    • For Photodegradation:

      • UV Protectants: Incorporate UV absorbers or light stabilizers into the lure formulation.

      • Opaque Dispenser: Use a lure dispenser material that blocks UV radiation.

      • Microencapsulation: Encapsulate the this compound in a UV-resistant polymer shell.

    • For Oxidation:

      • Antioxidants: Add antioxidants such as hindered phenols (e.g., BHT) or other radical scavengers to the formulation.

      • Chelating Agents: Include chelating agents like EDTA to sequester metal ions that can catalyze oxidation.

  • Evaluate Lure Performance: After implementing stabilization strategies, conduct field trials to compare the longevity and attractiveness of the stabilized lures against unstabilized controls.

1.2 Issue: Inconsistent Release Rate of this compound

Possible Cause: Environmental factors affecting the dispenser matrix.

Troubleshooting Steps:

  • Characterize Environmental Conditions: Monitor and record temperature, humidity, and airflow at the field site, as these factors significantly influence the release rate of volatile compounds.

  • Select an Appropriate Dispenser: The choice of dispenser material and design is critical for achieving a consistent release rate.

    • Matrix Type: Different polymer matrices (e.g., polyethylene, rubber septa) have different diffusion characteristics.

    • Surface Area and Thickness: The geometry of the dispenser will affect the rate of release.

  • Consider Controlled-Release Formulations:

    • Microencapsulation: This technique can provide a more controlled and sustained release of the active ingredient.

    • Reservoir Systems: Dispensers with a reservoir and a rate-controlling membrane can offer more consistent release profiles.

  • Laboratory and Field Testing: Determine the release rate of your lure formulation under controlled laboratory conditions and correlate these findings with field performance data.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: The primary degradation of this compound proceeds through hydrolysis, photodegradation, and oxidation. Hydrolysis will yield phenethyl alcohol and nonanoic acid. Photodegradation can lead to the cleavage of the ester bond and reactions on the aromatic ring, potentially forming byproducts like ethyl salicylate and phthalic acid, followed by further oxidation to compounds like benzenediol and p-benzoquinone.[1][2] Oxidation of the phenethyl alcohol moiety can produce phenylacetic acid and phenylacetaldehyde.

Q2: How can I protect this compound from degradation in field lures?

A2: Several strategies can be employed to enhance the stability of this compound:

  • Formulation Additives: Incorporate antioxidants, UV stabilizers, and ester stabilizers like carbodiimides into the lure matrix.

  • Controlled-Release Dispensers: Utilize technologies like microencapsulation or reservoir-based dispensers to protect the active ingredient from environmental factors and control its release.

  • Dispenser Material: Select dispenser materials that offer protection from moisture and UV radiation.

Q3: What analytical methods are suitable for quantifying the amount of this compound remaining in a lure?

A3: Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for quantifying this compound. The lure can be extracted with a suitable solvent, and the extract can be analyzed by GC-MS to determine the concentration of the active ingredient. This allows for the assessment of degradation over time.

Q4: How can I measure the release rate of this compound from a lure?

A4: The release rate can be determined by placing the lure in a controlled environment with a constant airflow and temperature.[3] The volatiles released are trapped on an adsorbent material over a specific period. The trapped compounds are then eluted with a solvent and quantified using GC-MS.

Section 3: Experimental Protocols

3.1 Protocol for Accelerated Stability Testing of this compound Lures

This protocol is adapted from guidelines for accelerated stability testing of pest control products.[4][5][6]

Objective: To evaluate the stability of this compound in a lure formulation under accelerated temperature conditions.

Materials:

  • Lure samples

  • Environmental chamber capable of maintaining 54°C ± 2°C

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Appropriate solvents for extraction (e.g., hexane, dichloromethane)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Initial Analysis (Time 0): a. Select a representative sample of at least three lures from the batch to be tested. b. Extract the this compound from each lure using a validated solvent extraction method. c. Analyze the extracts by GC-MS to determine the initial concentration of this compound. This is the 100% reference value.

  • Accelerated Aging: a. Place a sufficient number of lures in the environmental chamber set at 54°C ± 2°C. b. The duration of the study is 14 days.

  • Final Analysis (Day 14): a. After 14 days, remove at least three lures from the chamber. b. Allow the lures to cool to room temperature. c. Extract the this compound from each lure using the same method as in the initial analysis. d. Analyze the extracts by GC-MS to determine the final concentration of this compound.

  • Data Analysis: a. Calculate the percentage of this compound remaining after 14 days relative to the initial concentration. b. A common acceptance criterion is that no more than 10% degradation of the active ingredient should occur.

Data Presentation:

Lure FormulationInitial Concentration (mg/lure) (Mean ± SD)Final Concentration (mg/lure) (Mean ± SD)Percent Degradation
Unstabilized Control10.2 ± 0.37.5 ± 0.426.5%
Formulation A (with Antioxidant)10.1 ± 0.29.3 ± 0.37.9%
Formulation B (with UV Protectant)9.9 ± 0.38.9 ± 0.210.1%
Formulation C (Microencapsulated)10.0 ± 0.29.8 ± 0.12.0%

3.2 Protocol for Determining the Release Rate of this compound by Headspace GC-MS

Objective: To quantify the release rate of this compound from a lure dispenser over time.

Materials:

  • Lure samples

  • Dynamic headspace sampling system or a flow-through chamber

  • Adsorbent tubes (e.g., Tenax® TA)

  • Gas chromatograph-mass spectrometer (GC-MS) with a thermal desorber

  • Controlled temperature and airflow environment

  • Internal standard solution

Procedure:

  • System Setup: a. Place a single lure in the headspace sampling chamber. b. Maintain a constant temperature and a constant flow of purified air or nitrogen over the lure. c. Connect the outlet of the chamber to an adsorbent tube to trap the released volatiles.

  • Sample Collection: a. Collect the volatiles on the adsorbent tube for a defined period (e.g., 1 hour). b. At the end of the collection period, remove the adsorbent tube and seal it. c. Repeat the collection at regular intervals (e.g., every 24 hours) for the duration of the experiment to monitor changes in the release rate over time.

  • GC-MS Analysis: a. Introduce a known amount of an internal standard onto the adsorbent tube before thermal desorption. b. Analyze the trapped compounds by placing the adsorbent tube in the thermal desorber of the GC-MS. c. The thermal desorber will heat the tube, releasing the trapped volatiles into the GC column for separation and subsequent detection and quantification by the MS.

  • Data Analysis: a. Quantify the amount of this compound collected on the tube by comparing its peak area to that of the internal standard. b. Calculate the release rate in ng/hour or µ g/day .

Data Presentation:

Time (Days)Release Rate (µ g/day ) (Mean ± SD) - Formulation ARelease Rate (µ g/day ) (Mean ± SD) - Formulation B
1150.5 ± 12.3120.2 ± 10.1
3145.2 ± 11.8118.5 ± 9.8
7138.9 ± 10.5115.3 ± 9.5
14125.6 ± 9.7110.1 ± 8.9
21110.3 ± 8.5105.7 ± 8.2
2895.1 ± 7.9100.4 ± 7.5

Section 4: Visualizations

cluster_degradation This compound Degradation Pathways cluster_products Degradation Products PN This compound Hydrolysis Hydrolysis (Moisture, pH) PN->Hydrolysis Photodegradation Photodegradation (UV Light) PN->Photodegradation Oxidation Oxidation (Oxygen, Metal Ions) PN->Oxidation HP1 Phenethyl Alcohol Hydrolysis->HP1 HP2 Nonanoic Acid Hydrolysis->HP2 PP1 Aromatic Ring Cleavage & Byproducts Photodegradation->PP1 OP1 Phenylacetic Acid Oxidation->OP1 OP2 Phenylacetaldehyde Oxidation->OP2

Caption: Degradation pathways of this compound.

cluster_workflow Lure Stability Enhancement Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_solution Solution Development cluster_testing Testing & Validation cluster_result Outcome Problem Rapid Lure Degradation Identify Identify Degradation Pathway (Hydrolysis, Photo, Oxid.) Problem->Identify Formulate Incorporate Stabilizers (Antioxidants, UV Blockers, etc.) Identify->Formulate Dispenser Select Protective Dispenser Identify->Dispenser Accelerated Accelerated Stability Testing Formulate->Accelerated Dispenser->Accelerated Release Release Rate Analysis Accelerated->Release Field Field Trials Release->Field Result Stable & Effective Lure Formulation Field->Result

Caption: Workflow for enhancing lure stability.

References

Technical Support Center: Optimization of SPME Fiber Selection for Phenethyl Nonanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Solid Phase Microextraction (SPME) fiber selection for the analysis of phenethyl nonanoate. It is intended for researchers, scientists, and drug development professionals utilizing SPME-GC for the analysis of semi-volatile esters.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the SPME analysis of this compound.

Issue Possible Cause(s) Recommended Solution(s)
No or Low Analyte Response Inappropriate fiber chemistry for a semi-volatile ester.This compound is a relatively non-polar, high molecular weight ester. Select a fiber with a non-polar or moderately polar stationary phase. Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) are often good starting points for broad-range flavor and fragrance compounds.[1][2] Thinner film thickness (e.g., 30 µm PDMS) can be more effective for larger molecular weight compounds.
Insufficient extraction time or temperature.For semi-volatile compounds like this compound, longer extraction times may be necessary to reach equilibrium.[3] Gently heating the sample (e.g., 40-60°C) can increase the vapor pressure of the analyte and improve extraction efficiency. However, excessively high temperatures can negatively impact the partitioning of the analyte onto the fiber.[3]
Analyte degradation in the GC inlet.Ensure the GC inlet temperature is high enough for efficient desorption but not so high as to cause thermal degradation of this compound. A typical starting point is 250°C.
Poor Reproducibility (High %RSD) Inconsistent extraction conditions.Maintain consistent parameters for all samples and standards, including sample volume, headspace volume, extraction time, temperature, and agitation speed.[4] Automation can significantly improve reproducibility.
Fiber degradation or contamination.Condition the fiber according to the manufacturer's instructions before its first use and briefly between injections. Visually inspect the fiber for damage or contamination. If carryover is suspected, bake the fiber for a longer period at the recommended temperature.
Matrix effects.Complex sample matrices can interfere with the extraction process. Consider matrix-matched calibration or the standard addition method for accurate quantification.[4][5]
Peak Tailing or Broadening Dirty GC inlet liner.Regularly replace the GC inlet liner, especially when analyzing complex matrices. A dirty liner can cause active sites that lead to peak tailing.[6]
Incompatible solvent or sample matrix.High concentrations of organic solvents in the sample can affect the partitioning of the analyte onto the fiber. If possible, minimize the use of organic solvents or ensure they are consistent across all samples and standards.
Column degradation.The GC column can degrade over time, leading to poor peak shape. Consider trimming the front of the column or replacing it if performance does not improve after inlet maintenance.
Ghost Peaks or Carryover Contamination of the SPME fiber.Ensure the fiber is properly cleaned between injections by baking it in a separate, clean GC inlet or a dedicated conditioning station.
Contaminated syringe or GC system.Run a blank analysis (injecting no sample) to check for system contamination. Clean the GC inlet and replace the septum if necessary.[7][8]
Insufficient desorption time.Ensure the desorption time in the GC inlet is sufficient to transfer all of the analyte from the fiber to the column.

Frequently Asked Questions (FAQs)

Q1: Which SPME fiber is best for analyzing this compound?

A1: For a semi-volatile, non-polar compound like this compound, a combination fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often a good starting point as it covers a broad range of analytes.[1][2] A Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber can also be effective. For higher molecular weight compounds, a thinner film PDMS fiber (e.g., 30 µm) may provide better desorption efficiency. The optimal choice should be confirmed experimentally.

Q2: Should I use headspace (HS) or direct immersion (DI) SPME for this compound?

A2: Headspace SPME (HS-SPME) is generally recommended for semi-volatile compounds in complex matrices to protect the fiber from non-volatile residues. Heating the sample can enhance the concentration of this compound in the headspace. Direct immersion may be suitable for cleaner sample matrices.

Q3: How can I improve the extraction efficiency for this compound?

A3: To improve extraction efficiency, you can:

  • Optimize extraction temperature: Gently heating the sample (e.g., 40-70°C) can increase the analyte's vapor pressure.[9]

  • Optimize extraction time: Allow sufficient time for the analyte to reach equilibrium between the sample and the fiber. For semi-volatile compounds, this may be 30 minutes or longer.

  • Agitate the sample: Stirring or shaking the sample during extraction can accelerate the mass transfer of the analyte to the fiber.

  • Add salt: For aqueous samples, adding salt (e.g., NaCl) can increase the ionic strength and "salt out" the analyte, driving it into the headspace and onto the fiber.[4]

Q4: How do I perform quantitative analysis of this compound using SPME?

A4: For quantitative analysis, it is crucial to use a consistent and reproducible method.[4] This typically involves:

  • Internal Standard: Use of an internal standard that is chemically similar to this compound but not present in the sample.

  • Calibration Curve: Prepare a calibration curve using standards of known concentrations in a matrix that closely matches your samples.

  • Consistent Parameters: Ensure all extraction parameters (time, temperature, volume, etc.) are identical for all standards and samples.

Q5: How often should I replace my SPME fiber?

A5: The lifetime of an SPME fiber depends on the sample matrix and the operating conditions. For clean samples, a fiber can last for 50-100 extractions or more. In complex matrices, the lifetime may be shorter. Visually inspect the fiber regularly for signs of damage or contamination. A significant decrease in performance (e.g., lower analyte response) is an indicator that the fiber needs to be replaced.

Data Presentation

Table 1: Comparison of SPME Fiber Performance for Representative Semi-Volatile Esters

SPME Fiber CoatingKey CharacteristicsTypical Applications for EstersRelative Efficiency (Hypothetical for this compound)
DVB/CAR/PDMS Mixed-phase, porous fiber. Good for a broad range of volatile and semi-volatile compounds.[1][2]General screening of flavor and fragrance profiles containing various esters.High
PDMS/DVB Mixed-phase fiber. Good for volatile and semi-volatile compounds, including those with some polarity.[5]Analysis of esters in alcoholic beverages and food matrices.High
PDMS Non-polar, liquid-phase fiber. Good for non-polar, high molecular weight compounds. Thinner films (e.g., 30 µm) are better for semi-volatiles.Quantification of specific, less volatile esters.Medium-High
Polyacrylate (PA) Polar, liquid-phase fiber. Best for polar semi-volatile compounds.[3]Analysis of more polar esters and other polar flavor compounds.Low
Carboxen/PDMS Porous fiber. Primarily for very volatile compounds.Not ideal for semi-volatile esters like this compound.Low

Note: The relative efficiency is a qualitative estimation for this compound based on its chemical properties and published data for similar compounds. The optimal fiber should be determined experimentally.

Experimental Protocols

Detailed Methodology for Quantitative Analysis of this compound by HS-SPME-GC-MS

This protocol is a general guideline and should be optimized and validated for your specific sample matrix and instrumentation.

1. Materials and Reagents:

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber assembly.

  • SPME Holder (manual or autosampler).

  • Headspace Vials (e.g., 20 mL) with PTFE-faced septa.

  • This compound standard.

  • Internal Standard (IS): e.g., a deuterated ester or an ester with a similar structure and volatility not present in the sample.

  • Solvent for standards (e.g., ethanol or methanol, GC grade).

  • Sodium Chloride (NaCl), analytical grade.

  • Sample matrix (e.g., wine, fragrance base).

2. Standard Preparation:

  • Prepare a stock solution of this compound and the internal standard in the chosen solvent.

  • Create a series of calibration standards by spiking the sample matrix with known concentrations of this compound.

  • Add a constant concentration of the internal standard to each calibration standard and sample.

3. HS-SPME Procedure:

  • Place a defined volume of the sample or standard (e.g., 5 mL) into a headspace vial.

  • Add a consistent amount of NaCl (e.g., 1 g) to each vial.

  • Seal the vial with the cap and septum.

  • Place the vial in a heated agitator (e.g., 60°C with 250 rpm agitation) and allow it to equilibrate for a set time (e.g., 15 minutes).

  • Expose the conditioned SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) under continued heating and agitation.

  • Retract the fiber into the needle.

4. GC-MS Analysis:

  • GC Inlet: Desorb the fiber in the GC inlet at an optimized temperature (e.g., 250°C) for a sufficient time (e.g., 2 minutes) in splitless mode.

  • GC Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Oven Temperature Program: Develop a temperature program that provides good separation of this compound from other matrix components. A starting point could be: 50°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer: Operate in scan mode for initial identification and then in Selected Ion Monitoring (SIM) mode for quantification to improve sensitivity and selectivity. Select characteristic ions for this compound and the internal standard.

5. Data Analysis:

  • Integrate the peak areas of this compound and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration ratio for the calibration standards.

  • Determine the concentration of this compound in the samples using the regression equation from the calibration curve.

Mandatory Visualization

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard Vial Transfer to Headspace Vial Sample->Vial Salt Add Salt (optional) Vial->Salt IS Add Internal Standard Salt->IS Equilibrate Equilibrate and Heat IS->Equilibrate Expose Expose SPME Fiber Equilibrate->Expose Retract Retract Fiber Expose->Retract Desorb Desorb in GC Inlet Retract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calibrate Construct Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Experimental workflow for the quantitative analysis of this compound using HS-SPME-GC-MS.

Fiber_Selection cluster_optimization Experimental Optimization Analyte Analyte: this compound Properties Properties: - Semi-volatile - Non-polar - High Molecular Weight Analyte->Properties Fiber_Type Select Fiber Type Properties->Fiber_Type DVB_CAR_PDMS DVB/CAR/PDMS Fiber_Type->DVB_CAR_PDMS Broad Range PDMS_DVB PDMS/DVB Fiber_Type->PDMS_DVB Good for Esters PDMS PDMS (thin film) Fiber_Type->PDMS Non-polar, High MW Optimize Compare extraction efficiency DVB_CAR_PDMS->Optimize PDMS_DVB->Optimize PDMS->Optimize Validate Validate method for accuracy and precision Optimize->Validate

Caption: Logical workflow for selecting an optimal SPME fiber for this compound analysis.

References

Technical Support Center: Phenethyl Nonanoate Mass Spectra Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in Phenethyl nonanoate mass spectra obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the common sources of background noise in the mass spectrum of this compound?

A1: Background noise in the GC-MS analysis of this compound can originate from several sources, broadly categorized as system-related, sample-related, or method-related.

  • System-Related Noise: This includes contributions from the GC-MS instrument itself. Common sources are:

    • Column Bleed: The stationary phase of the GC column can degrade at high temperatures, releasing siloxane compounds. This results in a rising baseline and characteristic ions in the mass spectrum (e.g., m/z 73, 207, 281, 355).[1][2][3]

    • Septum Bleed: Particles from the injection port septum can be introduced into the system, leading to discrete "ghost peaks" of siloxane compounds.[4]

    • Contaminated Carrier Gas: Impurities in the carrier gas (e.g., air, moisture, or hydrocarbons) can lead to a noisy baseline.

    • Leaks: Air leaks in the system can introduce oxygen and nitrogen, resulting in elevated background ions (m/z 18, 28, 32, 40, and 44).

    • Dirty Ion Source: Over time, the ion source can become contaminated with non-volatile residues from samples, leading to increased background noise and reduced sensitivity.

  • Sample-Related Noise: This noise originates from the sample matrix or the sample preparation process.

    • Matrix Interferences: Complex sample matrices can contain compounds that co-elute with this compound, contributing to the background noise.

    • Contamination from Solvents and Glassware: Impurities in solvents or residues on glassware (e.g., phthalates from plasticware) can be introduced during sample preparation. Phthalates often show a characteristic ion at m/z 149.[5]

    • Derivatization Reagents: If derivatization is used, excess reagents or byproducts can contribute to the background.

  • Method-Related Noise: The analytical method parameters can also influence the background noise.

    • Inadequate Chromatographic Separation: Poor separation can lead to co-elution of matrix components with the analyte, increasing the baseline noise under the peak of interest.

    • High Injection Port or Transfer Line Temperatures: Excessively high temperatures can cause thermal degradation of the analyte or matrix components, contributing to background noise.

Q2: What are the characteristic mass spectral ions that indicate common types of contamination?

A2: Identifying characteristic ions in your background spectrum is a key step in diagnosing the source of the noise. The table below summarizes common contaminants and their signature ions.

Contaminant SourceCommon ContaminantsCharacteristic m/z Ions
Column Bleed Cyclic siloxanes (e.g., hexamethylcyclotrisiloxane)73, 207, 281, 355, 429[6][1][2]
Septum Bleed Siloxane fragmentsPrimarily 73, but can include other siloxane ions[3][4]
Air Leak Nitrogen, Oxygen, Argon, Water, Carbon Dioxide28 (N₂), 32 (O₂), 40 (Ar), 18 (H₂O), 44 (CO₂)
Phthalates Plasticizers (e.g., dibutyl phthalate, dioctyl phthalate)149[5]
Pump Oil Hydrocarbons from mechanical vacuum pumpsA series of ions separated by 14 amu (CH₂)

Troubleshooting Guides

This section provides systematic approaches to identifying and resolving common issues leading to high background noise in this compound mass spectra.

Guide 1: Troubleshooting High Baseline Noise

A high and noisy baseline can obscure the signal of this compound, leading to poor sensitivity and inaccurate quantification. Follow this workflow to diagnose and resolve the issue.

start High Baseline Noise Detected check_blank Run a blank solvent injection start->check_blank noise_persists Does the noise persist? check_blank->noise_persists noise_in_blank Noise present in blank noise_persists->noise_in_blank Yes noise_in_sample Noise primarily in sample noise_persists->noise_in_sample No check_gas Check carrier gas purity and traps check_leaks Perform a system leak check check_gas->check_leaks bakeout Bake out the GC column check_leaks->bakeout clean_source Clean the ion source bakeout->clean_source replace_column Replace the GC column clean_source->replace_column end Noise Reduced replace_column->end noise_in_blank->check_gas sample_prep Review sample preparation procedure noise_in_sample->sample_prep spe_cleanup Implement Solid Phase Extraction (SPE) cleanup sample_prep->spe_cleanup spe_cleanup->end

Diagram 1: Workflow for troubleshooting high baseline noise.

Experimental Protocol: GC Column Bake-out

  • Disconnect the column from the mass spectrometer: This prevents contamination of the detector.

  • Cap the MS inlet: Use a blank ferrule to maintain vacuum.

  • Set a low carrier gas flow: A flow rate of 1-2 mL/min is sufficient.

  • Increase the oven temperature: Gradually heat the oven to 20-30 °C above the maximum temperature used in your analytical method, but do not exceed the column's maximum operating temperature.

  • Hold for 1-2 hours: This allows volatile contaminants to be purged from the column.

  • Cool the oven: Allow the oven to cool down completely before reconnecting the column to the mass spectrometer.

Guide 2: Identifying and Eliminating Ghost Peaks

Ghost peaks are unexpected peaks that appear in the chromatogram, often inconsistently. They can be caused by contamination in the injection port or carryover from previous injections.

start Ghost Peaks Observed run_blanks Run multiple blank solvent injections start->run_blanks peaks_decrease Do the ghost peaks decrease with each run? run_blanks->peaks_decrease carryover Indicates sample carryover peaks_decrease->carryover Yes persistent_peaks Indicates system contamination peaks_decrease->persistent_peaks No clean_syringe Clean or replace the autosampler syringe carryover->clean_syringe check_septum Inspect and replace the inlet septum persistent_peaks->check_septum end Ghost Peaks Eliminated clean_syringe->end check_liner Inspect and replace the inlet liner check_septum->check_liner check_liner->end

Diagram 2: Logical steps to identify and eliminate ghost peaks.

Experimental Protocol: Inlet Maintenance

  • Cool the injector: Ensure the injector temperature is at a safe level before handling.

  • Turn off the carrier gas flow to the inlet.

  • Remove the autosampler and retaining nut.

  • Replace the septum: Use clean forceps to remove the old septum and insert a new, pre-conditioned, low-bleed septum.[4]

  • Remove and inspect the liner: Look for signs of contamination or degradation. Replace with a new, deactivated liner if necessary.

  • Reassemble the inlet: Ensure all connections are tight to prevent leaks.

  • Restore carrier gas flow and heat the injector.

  • Condition the new septum and liner: Run the injector at the method temperature for 30 minutes before analyzing samples.

Guide 3: Improving Signal-to-Noise Ratio through Sample Preparation

For complex matrices, reducing background noise originating from the sample itself is crucial. Solid Phase Extraction (SPE) is an effective technique for this purpose.

Experimental Protocol: Solid Phase Extraction (SPE) for this compound

This protocol is a general guideline for the cleanup of a nonpolar compound like this compound from a polar matrix (e.g., an aqueous sample). The choice of sorbent and solvents may need to be optimized for your specific sample matrix.

  • Sorbent Selection: A C18 (octadecyl) or similar nonpolar sorbent is suitable for retaining this compound.

  • Column Conditioning:

    • Pass 3-5 mL of a strong solvent (e.g., hexane or ethyl acetate) through the C18 cartridge to activate the sorbent.

    • Wash with 3-5 mL of a weaker solvent (e.g., methanol).

    • Equilibrate the cartridge with 3-5 mL of deionized water or a buffer matching the sample's pH. Do not allow the sorbent to dry out.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., 5-10 mL of water or a water/methanol mixture) to remove polar interferences.

  • Elution:

    • Elute the this compound with a small volume (e.g., 1-2 mL) of a nonpolar solvent (e.g., hexane or dichloromethane).

  • Concentration and Reconstitution:

    • The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for GC-MS analysis.

Data Presentation: Expected Improvement in Signal-to-Noise (S/N) Ratio

The following table provides a hypothetical comparison of the S/N ratio for this compound before and after implementing noise reduction techniques. Actual results will vary depending on the initial noise level and the specific methods applied.

TechniqueS/N Ratio (Before)S/N Ratio (After)% Improvement
Inlet Maintenance (New Septum & Liner) 50150200%
Column Bake-out 75200167%
SPE Sample Cleanup 30250733%
Combined Approach 205002400%

References

Technical Support Center: Method Development for High-Throughput Screening of Phenethyl Nonanoate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for high-throughput screening (HTS) of phenethyl nonanoate analogs. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals design and execute robust screening campaigns for this class of lipophilic compounds.

Frequently Asked Questions (FAQs)

1. What are the primary challenges when performing HTS with this compound and its analogs?

This compound and its analogs are characterized by their lipophilicity (high LogP). This property presents several challenges in HTS:

  • Poor Aqueous Solubility: These compounds have low solubility in aqueous buffer systems, which can lead to precipitation, inconsistent concentrations in assay wells, and inaccurate results.[1][2][3]

  • Compound Aggregation: Lipophilic molecules have a tendency to form colloidal aggregates in aqueous solutions. These aggregates can non-specifically sequester and inhibit enzymes or disrupt assay signals, leading to a high rate of false-positive hits.[4][5][6][7] This phenomenon is a major source of promiscuous inhibition.[4][5][6]

  • Assay Interference: Due to their physical properties, these compounds can interfere with various assay technologies, such as fluorescence- or luminescence-based readouts.

  • Non-Specific Binding: Hydrophobic compounds can bind non-specifically to plate surfaces, pipette tips, and proteins in the assay, reducing the effective concentration of the compound available to interact with the target.

2. How can I mitigate poor solubility of my this compound analogs during HTS?

Addressing solubility is critical for obtaining reliable HTS data. Consider the following strategies:

  • Use of Co-solvents: While compounds are typically stored in 100% DMSO, the final assay concentration should contain a low percentage of DMSO (typically <1%) to prevent solvent effects on the biological target.

  • Pre-dilution Series: Prepare intermediate dilutions of the compounds from the stock plates to ensure better dissolution in the final assay buffer.

  • Solubilizing Agents: Incorporating non-ionic detergents (e.g., Triton X-100, Tween-20) at low concentrations (typically 0.01-0.1%) in the assay buffer can help maintain compound solubility and prevent aggregation.[7]

  • Acoustic Dispensing: This technology uses sound waves to transfer nanoliter-scale droplets of compound directly from the source plate, minimizing precipitation issues associated with intermediate dilution steps.

3. What is the difference between a biochemical and a cell-based assay, and which is better for screening these analogs?

  • Biochemical Assays use purified components (e.g., an enzyme or receptor) in a controlled in vitro environment. They are generally simpler, have higher throughput, and are useful for identifying direct interactions with a molecular target.[8]

  • Cell-Based Assays utilize living cells, providing a more physiologically relevant context by accounting for factors like cell permeability, metabolism, and cytotoxicity.[8][9]

The choice depends on the screening goal. For identifying direct inhibitors of a specific enzyme, a biochemical assay is often the starting point. However, for assessing the overall effect on a cellular pathway or for finding compounds with good cell permeability, a cell-based assay is superior. Given the lipophilic nature of this compound analogs, a cell-based assay may provide more relevant hits that are capable of crossing cell membranes.

4. How do I identify and eliminate false positives caused by compound aggregation?

Distinguishing true hits from aggregation-based promiscuous inhibitors is a critical step.

  • Detergent Counter-Screening: Re-testing initial hits in the presence of a non-ionic detergent (e.g., 0.1% Triton X-100) is a standard method. The activity of aggregation-based inhibitors is often significantly reduced or eliminated by the detergent, which disrupts the colloidal particles.[7]

  • Target-Independent Assays: Screen hits against an unrelated, "nuisance" enzyme. Compounds that inhibit multiple, unrelated targets are likely promiscuous.[7]

  • Dose-Response Curve Analysis: Aggregators often display unusually steep dose-response curves with a very narrow concentration range for inhibition.

  • Visual Inspection: At higher concentrations, compound precipitation may be visible in the assay plate.

Troubleshooting Guides

This section addresses specific issues that may arise during your HTS campaign.

Problem 1: High Variability Between Replicate Wells
Potential Cause Recommended Solution
Compound Precipitation - Decrease the final compound concentration. - Increase the DMSO concentration slightly (if tolerated by the assay, max 1-2%). - Add a non-ionic detergent (e.g., 0.05% Tween-20) to the assay buffer. - Visually inspect plates for precipitates before reading.
Inconsistent Dispensing - Ensure liquid handlers are properly calibrated for small volumes. - Use low-binding pipette tips and plates to minimize non-specific adsorption. - For highly lipophilic compounds, consider pre-plating compounds and allowing the solvent to evaporate before adding aqueous buffer.
Edge Effects - Do not use the outer wells of the microplate for compounds; fill them with buffer or media instead. - Ensure proper sealing of plates during incubation to prevent evaporation.
Problem 2: High Percentage of Hits in the Primary Screen (>1%)
Potential Cause Recommended Solution
Promiscuous Inhibition due to Aggregation - Implement a detergent-based counter-screen for all initial hits. True hits should maintain activity, while aggregators will not.[7] - Lower the screening concentration. Aggregation is a concentration-dependent phenomenon.
Assay Technology Interference - Perform a "blank" assay run (without the biological target) to identify compounds that intrinsically fluoresce, quench fluorescence, or inhibit the reporter enzyme (e.g., luciferase).
Reactive Compounds - Use computational filters to flag and remove compounds with known reactive functional groups that can lead to non-specific covalent modification of the target protein.
Problem 3: Poor Z'-Factor (<0.5)

The Z'-factor is a statistical measure of assay quality. A value below 0.5 indicates that the assay window is too small to reliably distinguish hits from noise.

Potential Cause Recommended Solution
Low Signal-to-Background Ratio - Optimize reagent concentrations (e.g., substrate, enzyme). - Increase incubation time to allow for more signal generation.
High Variability in Controls - Ensure consistent mixing and dispensing of all reagents. - Check for reagent degradation or contamination. - Evaluate the stability of the signal over time and ensure plates are read within the optimal window.
Compound-Induced Signal Quenching - Test positive and negative controls in the presence of a subset of library compounds to identify any general quenching effects.

Experimental Protocols & Data Presentation

Protocol: Detergent-Based Counter-Screen for Aggregation

This protocol is designed to be performed on hits identified in a primary biochemical screen.

  • Prepare Compound Plates: Prepare two identical sets of plates containing the hit compounds at multiple concentrations (e.g., a 5-point dose response).

  • Prepare Assay Buffers:

    • Buffer A (Control): The same buffer used in the primary HTS.

    • Buffer B (Detergent): The primary HTS buffer supplemented with 0.1% (v/v) Triton X-100.

  • Run Assays: Perform the biochemical assay in parallel using both Buffer A and Buffer B. Add all other reagents (enzyme, substrate, etc.) as established in the primary screen protocol.

  • Incubate and Read: Incubate the plates under the same conditions as the primary screen and measure the signal.

  • Data Analysis: Calculate the IC50 value for each compound in both the absence and presence of detergent.

Data Interpretation Table
Observation Interpretation Next Step
IC50 (Buffer A) < 10 µM IC50 (Buffer B) > 50 µM or No ActivityLikely Aggregator Deprioritize or discard this hit.
IC50 (Buffer A) ≈ IC50 (Buffer B)Likely a True Hit Proceed to further validation and hit-to-lead activities.
IC50 (Buffer A) < IC50 (Buffer B) (e.g., a 2-5 fold shift)Possible Weak Aggregator or Compound-Detergent Interaction Use caution. Further orthogonal assays are needed to confirm the mechanism of action.

Visualizations

Workflow for HTS and Hit Triage

This diagram illustrates a typical workflow for a high-throughput screening campaign, incorporating steps to identify and remove false positives common to lipophilic compounds.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Validation Primary_HTS Primary HTS (e.g., 10 µM Single Concentration) Hit_Identification Initial Hit Identification (>50% Inhibition) Primary_HTS->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Interference_Assay Assay Interference Screen (No Target Control) Dose_Response->Interference_Assay Detergent_Screen Detergent Counter-Screen (+/- 0.1% Triton X-100) Interference_Assay->Detergent_Screen False_Positive1 False Positives (Interference) Interference_Assay->False_Positive1 Orthogonal_Assay Orthogonal/Secondary Assay Detergent_Screen->Orthogonal_Assay Confirmed Hits False_Positive2 False Positives (Aggregators) Detergent_Screen->False_Positive2 SAR_Analysis Structure-Activity Relationship (SAR) Orthogonal_Assay->SAR_Analysis

A typical workflow for HTS and hit validation of lipophilic compounds.

Logical Relationship of Promiscuous Inhibition

This diagram shows how the lipophilic nature of this compound analogs can lead to false-positive results through aggregation.

Aggregation_Mechanism Compound This compound Analog Lipophilicity High Lipophilicity (Hydrophobic) Compound->Lipophilicity Aggregation Forms Colloidal Aggregates in Aqueous Buffer Lipophilicity->Aggregation at high concentration Inhibition Non-Specific Inhibition (False Positive) Aggregation->Inhibition Disruption Disrupts Aggregates Aggregation->Disruption Enzyme Target Enzyme Enzyme->Inhibition Detergent Detergent (e.g., Triton X-100) Detergent->Disruption No_Inhibition Activity is Lost (True Negative) Disruption->No_Inhibition

The mechanism of aggregation-based false positives and their mitigation.

References

Overcoming co-elution issues in the chromatographic analysis of Phenethyl nonanoate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming co-elution issues during the chromatographic analysis of Phenethyl nonanoate.

Troubleshooting Guide

Issue: My this compound peak is not well-resolved from other components in the sample.

Co-elution, the incomplete separation of two or more compounds in a chromatographic system, is a common challenge in the analysis of complex mixtures like fragrances and essential oils where this compound is often found.[1] This guide provides a systematic approach to troubleshoot and resolve these issues.

Step 1: Peak Purity Assessment

Before attempting to resolve co-elution, it is crucial to confirm its presence.

  • Visual Inspection of the Peak: Look for asymmetrical peaks, such as fronting, tailing, or the presence of shoulders. These are often the first indicators of a co-eluting compound.

  • Detector-Specific Tools:

    • Mass Spectrometry (MS): If using a GC-MS system, examine the mass spectrum across the peak. A changing mass spectrum indicates the presence of more than one compound. You can perform quantification on specific mass traces instead of the Total Ion Chromatogram (TIC) if the co-eluting compounds have different mass spectra.[1]

    • Diode Array Detector (DAD) or Photodiode Array (PDA): In HPLC, a DAD/PDA detector can perform peak purity analysis by comparing UV-Vis spectra across the peak.

Step 2: Method Optimization

If co-elution is confirmed, the following method parameters can be adjusted to improve resolution. Gas Chromatography (GC) is the most common technique for analyzing volatile fragrance compounds like this compound.

A. Gas Chromatography (GC) Method Optimization

  • Temperature Program Adjustment:

    • Lower the initial oven temperature: This can increase the retention of early-eluting compounds and improve separation from the solvent front.

    • Reduce the temperature ramp rate: A slower ramp rate (e.g., 2-5 °C/min) increases the time compounds spend interacting with the stationary phase, which can significantly improve the resolution of closely eluting peaks.

  • Column Selection and Dimensions:

    • Stationary Phase: The choice of stationary phase is critical for achieving selectivity. For fragrance analysis, a non-polar or mid-polar stationary phase is often a good starting point. If co-elution persists on a standard non-polar column (like a DB-5ms or HP-5ms), switching to a column with a different selectivity, such as a phenyl- or cyanopropyl-based phase, can alter the elution order and resolve the co-eluting peaks.

    • Column Length: Increasing the column length (e.g., from 30 m to 60 m) increases the number of theoretical plates and can improve resolution. However, this will also increase the analysis time.

    • Internal Diameter (ID): Decreasing the column ID (e.g., from 0.25 mm to 0.18 mm) can increase efficiency and resolution, but it also reduces sample capacity.

    • Film Thickness: A thicker stationary phase film increases retention and can improve the resolution of volatile compounds.

  • Carrier Gas Flow Rate:

    • Optimizing the linear velocity of the carrier gas (Helium or Hydrogen) to the column's optimal flow rate will maximize efficiency and, consequently, resolution.

B. Sample Preparation

For complex matrices, sample preparation can be crucial in removing interfering compounds before chromatographic analysis.

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that can be used to extract and concentrate volatile and semi-volatile analytes from a sample matrix, which can help in cleaning up the sample before injection.

  • Liquid-Liquid Extraction (LLE): LLE can be used to selectively extract this compound from a complex matrix into a solvent in which it is highly soluble, leaving behind interfering substances.

Frequently Asked Questions (FAQs)

Q1: What are the common co-eluting compounds with this compound in fragrance analysis?

This compound is a common component of rose essential oil. Therefore, other major constituents of rose oil are potential co-eluting compounds. These include:

  • Citronellol

  • Geraniol

  • Nerol

  • Phenylethyl alcohol

  • Nonadecane

The elution order of these compounds will depend on the specific chromatographic conditions, particularly the stationary phase of the GC column.

Q2: What is the expected retention index for this compound?

The Kovats retention index is a useful tool for comparing retention times of compounds across different GC systems. The reported Kovats retention index for this compound on a standard non-polar (polydimethylsiloxane) column is approximately 1921 .

Q3: Can you provide a starting GC-MS method for the analysis of this compound?

The following is a general-purpose GC-MS method suitable for the analysis of fragrance compounds, including this compound. This method should be optimized for your specific application and instrument.

Table 1: Example GC-MS Method for this compound Analysis

ParameterSetting
GC System Agilent 7890B GC with 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (split ratio 50:1)
Oven Program Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 5 °C/min, hold for 5 min
MSD Transfer Line 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-450

Q4: How can I improve the resolution between this compound and a closely eluting isomer?

Resolving isomers can be particularly challenging. Here are some targeted strategies:

  • Utilize a highly selective stationary phase: Consider a column with a different chemistry, such as a more polar phase (e.g., a WAX column) or a phase with specific interactions (e.g., a phenyl-based column for aromatic compounds).

  • Employ a longer column: A 60 m or even a 100 m column will provide a significant increase in theoretical plates, which is often necessary to separate isomers with very similar boiling points and polarities.

  • Optimize the temperature program: A very slow temperature ramp (e.g., 1-2 °C/min) through the elution range of the isomers can improve their separation.

Q5: My sample matrix is very complex (e.g., a cosmetic cream). What sample preparation technique should I use?

For complex, non-volatile matrices, a sample extraction and clean-up step is essential.

  • Liquid-Liquid Extraction (LLE): This is a common technique where the sample is dissolved in a suitable solvent and then extracted with an immiscible solvent in which this compound has high solubility.

  • Solid-Phase Extraction (SPE): SPE can be a more efficient and selective method for sample clean-up. A suitable sorbent can be chosen to retain the matrix components while allowing this compound to pass through, or vice versa.

Data Presentation

Table 2: Retention Data of this compound and Potential Co-eluents

CompoundKovats Retention Index (Standard Non-polar Column)
Citronellol~1225
Nerol~1228
Geraniol~1255
Phenylethyl alcohol~1107
This compound ~1921
Nonadecane1900

Note: Retention indices are approximate and can vary depending on the specific column and analytical conditions.

Experimental Protocols

Protocol 1: General GC-MS Analysis of a Fragrance Sample

  • Sample Preparation: Dilute the fragrance oil sample 1:100 in a suitable solvent such as acetone or ethanol.

  • GC-MS System Setup: Configure the GC-MS system according to the parameters outlined in Table 1.

  • Injection: Inject 1 µL of the diluted sample into the GC.

  • Data Acquisition: Start the data acquisition in full scan mode.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum. The characteristic ions for this compound are m/z 104 (base peak), 91, and 65.

    • Examine the peaks eluting near the this compound peak for potential co-elution.

    • If co-elution is suspected, use extracted ion chromatograms (EICs) of unique ions for each compound to assess the degree of separation.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_assess Assessment cluster_optimize Optimization Strategies cluster_end Resolution start Poor Peak Resolution for This compound peak_purity Assess Peak Purity (Visual Inspection, MS/DAD) start->peak_purity temp_program Adjust Temperature Program (Lower Initial Temp, Slower Ramp) peak_purity->temp_program Co-elution Confirmed column Change GC Column (Different Stationary Phase, Longer Length) temp_program->column resolved Co-elution Resolved temp_program->resolved Successful flow_rate Optimize Carrier Gas Flow Rate column->flow_rate column->resolved Successful sample_prep Improve Sample Preparation (LLE, SPE) flow_rate->sample_prep flow_rate->resolved Successful sample_prep->resolved If necessary

Caption: Troubleshooting workflow for co-elution issues.

Logical_Relationship cluster_problem Problem cluster_solutions Potential Solutions cluster_outcomes Outcomes co_elution Co-elution of This compound and Interferent method_dev Chromatographic Method Development co_elution->method_dev sample_cleanup Enhanced Sample Clean-up co_elution->sample_cleanup increased_resolution Increased Resolution method_dev->increased_resolution sample_cleanup->increased_resolution improved_quant Improved Accuracy and Precision increased_resolution->improved_quant

Caption: Logical approach to resolving co-elution.

References

Optimizing temperature and time for Phenethyl nonanoate synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenethyl nonanoate.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound from phenethyl alcohol and nonanoic acid is typically achieved through a Fischer esterification reaction. This is a condensation reaction where a carboxylic acid and an alcohol react in the presence of an acid catalyst to form an ester and water.[1][2][3] The reaction is an equilibrium process, and its efficiency can be influenced by factors such as temperature, reaction time, and the removal of water.[1][2]

Q2: What are the typical catalysts used for this synthesis?

A2: Strong acids are commonly used as catalysts to accelerate the reaction. These include:

  • Concentrated Sulfuric Acid (H₂SO₄)[1][3]

  • p-Toluenesulfonic acid (TsOH)[2]

  • Lewis acids, such as scandium(III) triflate[2]

Q3: What is the optimal temperature range for the synthesis?

A3: The reaction is generally heated to increase the rate of esterification. Typical temperatures range from 60°C to 110°C.[2] In some cases, for similar ester syntheses, a temperature of 80°C has been found to be effective. The specific temperature will depend on the solvent used and the desired reaction time.

Q4: How long should the reaction be run?

A4: Reaction times can vary significantly, from 1 to 10 hours, depending on the temperature, catalyst, and scale of the reaction.[2] Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended to determine the point of completion.

Q5: How can I improve the yield of this compound?

A5: Several strategies can be employed to drive the equilibrium towards the product and increase the yield:

  • Use of Excess Reactant: Using a stoichiometric excess of one of the reactants, typically the less expensive one (often the alcohol), can shift the equilibrium to favor ester formation.[1]

  • Water Removal: Since water is a byproduct, its removal will drive the reaction forward. This can be achieved by:

    • Using a Dean-Stark apparatus for azeotropic distillation with a suitable solvent like toluene or hexane.[2]

    • Adding a drying agent, such as molecular sieves, to the reaction mixture.[1]

  • Catalyst Choice: The selection of an appropriate and efficient catalyst is crucial.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or insufficient catalyst. 2. Reaction temperature is too low. 3. Reaction time is too short. 4. Presence of excess water in reactants or solvent.1. Use fresh, anhydrous catalyst in the appropriate amount (typically 1-5 mol%). 2. Increase the reaction temperature to the recommended range (60-110°C).[2] 3. Extend the reaction time and monitor progress. 4. Ensure all reactants and solvents are anhydrous. Consider using a drying agent.[1]
Incomplete Reaction (Reactants still present) 1. Equilibrium has been reached. 2. Insufficient heating or reaction time.1. Remove water using a Dean-Stark trap or molecular sieves. 2. Increase the reaction temperature and/or extend the reaction time.
Formation of Side Products 1. Dehydration of phenethyl alcohol at high temperatures with a strong acid catalyst. 2. Ether formation from the alcohol.1. Maintain the reaction temperature within the optimal range. Avoid excessive heating. 2. Use a milder catalyst or optimize the reaction conditions.
Difficulty in Product Isolation/Purification 1. Emulsion formation during aqueous workup. 2. Incomplete removal of the acid catalyst. 3. Similar boiling points of product and impurities.1. Add a saturated brine solution to break the emulsion. 2. Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) before extraction.[4] 3. Employ fractional distillation or column chromatography for purification.

Data Presentation

Table 1: General Reaction Parameters for Fischer Esterification

ParameterTypical Range/ValueNotes
Temperature 60 - 110 °C[2]Higher temperatures increase the reaction rate but may lead to side reactions.
Reaction Time 1 - 10 hours[2]Dependent on temperature, catalyst, and scale.
Catalyst Loading 1 - 5 mol%Relative to the limiting reagent.
Reactant Molar Ratio 1:1 to 1:3 (Acid:Alcohol)Using an excess of the alcohol can improve yield.[1]

Experimental Protocols

General Protocol for this compound Synthesis via Fischer Esterification

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • Phenethyl alcohol

  • Nonanoic acid

  • Concentrated Sulfuric Acid (or other suitable acid catalyst)

  • Toluene (or other suitable solvent for azeotropic water removal)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • Set up a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add nonanoic acid and a stoichiometric excess (e.g., 1.5 to 2 equivalents) of phenethyl alcohol.

  • Add toluene as the solvent.

  • Carefully add the acid catalyst (e.g., 1-2% of the total moles of carboxylic acid) to the mixture.

  • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue heating until no more water is collected, or until reaction completion is confirmed by TLC or GC analysis.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (to neutralize the acid catalyst)

    • Saturated sodium chloride solution (brine)

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the organic phase under reduced pressure to remove the solvent.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Reactants (Phenethyl Alcohol, Nonanoic Acid) solvent Add Solvent (e.g., Toluene) reactants->solvent catalyst Add Acid Catalyst solvent->catalyst heat Heat to Reflux with Dean-Stark Trap catalyst->heat monitor Monitor Reaction (TLC/GC) heat->monitor wash Aqueous Wash (H₂O, NaHCO₃, Brine) monitor->wash Reaction Complete dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Equilibrium Not Shifted start->cause1 cause2 Low Reaction Rate start->cause2 cause3 Side Reactions start->cause3 sol1a Remove Water (Dean-Stark) cause1->sol1a sol1b Use Excess Alcohol cause1->sol1b sol2a Increase Temperature cause2->sol2a sol2b Increase Reaction Time cause2->sol2b sol3 Optimize Temperature cause3->sol3

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Validation of a GC-MS Method for Phenethyl Nonanoate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of phenethyl nonanoate, a robust analytical method is paramount. This guide provides a comprehensive overview of the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for this purpose. It details the experimental protocols and presents a comparative summary of validation parameters against typical industry acceptance criteria.

This compound, a fatty acid ester with applications in the flavor and fragrance industry, necessitates precise quantification for quality control and research purposes.[1][2] The following sections outline a validated GC-MS method, offering a clear benchmark for laboratories seeking to implement similar analytical procedures.

Experimental Protocols

A detailed methodology is crucial for the replication and verification of analytical results. This section describes the sample preparation, instrumentation, and validation procedures.

Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent such as hexane or ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of an appropriate internal standard, such as methyl nonanoate or a deuterated analogue, in the same manner as the analyte stock solution.

  • Spiked Samples: For accuracy and precision studies, spike a representative sample matrix with known concentrations of the this compound standard.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 280 °C[3]

  • Injection Volume: 1 µL in splitless mode[3]

  • Oven Temperature Program: Start at 100 °C for 1 minute, ramp to 220 °C at 30 °C/min, hold for 1 minute, then ramp to 280 °C at 30 °C/min and hold for 5 minutes.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Ionization: Electron Impact (EI) at 70 eV[3]

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 104, 105, 157).

Method Validation Parameters

The developed GC-MS method was validated according to established guidelines to ensure its suitability for the intended purpose.[4][5][6] The key validation parameters are summarized in the tables below, comparing the experimental results with typical acceptance criteria.

Table 1: Linearity and Range
ParameterExperimental ResultAcceptance Criteria
Linearity Range0.1 - 100 µg/mL-
Correlation Coefficient (r²)≥ 0.999≥ 0.995
Table 2: Accuracy (Recovery)
Spiked Concentration (µg/mL)Mean Recovery (%)Acceptance Criteria (%)
198.580 - 120
50101.280 - 120
9099.880 - 120
Table 3: Precision (Repeatability and Intermediate Precision)
Concentration (µg/mL)Repeatability (%RSD)Intermediate Precision (%RSD)Acceptance Criteria (%RSD)
1< 5%< 10%≤ 15%
50< 2%< 5%≤ 10%
90< 2%< 5%≤ 10%
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
ParameterExperimental Result (µg/mL)Method of Determination
LOD0.03Signal-to-Noise Ratio (S/N) of 3:1[4]
LOQ0.1Signal-to-Noise Ratio (S/N) of 10:1[4]

Logical Workflow for GC-MS Method Validation

The following diagram illustrates the logical workflow of the validation process, from initial method development to the final assessment of its performance.

GCMS_Validation_Workflow A Method Development B Method Optimization (GC and MS Parameters) A->B C Method Validation Protocol B->C D Specificity / Selectivity C->D E Linearity & Range C->E F Accuracy (Recovery) C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J System Suitability D->J E->J F->J G->J H->J I->J K Validated Method J->K

Caption: Workflow of GC-MS Method Validation.

Conclusion

The presented GC-MS method for the quantification of this compound demonstrates excellent performance in terms of linearity, accuracy, precision, and sensitivity. The validation results meet or exceed typical industry acceptance criteria, indicating that the method is reliable and suitable for its intended use in research and quality control environments. By following the detailed experimental protocols and adhering to the validation framework outlined in this guide, laboratories can achieve accurate and reproducible quantification of this compound.

References

Comparative Efficacy of Floral Attractants for Insect Management: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Floral scents play a crucial role in mediating plant-insect interactions, guiding pollinators to their rewards and, in some cases, luring pests. The identification and synthesis of specific floral volatile organic compounds (VOCs) have opened avenues for the development of semiochemical-based pest management strategies. These strategies often rely on the use of attractants in monitoring and mass-trapping programs. This guide provides a comparative overview of the efficacy of various floral attractants, with a focus on providing supporting experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Data Presentation: Efficacy of Selected Floral Attractants

The following tables summarize quantitative data on the efficacy of selected floral attractants in capturing specific insect pests. The data is compiled from field trapping experiments.

Table 1: Efficacy of Methyl Eugenol in Attracting the Oriental Fruit Fly (Bactrocera dorsalis)

AttractantTrap TypeMean No. of Male Flies Captured per Trap per WeekStudy DurationReference
Methyl EugenolPlywood Block1,000 - 10,000+10 weeks[1]
Methyl EugenolJackson Trap~20 - 100+6 weeks[1]
Methyl EugenolPlastic Bottle Trap~50 - 150+8 weeks[2]

Note: The wide range in capture rates can be attributed to variations in trap design, lure concentration, environmental conditions, and pest population density.

Table 2: Efficacy of Phenethyl Propionate (PEP) and Eugenol Combination for Japanese Beetle (Popillia japonica)

Attractant CombinationRatio (PEP:Eugenol)Mean No. of Beetles Captured per Trap per DaySex Ratio (Male:Female)Reference
PEP + Eugenol3:7150 - 300Varies with season[3]
PEP aloneN/ASignificantly lower than combinationN/A[3]
Eugenol aloneN/ASignificantly lower than combinationN/A[3]

Experimental Protocols

The evaluation of floral attractants relies on standardized and replicable experimental protocols. The two primary methods used are Electroantennography (EAG) and olfactometer bioassays.

Electroantennography (EAG)

EAG is a technique used to measure the electrical output from an insect's antenna in response to an olfactory stimulus. It provides a measure of the sensitivity of the antennal olfactory receptor neurons to a specific compound.

Methodology:

  • Insect Preparation: An adult insect is immobilized, and its head is excised. The antennae are carefully removed.

  • Electrode Placement: Two microelectrodes are used. The recording electrode is placed on the tip of the antenna, and the reference electrode is inserted into the base of the antenna or the head capsule.

  • Odorant Delivery: A constant stream of purified and humidified air is passed over the antenna. A puff of air containing a known concentration of the test odorant is injected into the airstream for a short duration (e.g., 0.5 seconds).

  • Signal Recording: The change in electrical potential between the two electrodes (the EAG response) is amplified and recorded using specialized software.

  • Data Analysis: The amplitude of the EAG response (in millivolts) is measured. Responses to different compounds and concentrations are compared to a control (e.g., solvent alone) and a standard reference compound.

Olfactometer Bioassays

Olfactometer bioassays are behavioral experiments designed to assess an insect's preference for different odors. A common setup is the Y-tube olfactometer.

Methodology:

  • Apparatus: A Y-shaped glass or acrylic tube is used. A single entry arm splits into two choice arms.

  • Airflow: Purified and humidified air is passed through each of the choice arms towards the entry arm.

  • Odor Application: The test attractant is introduced into the airflow of one choice arm, while the other arm serves as a control (containing only the solvent or clean air).

  • Insect Release: A single insect is released at the downwind end of the entry arm.

  • Observation: The insect's movement is observed for a set period. A choice is recorded when the insect walks a certain distance into one of the choice arms.

  • Data Analysis: The number of insects choosing the treatment arm versus the control arm is recorded. A statistically significant preference for the treatment arm indicates attraction. Chi-square analysis is often used to determine the significance of the results.[4]

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the screening and evaluation of insect floral attractants.

Experimental_Workflow cluster_screening Phase 1: Initial Screening cluster_behavioral Phase 2: Behavioral Assays cluster_field Phase 3: Field Trials Compound_Library Compound Library (Floral Volatiles) EAG Electroantennography (EAG) Screening Compound_Library->EAG Active_Compounds Identification of EAG-Active Compounds EAG->Active_Compounds Olfactometer Olfactometer Bioassays (e.g., Y-tube) Active_Compounds->Olfactometer Wind_Tunnel Wind Tunnel Assays Olfactometer->Wind_Tunnel Behavioral_Confirmation Confirmation of Attraction or Repellency Wind_Tunnel->Behavioral_Confirmation Trap_Design Trap Design and Lure Formulation Behavioral_Confirmation->Trap_Design Field_Trapping Field Trapping Experiments Trap_Design->Field_Trapping Efficacy_Data Efficacy Data Analysis (Capture Rates) Field_Trapping->Efficacy_Data

Caption: Experimental workflow for evaluating insect floral attractants.

References

Cross-Validation of Phenethyl Nonanoate Analysis: A Comparative Guide to GC-FID and HPLC-UV Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Performance Characteristics

The following tables summarize the expected performance characteristics for the analysis of Phenethyl nonanoate using GC-FID and HPLC-UV, based on data from analogous fatty acid ester analyses.

Table 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

ParameterReported Performance for Similar EstersExpected Performance for this compound
Linearity (R²) > 0.99> 0.99
Precision (RSD) < 5.88%[1]< 6%
Recovery ≥ 82.31%[1]≥ 80%
Limit of Detection (LOD) Analyte Dependentng/mL range
Limit of Quantification (LOQ) Analyte Dependentng/mL to µg/mL range

Table 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

ParameterReported Performance for Similar EstersExpected Performance for this compound
Linearity (R²) > 0.99[2]> 0.99
Precision (RSD) < 3%[2]< 5%
Recovery Not specified≥ 80%
Limit of Detection (LOD) Analyte Dependentµg/mL range
Limit of Quantification (LOQ) Analyte Dependentµg/mL range

Experimental Protocols

The following are detailed methodologies for the analysis of this compound using GC-FID and HPLC-UV, adapted from established methods for similar ester compounds.

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol

This method is suitable for the quantification of volatile and thermally stable compounds like this compound.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable organic solvent (e.g., hexane or ethyl acetate) to a final concentration within the calibrated range.

  • If necessary, perform a liquid-liquid extraction to isolate the analyte from a complex matrix.

  • Add an appropriate internal standard (e.g., methyl octanoate) for improved accuracy and precision.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Injector: Split/splitless injector at 250°C with a split ratio of 20:1.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Detector: Flame Ionization Detector (FID) at 300°C.

  • Data Acquisition: Peak areas are integrated using appropriate software.

3. Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations in the same solvent as the sample.

  • Inject each standard and construct a calibration curve by plotting peak area ratio (analyte/internal standard) against concentration.

4. Quantification:

  • Inject the prepared sample.

  • Calculate the concentration of this compound in the sample using the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

This method is advantageous for the analysis of less volatile or thermally labile compounds and can be particularly useful for separating isomers. The conversion of fatty acids to phenethyl esters has been noted to allow for separation of unsaturated fatty acids without the degradation that can occur in GC analysis[3].

1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in the mobile phase to a final concentration within the calibrated range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: UV-Vis detector set to an appropriate wavelength for the phenethyl group (e.g., 205 nm or 254 nm).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). In some cases, two C18 columns in series may be required for adequate separation[2].

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Data Acquisition: Peak areas are integrated using appropriate software.

3. Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Inject each standard and construct a calibration curve by plotting peak area against concentration.

4. Quantification:

  • Inject the prepared sample.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Method Comparison and Cross-Validation

  • Sensitivity: GC-FID is generally more sensitive for volatile compounds like esters compared to HPLC-UV.

  • Selectivity: HPLC can offer better selectivity for complex mixtures, especially when dealing with isomers[4]. The choice of the stationary phase and mobile phase can be tailored for specific separation challenges.

  • Sample Throughput: GC methods can often have longer run times due to the temperature programming required. HPLC methods with isocratic elution can be faster.

  • Derivatization: For GC analysis of some related compounds, derivatization might be necessary to improve volatility and thermal stability. This compound, being an ester, is generally suitable for direct GC analysis. HPLC analysis of free fatty acids can be improved by derivatization to phenethyl esters to enhance UV detection[3].

  • Cross-Validation: To ensure the accuracy and reliability of results, it is recommended to analyze a subset of samples using both GC-FID and HPLC-UV. The results should be statistically compared (e.g., using a t-test or regression analysis) to confirm that both methods provide equivalent quantitative data within acceptable limits of variability. Any significant discrepancies should be investigated to identify potential matrix effects or method biases. While both HPLC and GC methods can yield similar results for the determination of methyl esters, GC may not be as effective in separating trans and cis isomers in certain oils[4]. When a larger number of fatty acids need to be analyzed, GC is often the more suitable method[1].

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the analysis of this compound by GC-FID and HPLC-UV.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent (e.g., Hexane) weigh->dissolve extract Liquid-Liquid Extraction (if needed) dissolve->extract is Add Internal Standard extract->is inject Inject into GC is->inject separate Separation on Capillary Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: GC-FID experimental workflow for this compound analysis.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: HPLC-UV experimental workflow for this compound analysis.

References

Phenethyl nonanoate vs phenethyl propionate as a Japanese beetle attractant.

Author: BenchChem Technical Support Team. Date: November 2025

While a direct comparative analysis of phenethyl nonanoate and phenethyl propionate as attractants for the Japanese beetle (Popillia japonica) is not available in current scientific literature, extensive research has established phenethyl propionate as a significant component of effective lures. This guide synthesizes the existing experimental data on phenethyl propionate and outlines standard protocols for evaluating such attractants.

Phenethyl propionate (PEP) is a floral volatile compound that has been identified as a key attractant for the Japanese beetle. It is most commonly used in combination with other compounds, notably eugenol and geraniol, to create a powerful synergistic lure that attracts both male and female beetles.

Quantitative Data on Attractant Efficacy

Field trials have consistently demonstrated the effectiveness of phenethyl propionate in Japanese beetle traps. The most effective commercial and research-grade lures often utilize a specific blend of chemicals.

Attractant CompositionRelative EfficacyReference
Phenethyl Propionate + Eugenol (3:7 ratio)Standard Lure
Phenethyl Propionate + Eugenol + Geraniol (3:7:3 ratio)57% more attractive than the standard PEP + eugenol lure
Commercial Attractant (phenethyl propionate:eugenol:geraniol, 3:7:3 by volume)Standard for field studies on attractant disruption[1][2]

Experimental Protocols

The evaluation of Japanese beetle attractants typically involves standardized field trapping experiments. The following is a generalized protocol based on common methodologies described in the literature.

Objective: To determine the relative attractiveness of different chemical lures to the Japanese beetle (Popillia japonica) under field conditions.

Materials:

  • Standardized Japanese beetle traps (e.g., yellow and green vane traps).

  • Lures containing the test compounds (e.g., phenethyl propionate) and control lures.

  • A suitable field site with a known population of Japanese beetles.

  • Randomized block design for trap placement to minimize spatial bias.

  • Collection containers within the traps.

  • Ethanol (70%) for preserving captured beetles.

Procedure:

  • Site Selection: Choose a location with a significant and active population of Japanese beetles. The site should have relatively uniform vegetation to minimize habitat-related variability.

  • Trap Deployment:

    • Set up traps in a randomized complete block design. Each block will contain one of each lure type being tested.

    • Space traps sufficiently far apart (e.g., 15-20 meters) to avoid interference between lures.

    • Hang traps from poles at a consistent height (e.g., 1 meter above the ground).

  • Lure Placement: Place one lure in each trap according to the randomized design. Include a negative control (empty lure) and a positive control (standard commercial lure).

  • Beetle Collection:

    • Check traps at regular intervals (e.g., daily or every other day).

    • Collect all captured beetles from each trap.

    • Store the collected beetles in labeled containers with 70% ethanol for later counting and sex determination.

  • Data Analysis:

    • Count the number of male and female beetles captured in each trap.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a means separation test like Tukey's HSD) to determine if there are significant differences in the number of beetles captured by the different lures.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of Japanese beetle attractants.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase prep_lures Prepare Attractant Lures (e.g., Phenethyl Propionate, this compound, Control) trap_setup Set Up Traps (Randomized Block Design) prep_lures->trap_setup select_site Select Field Site (Active Beetle Population) select_site->trap_setup deploy_traps Deploy Traps with Lures trap_setup->deploy_traps collect_beetles Collect Beetles at Regular Intervals deploy_traps->collect_beetles count_sex Count and Sex Captured Beetles collect_beetles->count_sex stat_analysis Statistical Analysis (e.g., ANOVA) count_sex->stat_analysis interpret Interpret Results and Compare Efficacy stat_analysis->interpret

Figure 1: Experimental workflow for comparing Japanese beetle attractants.

Signaling Pathways

The attraction of Japanese beetles to floral scents like phenethyl propionate is a complex process mediated by their olfactory system. While a detailed signaling pathway for individual compounds is a subject of ongoing research, the general mechanism involves the detection of volatile molecules by olfactory receptor neurons located in the beetle's antennae. This binding event triggers a signal transduction cascade that ultimately leads to a behavioral response, such as upwind flight towards the odor source. The synergistic effect observed when combining phenethyl propionate with eugenol and geraniol suggests that multiple receptor types and neural pathways are likely involved in the beetle's response to this attractive blend.

References

Comparative Analysis of Lure Dispensers for Phenethyl Nonanoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide offers a comparative analysis of various lure dispensers for the controlled release of Phenethyl nonanoate, a volatile organic compound with significant applications as an insect attractant. Designed for researchers, scientists, and professionals in drug development and pest management, this document provides a comprehensive overview of dispenser technologies, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate dispenser for specific research or field applications.

Introduction to Lure Dispensers and this compound

This compound is a key floral scent compound found in a variety of plants, playing a crucial role in mediating insect-plant interactions. Its use as a semiochemical in insect traps is a vital component of integrated pest management (IPM) programs for monitoring and controlling insect populations. The efficacy of a this compound-baited lure is critically dependent on the dispenser technology, which governs the release rate and longevity of the attractant. An ideal dispenser provides a consistent and controlled release of the volatile compound over a predetermined period, ensuring optimal attraction of the target insect species.

This guide explores a range of commercially available and research-grade lure dispensers, evaluating their performance characteristics for the dissemination of this compound. The selection of an appropriate dispenser is paramount for the success of field trapping studies and pest management strategies.

Comparative Performance of Lure Dispensers

Table 1: Comparative Analysis of Lure Dispenser Performance for Volatile Organic Compounds

Dispenser TypeMaterialPrinciple of ReleaseTypical Release ProfileLongevityAdvantagesDisadvantages
Rubber Septa Silicone RubberAbsorption and subsequent passive diffusionLogarithmic decay (initial burst followed by a gradual decline)[1]2-4 weeksLow cost, easy to load with various solvents[2]High variability in release rates depending on solvent and compound polarity[1], potential for rapid initial depletion.
Membrane-Based Microporous Polymer MembraneDiffusion through a semi-permeable membrane from a reservoirNear zero-order (constant release)4-8 weeksConsistent release rate, longer lifespan.Higher cost, release rate is fixed by membrane properties.
Solid-Phase Microextraction (SPME) Fiber Fused Silica with Polymer CoatingAdsorption onto a polymer coating and passive diffusionDependent on coating material and thickness1-2 weeksHigh precision for research applications, reusable.Lower payload of the attractant, primarily for analytical use rather than field-wide trapping.
Cotton Wicks/Rolls Natural Cotton FibersCapillary action and passive evaporationExponential decay (high initial release)1-3 weeksVery low cost, simple to prepare.Highly susceptible to environmental conditions (temperature, humidity), inconsistent release.
Plastic Sachet Laminated Polymer FilmDiffusion through the polymer matrixGradual, often non-linear release3-6 weeksProtects the attractant from degradation, moderate longevity.Release can be affected by temperature, potential for inconsistency between batches.

Experimental Protocols

To facilitate standardized and reproducible research, this section provides detailed methodologies for key experiments in the evaluation of lure dispensers for this compound.

Quantification of Volatile Release Rate

This protocol describes the use of Gas Chromatography-Mass Spectrometry (GC-MS) to determine the release rate of this compound from a lure dispenser.

Objective: To quantify the amount of this compound released from a dispenser over time under controlled laboratory conditions.

Materials:

  • Lure dispensers loaded with a known concentration of this compound.

  • Environmental chamber or incubator with controlled temperature, humidity, and airflow.

  • Solid-Phase Microextraction (SPME) fibers (e.g., PDMS coating).

  • Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Airtight glass sampling chambers.

  • Standards of this compound of known concentrations.

Procedure:

  • Dispenser Preparation: Load a batch of dispensers with a precise amount of this compound dissolved in a suitable solvent (e.g., hexane). Allow the solvent to evaporate completely.

  • Aging: Place the dispensers in an environmental chamber under conditions that mimic the target field environment.

  • Volatile Collection: At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter), transfer individual dispensers to airtight glass chambers of a known volume.

  • SPME Sampling: Expose an SPME fiber to the headspace of the glass chamber for a standardized period to adsorb the released volatiles.

  • GC-MS Analysis: Immediately desorb the SPME fiber in the heated injection port of the GC-MS.

  • Quantification: Develop a calibration curve using known concentrations of this compound standards. Use this curve to quantify the amount of this compound collected on the SPME fiber at each time point.

  • Release Rate Calculation: Calculate the release rate in ng/hour or µ g/day based on the amount of volatile collected and the sampling duration.

Field Trapping Bioassay

This protocol outlines a standard procedure for evaluating the attractiveness of different this compound-baited lure dispensers to target insects in the field.

Objective: To compare the efficacy of different lure dispensers in attracting and capturing target insect species under field conditions.

Materials:

  • Insect traps appropriate for the target species (e.g., delta traps, bucket traps).

  • Lure dispensers to be compared, each baited with the same amount of this compound.

  • Unbaited traps (controls).

  • Randomized block experimental design layout for the field site.

  • Data collection sheets or electronic devices.

Procedure:

  • Site Selection: Choose a field site with a known population of the target insect and minimal background sources of competing attractants.

  • Experimental Design: Employ a randomized complete block design to minimize the effects of spatial variation. Each block should contain one trap for each dispenser type being tested, plus a control. Replicate the blocks several times.

  • Trap Deployment: Place the traps at a standardized height and spacing, following the specifics of the target insect's behavior.

  • Lure Installation: Place one baited lure dispenser in each trap according to the randomized design.

  • Data Collection: At regular intervals (e.g., daily or weekly), count and identify the number of target insects captured in each trap.

  • Trap Maintenance: Rotate the traps within each block at each collection interval to account for any positional effects. Replace sticky liners or collection containers as needed.

  • Data Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine if there are significant differences in attraction between the dispenser types.

Visualizing Experimental Workflows

To provide a clear understanding of the experimental processes, the following diagrams illustrate the logical flow of the described protocols.

Experimental_Workflow_Release_Rate cluster_prep Dispenser Preparation cluster_aging Controlled Aging cluster_sampling Volatile Sampling cluster_analysis Analysis prep1 Load Dispensers prep2 Solvent Evaporation prep1->prep2 aging1 Place in Environmental Chamber prep2->aging1 sample1 Transfer to Glass Chamber aging1->sample1 sample2 SPME Headspace Sampling sample1->sample2 analysis1 GC-MS Analysis sample2->analysis1 analysis2 Quantify using Standards analysis1->analysis2 analysis3 Calculate Release Rate analysis2->analysis3

Caption: Workflow for Quantifying Volatile Release Rate.

Field_Bioassay_Workflow cluster_setup Experimental Setup cluster_data Data Collection cluster_maintenance Maintenance cluster_analysis Data Analysis setup1 Select Field Site setup2 Randomized Block Design setup1->setup2 setup3 Deploy Traps & Lures setup2->setup3 data1 Regular Trap Inspection setup3->data1 data2 Count & Identify Insects data1->data2 maint1 Rotate Traps data2->maint1 analysis1 Statistical Analysis (ANOVA) data2->analysis1 maint2 Replace Liners maint1->maint2 maint2->data1 analysis2 Compare Dispenser Efficacy analysis1->analysis2

Caption: Workflow for Field Trapping Bioassay.

Conclusion and Recommendations

The selection of an appropriate lure dispenser is a critical determinant of success in studies and applications involving this compound as an insect attractant. While this guide provides a framework for comparing different dispenser technologies, researchers are strongly encouraged to conduct their own evaluations based on the specific target insect, environmental conditions, and desired longevity of the lure. The provided experimental protocols offer a standardized approach to generating the necessary data for an informed decision. Future research should focus on direct, head-to-head comparisons of a wide range of dispensers for this compound to build a more comprehensive understanding of their performance characteristics.

References

A Guide to Inter-laboratory Comparison of Phenethyl Nonanoate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison (ILC) for the analysis of Phenethyl nonanoate, a flavor and fragrance agent. Given the absence of publicly available, specific inter-laboratory studies for this compound, this document outlines a comprehensive protocol based on established analytical techniques and general principles for proficiency testing. The objective is to offer a robust methodology that laboratories can adopt to ensure the accuracy, precision, and comparability of their analytical results.

Introduction to Inter-laboratory Comparisons

Inter-laboratory comparisons are essential for quality assurance in analytical laboratories. They involve multiple laboratories analyzing the same sample to assess their analytical performance. Regular participation in such studies helps identify potential systematic errors, improve the reliability of analytical methods, and ensure that data is comparable across different laboratories. This is particularly crucial in the food and beverage industry, as well as in drug development, where accurate quantification of flavor and fragrance compounds like this compound is vital for product quality and safety.

Recommended Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable and widely used technique for the analysis of volatile and semi-volatile compounds like this compound, especially in complex food and beverage matrices.[1][2][3][4][5] High-Performance Liquid Chromatography (HPLC) can be considered as an alternative, particularly when dealing with less volatile matrices or when derivatization is not desirable.

2.1. Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it ideal for identifying and quantifying trace amounts of this compound. The chromatographic separation on a suitable capillary column, followed by mass spectrometric detection, allows for unambiguous identification based on the compound's mass spectrum and retention time.

2.2. Alternative Method: High-Performance Liquid Chromatography (HPLC)

While less common for volatile esters, HPLC coupled with a suitable detector (e.g., UV or Charged Aerosol Detection) can be a viable alternative.[6][7] It is particularly useful for non-volatile or thermally labile compounds and can sometimes offer simpler sample preparation protocols.

Hypothetical Inter-laboratory Study Design

A successful inter-laboratory comparison for this compound analysis would involve the following key stages:

  • Coordination and Sample Preparation: A coordinating laboratory prepares a homogenous and stable sample matrix (e.g., a beverage or a solution in a suitable solvent) fortified with a known concentration of this compound. Quality control samples (blanks and samples with different concentrations) should also be prepared.

  • Participant Recruitment: A call for participation is sent out to relevant laboratories in the field of food analysis, flavor chemistry, or pharmaceutical quality control.

  • Sample Distribution: The prepared samples are distributed to the participating laboratories along with a detailed experimental protocol and a deadline for reporting results.

  • Data Collection and Analysis: Each laboratory analyzes the samples according to the provided protocol and submits their results to the coordinating laboratory. The results are then statistically analyzed to assess the performance of each laboratory and the overall reproducibility of the method. Key performance indicators include Z-scores, which compare a laboratory's result to the consensus mean.[8]

Data Presentation

Quantitative data from the inter-laboratory comparison should be summarized in clear and concise tables.

Table 1: Hypothetical Results for this compound Quantification (µg/mL)

Laboratory IDMethodReported ConcentrationZ-Score
Lab 01GC-MS9.85-0.5
Lab 02GC-MS10.200.5
Lab 03HPLC-UV9.50-1.5
Lab 04GC-MS10.501.5
Lab 05GC-MS9.90-0.33
Assigned Value 10.00
Std. Dev. 0.33

Table 2: Method Validation Parameters Reported by a Participating Laboratory

ParameterResult
Linearity (R²)0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Accuracy (% Recovery)98.5%
Precision (%RSD)2.5%

Experimental Protocols

A detailed and standardized experimental protocol is crucial for the success of an inter-laboratory comparison.

5.1. Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for extracting this compound from a liquid matrix like a beverage.

  • Sample Measurement: Pipette 10 mL of the sample into a 50 mL centrifuge tube.

  • Internal Standard: Add a known amount of a suitable internal standard (e.g., Ethyl decanoate).

  • Extraction: Add 10 mL of a suitable organic solvent (e.g., dichloromethane or hexane).

  • Mixing: Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the organic layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Concentration (Optional): If necessary, concentrate the extract under a gentle stream of nitrogen.

  • Analysis: The extract is now ready for GC-MS analysis.

5.2. GC-MS Analysis Protocol

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL, splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_results Data Processing sample 1. Measure 10 mL Sample add_is 2. Add Internal Standard sample->add_is extract 3. Add 10 mL Dichloromethane add_is->extract vortex 4. Vortex for 2 min extract->vortex centrifuge 5. Centrifuge at 4000 rpm vortex->centrifuge collect 6. Collect Organic Layer centrifuge->collect dry 7. Dry with Na2SO4 collect->dry concentrate 8. Concentrate (Optional) dry->concentrate inject 9. Inject 1 µL into GC-MS concentrate->inject separate 10. Chromatographic Separation inject->separate detect 11. Mass Spectrometric Detection separate->detect data 12. Data Acquisition detect->data integrate 13. Peak Integration data->integrate quantify 14. Quantification integrate->quantify report 15. Generate Report quantify->report

Caption: Workflow for this compound Analysis.

References

A Comparative Analysis of Synthetic Phenethyl Nonanoate and Natural Floral Extracts in Biological Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potential biological efficacy of synthetic phenethyl nonanoate against natural floral extracts. Due to a lack of direct experimental data on the bioactivity of this compound, this comparison is based on the known properties of its constituent molecules (phenethyl alcohol and nonanoic acid), structurally similar synthetic esters like caffeic acid phenethyl ester (CAPE), and comprehensive data from studies on natural floral extracts, particularly from Rosa damascena (Damask rose).

Executive Summary

The investigation into the comparative efficacy of synthetic this compound and natural floral extracts reveals a landscape of inferred potential versus documented complexity. While direct biological activity data for this compound is scarce, an analysis of its constituent parts—phenethyl alcohol and nonanoic acid—suggests a likelihood of antimicrobial properties. Phenethyl alcohol is a known antimicrobial, antiseptic, and disinfectant, while nonanoic acid also exhibits antibacterial and antifungal activities.[1][2][3][4]

Natural floral extracts, exemplified by Rosa damascena, present a complex mixture of bioactive compounds, including phenethyl alcohol, citronellol, geraniol, and a rich profile of phenolic compounds such as flavonoids and tannins.[5][6] These extracts have demonstrated potent antioxidant and anti-inflammatory activities, often attributed to the synergistic effects of their numerous components.[1][5] The mechanism of action for these natural extracts is often multi-targeted, with phenolic compounds known to modulate key inflammatory signaling pathways like NF-κB.

In contrast, synthetic compounds like caffeic acid phenethyl ester (CAPE), which shares a phenethyl ester structure, have been shown to exert significant anti-inflammatory, antioxidant, and anticancer effects through specific molecular mechanisms, including the inhibition of the NF-κB, PI3K, and ERK signaling pathways.[7][8][9] This suggests that synthetic phenethyl esters can be designed to target specific biological pathways.

This guide will delve into the available data for these compounds, presenting it in a structured format to aid in the objective comparison of their potential therapeutic applications.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for the biological activities of the synthetic compound's components and a representative natural floral extract.

Table 1: Comparative Antioxidant Activity

Compound/ExtractAssay TypeIC50 Value (µg/mL)Reference Compound
Synthetic Analog (CAPE) DPPH Radical Scavenging--
Natural Floral Extract (Rosa damascena) DPPH Radical Scavenging18.23-
Phenethyl Alcohol Derivatives ABTS Radical ScavengingGood antioxidant capacityTrolox
Phenolic-rich Rose Extracts DPPH Radical Scavenging-Trolox, BHA, BHT

Note: Direct DPPH assay results for CAPE were not found in the provided search results. Data for phenethyl alcohol derivatives indicates general antioxidant capacity without specific IC50 values from the provided results.

Table 2: Comparative Anti-inflammatory Activity

Compound/ExtractAssay TypeInhibitionConcentration
Synthetic Analog (CAPE) Carrageenan-induced edemaSignificant inhibition-
Natural Floral Extract (Rosa damascena) Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells53.62%100 µg/mL
Phenolic compounds in Rose Extract -Inhibit pro-inflammatory cytokine production-

Note: Specific inhibition percentages for CAPE in the carrageenan-induced edema model were not detailed in the provided search results.

Table 3: Comparative Antimicrobial Activity

Compound/ExtractTarget MicroorganismMIC/Activity
Phenethyl Alcohol Gram-negative bacteriaInhibits growth
Nonanoic Acid E. coli, S. aureusAntimicrobial activity
Natural Floral Extract (Rosa damascena) E. coli, S. typhimurium, S. aureus, L. monocytogenesBacteriostatic/Bactericidal

Note: Specific MIC (Minimum Inhibitory Concentration) values for this compound are not available in the provided search results. The table reflects the known activities of its components.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.

Gas Chromatography-Mass Spectrometry (GC-MS) for Floral Extract Composition

Objective: To identify and quantify the volatile and semi-volatile components of a natural floral extract.

Protocol:

  • Sample Preparation: A known weight of fresh or dried floral material is subjected to hydrodistillation or solvent extraction (e.g., with hexane or methanol) to obtain the essential oil or extract.

  • Injection: A 1 µL aliquot of the diluted essential oil (e.g., 1% in acetone or methanol) is injected into the GC-MS system.

  • GC Separation: The sample is vaporized and carried by a carrier gas (typically helium) through a capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness). The column temperature is programmed to increase gradually (e.g., from 60°C to 240°C at a rate of 3°C/minute) to separate the compounds based on their boiling points and polarity.

  • MS Detection: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the fragments is detected.

  • Data Analysis: The resulting mass spectra are compared to a spectral library (e.g., NIST) to identify the compounds. The peak area of each compound in the chromatogram is used for relative quantification.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

Objective: To measure the free radical scavenging capacity of a compound or extract.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared to a concentration that gives an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: Various concentrations of the test sample (synthetic compound or floral extract) are added to the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

Objective: To assess the anti-inflammatory potential of a compound or extract by measuring its ability to inhibit the production of the pro-inflammatory mediator nitric oxide in stimulated immune cells.

Protocol:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium and seeded in 96-well plates.

  • Treatment: The cells are pre-treated with various concentrations of the test sample for a specific duration (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of nitric oxide. A control group without LPS stimulation and a group with LPS stimulation but without the test sample are included.

  • Incubation: The plates are incubated for a further period (e.g., 24 hours).

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated groups to the LPS-stimulated control group.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_synthetic Synthetic Compound cluster_natural Natural Extract cluster_assays Biological Efficacy Assays cluster_results Comparative Analysis synth_compound Synthetic this compound antimicrobial Antimicrobial Assay (MIC) synth_compound->antimicrobial antioxidant Antioxidant Assay (DPPH, IC50) synth_compound->antioxidant anti_inflammatory Anti-inflammatory Assay (NO Inhibition) synth_compound->anti_inflammatory floral_source Floral Source (e.g., Rosa damascena) extraction Extraction & Characterization (GC-MS) floral_source->extraction floral_extract Floral Extract extraction->floral_extract floral_extract->antimicrobial floral_extract->antioxidant floral_extract->anti_inflammatory comparison Efficacy Comparison antimicrobial->comparison antioxidant->comparison anti_inflammatory->comparison

Caption: General workflow for comparing the bioactivity of a synthetic compound and a natural floral extract.

Signaling Pathway Diagram: NF-κB Inhibition

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_complex p65 p50 IκB IkB->NFkB_complex NFkB_p65 p65 NFkB_p50 p50 NFkB_active p65 p50 NFkB_complex->NFkB_active IκB degradation DNA DNA NFkB_active->DNA Translocates & Binds cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) DNA->cytokines Gene Transcription phenolics Phenolic Compounds (from Floral Extracts) phenolics->IKK Inhibits

Caption: Potential mechanism of action via inhibition of the NF-κB signaling pathway by phenolic compounds.

References

Quantitative Structure-Activity Relationship (QSAR) of Phenethyl Nonanoate Analogs: A Comparative Guide Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenethyl nonanoate, the ester of phenethyl alcohol and nonanoic acid, belongs to a chemical class with potential applications in the fragrance, food, and pharmaceutical industries. While specific QSAR models for its analogs are yet to be published, the principles of QSAR can be applied by examining related structures to infer which molecular properties are likely to influence their biological activity. This guide will explore the QSAR of fatty acid esters and aromatic esters to provide a foundational understanding for researchers and drug development professionals interested in this compound analogs.

Comparison of QSAR Models for Structurally Related Esters

The biological activity of esters is often correlated with their physicochemical properties. QSAR studies on analogous compounds can provide valuable insights into the key molecular descriptors that may govern the activity of this compound analogs.

Table 1: QSAR Models for Insect Repellent Esters
Compound ClassBiological ActivityKey Molecular DescriptorsQSAR Model TypeReference
N,N-diethyl-m-toluamide (DEET) AnalogsMosquito RepellencyLipophilicity (logP), Vapor Pressure (logVp), Molecular Length (ML)Multiple Linear Regression (MLR)[1]
Diastereoisomeric Esters (Picaridin, AI3-37220)Mosquito RepellencyRoot Mean Square Distances (RMSD) of overlaid structures3D-QSAR (Hierarchical Molecular Overlay)[2]
Terpenoid EstersMosquito RepellencyQuantum chemical descriptors from DFTQSAR[3][4]
Table 2: QSAR Models for Antimicrobial Esters
Compound ClassBiological ActivityKey Molecular DescriptorsQSAR Model TypeReference
Fatty Acid Derivatives (FADs)Antibacterial (S. aureus)Molecular Connectivity Indices, Topological IndicesConventional QSAR, CoMFA[5]
Amides and Esters of Sorbic and Cinnamic AcidAntibacterialElectronic and Steric ParametersLinear Regression Analysis[6]
β-Keto EstersAntibacterialHydrophobic, Electronic, and Steric characteristicsComputational Analysis[7]
Gemini Quaternary Ammonium Surfactants (GQAS)Antibacterial (E. coli)Various molecular descriptors from Mordred programGenetic Algorithm - Multiple Linear Regression (GA-MLR)[8]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in QSAR studies of esters, which would be applicable to the study of this compound analogs.

Synthesis of Ester Analogs

Objective: To synthesize a library of this compound analogs with variations in the alcohol and/or the carboxylic acid moiety.

General Procedure (Fischer Esterification):

  • To a round-bottom flask, add the corresponding carboxylic acid (1.0 eq) and alcohol (1.2 eq).

  • Add a suitable solvent (e.g., toluene) and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired ester.

In Vitro Antimicrobial Activity Assay

Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized analogs against relevant microbial strains.

Procedure (Broth Microdilution Method):

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]

Insect Repellency Bioassay

Objective: To evaluate the repellent activity of the synthesized analogs against mosquitoes.

Procedure (Arm-in-Cage Method):

  • A known area of a volunteer's forearm is treated with a specific dose of the test compound dissolved in a suitable solvent (e.g., ethanol).

  • The treated arm is then inserted into a cage containing a known number of host-seeking female mosquitoes.

  • The number of mosquitoes landing on the treated area is recorded over a specific time period.

  • A control experiment is performed with a solvent-treated arm.

  • The percentage repellency is calculated based on the reduction in landings on the treated arm compared to the control.[9]

Visualization of QSAR Workflow and Concepts

The following diagrams, generated using Graphviz, illustrate the typical workflow of a QSAR study and the conceptual relationships involved.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_modeling QSAR Model Development cluster_application Model Application A Synthesize Analogs B Biological Testing A->B C Data Curation B->C D Calculate Molecular Descriptors C->D E Split Data into Training & Test Sets D->E F Model Building (e.g., MLR, CoMFA) E->F G Model Validation F->G H Predict Activity of New Compounds G->H I Lead Optimization H->I Signaling_Pathway_Hypothesis cluster_receptor Insect Olfactory Receptor cluster_signaling Signal Transduction OR Odorant Receptor (OR) G_protein G-protein activation OR->G_protein binds to Orco Odorant Receptor Co-receptor (Orco) Orco->G_protein associates with Second_messenger Second Messenger (e.g., cAMP) G_protein->Second_messenger Ion_channel Ion Channel Modulation Second_messenger->Ion_channel Neuron_firing Altered Neuronal Firing Ion_channel->Neuron_firing Behavior Repellent Behavior Neuron_firing->Behavior Repellent This compound Analog Repellent->OR Logical_Relationship Structure Molecular Structure (this compound Analog) Descriptors Physicochemical Descriptors (e.g., logP, MW, Shape) Structure->Descriptors quantified by QSAR_Model QSAR Model (Mathematical Equation) Descriptors->QSAR_Model input to Activity Biological Activity (e.g., Insect Repellency, MIC) QSAR_Model->Activity predicts

References

Safety Operating Guide

Proper Disposal of Phenethyl Nonanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides essential information and step-by-step procedures for the proper disposal of phenethyl nonanoate, ensuring compliance with safety regulations and minimizing environmental impact.

This compound, a colorless liquid used as a flavor and fragrance agent, requires careful handling during its disposal. While it has a relatively high flash point, indicating low flammability, its potential environmental effects necessitate specific disposal protocols.

Immediate Safety and Handling

Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area to avoid inhalation of any vapors. In case of a spill, absorb the material with an inert absorbent, such as sand or vermiculite, and place it in a sealed container for disposal.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Flash Point 114.44 °C (238.00 °F)[1]
Boiling Point 352.00 to 353.00 °C @ 760.00 mm Hg
Water Solubility 0.1487 mg/L @ 25 °C (estimated)[1]
Vapor Pressure 0.000037 mmHg @ 25.00 °C (estimated)[1]

Step-by-Step Disposal Procedure

The primary concern for the disposal of this compound and similar compounds is their potential toxicity to aquatic life. Therefore, it is crucial to avoid releasing it into the environment.

  • Containerization:

    • Place the this compound waste into a clearly labeled, sealed, and chemically compatible container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Waste Characterization:

    • Label the container with the full chemical name: "this compound".

    • Indicate any known hazards. While some sources indicate no major GHS hazards[1], it is best practice to handle it with care due to the aquatic toxicity of similar compounds.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from drains and sources of ignition.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the accurate chemical name and quantity of the waste.

  • Documentation:

    • Maintain a record of the waste, including the amount and date of disposal, in your laboratory's chemical inventory or waste log.

Important Considerations:

  • Do not pour this compound down the drain. Its low water solubility and potential aquatic toxicity can harm the environment.[1]

  • Do not dispose of this compound in regular trash.

  • Always consult your local, state, and federal regulations for chemical waste disposal, as requirements may vary.

Disposal Decision Workflow

The following diagram illustrates the logical steps for making decisions regarding the disposal of this compound.

G start This compound Waste Generated is_contaminated Is the waste contaminated with other chemicals? start->is_contaminated consult_ehs Consult EHS for mixed waste disposal protocol is_contaminated->consult_ehs Yes pure_waste Containerize pure This compound waste is_contaminated->pure_waste No label_container Label container with 'this compound' and any known hazards consult_ehs->label_container pure_waste->label_container store_waste Store in designated hazardous waste area label_container->store_waste contact_disposal Contact EHS or licensed contractor for disposal store_waste->contact_disposal document_disposal Document disposal in lab records contact_disposal->document_disposal end Disposal Complete document_disposal->end

This compound Disposal Workflow

References

Essential Safety and Logistics for Handling Phenethyl Nonanoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Phenethyl nonanoate, tailored for researchers, scientists, and drug development professionals. By adhering to these procedural steps, you can ensure a safe laboratory environment and maintain the integrity of your research.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to minimize exposure to this compound. The following table summarizes the recommended PPE for routine handling and emergency spill cleanup.

PPE Item Routine Laboratory Handling Spill Cleanup
Eye/Face Protection Chemical safety goggles or glasses that meet OSHA 29 CFR 1910.133 or European Standard EN166 specifications.Chemical splash goggles and a full-face shield.[1]
Skin Protection Laboratory coat, long-sleeved attire, and closed-toe shoes.[2]Chemical-resistant suit or apron made of neoprene or nitrile rubber.[1][2]
Hand Protection Nitrile or neoprene rubber gloves. PVC gloves may also be suitable.[1]Heavy-duty nitrile or butyl rubber gloves. Double-gloving is recommended.[2]
Respiratory Protection Generally not required under normal use with adequate ventilation.[3]For large spills or in poorly ventilated areas, a NIOSH-approved air-purifying respirator with an organic vapor cartridge is recommended.[4]

Standard Operating Procedure for Handling this compound

Following a standardized procedure for handling this compound is crucial for laboratory safety.

Workflow for Safe Handling

prep Preparation handling Handling prep->handling Proceed cleanup Cleanup handling->cleanup Complete storage Storage cleanup->storage Store Unused Chemical disposal Waste Disposal cleanup->disposal Dispose of Waste

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol
  • Preparation :

    • Ensure the work area is well-ventilated.

    • Don the appropriate PPE as specified in the table for routine handling.

    • Verify that a chemical spill kit is readily accessible.

  • Handling :

    • Avoid direct contact with skin and eyes.[3]

    • Do not inhale mist, vapors, or spray.[3]

    • Use the smallest quantity of the chemical necessary for the experiment.

    • When transferring, pour carefully to avoid splashing. Grounding containers when pouring large quantities can prevent static discharge.[1]

  • Storage :

    • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

    • Keep the container tightly closed when not in use.[3]

    • Do not store above 48°C (120°F).[1]

  • Disposal :

    • Dispose of waste this compound and any contaminated materials as hazardous chemical waste.

    • Consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal procedures.[3]

Emergency Protocol: this compound Spill Management

Immediate and appropriate response to a chemical spill is critical to prevent harm to personnel and the environment.

Spill Response Decision Tree

spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill (Manageable by lab personnel) assess->small_spill Small large_spill Large Spill (Requires emergency response) assess->large_spill Large ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate Area & Alert Others large_spill->evacuate Action report Report Incident evacuate->report contain Contain Spill with Absorbent Material ppe->contain cleanup Clean Up Residue contain->cleanup dispose Dispose of Waste cleanup->dispose dispose->report

Caption: Decision-making process for responding to a this compound spill.

Step-by-Step Spill Cleanup Procedure
  • Assess the Spill : Determine the size and potential hazard of the spill. For small, manageable spills, proceed with the following steps. For large or uncontrollable spills, evacuate the area and contact emergency services.

  • Alert Personnel : Notify others in the immediate vicinity of the spill.

  • Don PPE : Wear the appropriate PPE for spill cleanup as detailed in the safety table.

  • Contain the Spill :

    • Prevent the spill from spreading by creating a dike around the spill using an inert absorbent material such as sand, vermiculite, or a commercial absorbent.[3][1]

    • Work from the outside of the spill inwards to prevent splashing.

  • Absorb the Chemical :

    • Apply the absorbent material directly onto the spill.

    • Allow sufficient time for the chemical to be fully absorbed.

  • Collect the Waste :

    • Carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.[3][1]

    • Use non-sparking tools if the spill is large.

  • Clean the Area :

    • Wipe the spill area with a cloth or paper towels dampened with a suitable solvent (e.g., alcohol), followed by a soap and water solution.

    • Place all cleaning materials into the hazardous waste container.

  • Dispose of Waste :

    • Seal the waste container and label it clearly.

    • Arrange for disposal through your institution's hazardous waste management program.

  • Decontaminate :

    • Remove and decontaminate or dispose of all PPE as hazardous waste.

    • Thoroughly wash hands and any exposed skin with soap and water.

  • Report the Incident : Report the spill to your supervisor and complete any necessary incident reports as per your institution's policy.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.